3-Chloro-2-methylbiphenyl
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-methyl-3-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl/c1-10-12(8-5-9-13(10)14)11-6-3-2-4-7-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXJARJANRFDKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404753 | |
| Record name | 3-Chloro-2-methylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20261-24-9 | |
| Record name | 3-Chloro-2-methylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Chloro-2-methylbiphenyl: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-2-methylbiphenyl is a chlorinated aromatic hydrocarbon of significant interest as a chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, and analytical methodologies for its characterization. The document synthesizes information from chemical databases, patents, and general literature on related compounds to offer a detailed resource for laboratory and developmental applications.
Molecular Structure and Identification
This compound is a biphenyl derivative characterized by a chlorine atom at the 3-position and a methyl group at the 2-position of one of the phenyl rings. This substitution pattern influences its chemical reactivity and physical properties.
| Identifier | Value |
| IUPAC Name | 3-Chloro-2-methyl-1,1'-biphenyl |
| CAS Number | 20261-24-9[1] |
| Molecular Formula | C₁₃H₁₁Cl[1] |
| Molecular Weight | 202.68 g/mol [1] |
| SMILES | Cc1c(Cl)cccc1-c2ccccc2 |
| InChI Key | JNXJARJANRFDKX-UHFFFAOYSA-N |
Physicochemical Properties
The physical state of this compound is described as an oily liquid.[1] Its properties are summarized in the table below.
| Property | Value | Source |
| Boiling Point | 102-105 °C at 0.65 mmHg (87 Pa) | [1] |
| Melting Point | 43°C (estimate) | [1] |
| Density | 1.137 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.601 | [1] |
| Flash Point | >230 °F (>110 °C) | [1] |
| Solubility | Insoluble in water; soluble in organic solvents such as benzene and toluene.[1] As a member of the polychlorinated biphenyl (PCB) family, it is expected to be freely soluble in nonpolar organic solvents and biological lipids.[2] |
Synthesis and Reactivity
Synthesis
The primary method for the synthesis of this compound is through a cross-coupling reaction, typically a Grignard reaction.
This process involves the reaction of a Grignard reagent, 3-chloro-2-methylphenylmagnesium halide, with a halogenated benzene in the presence of a catalyst.
-
Diagram of the Synthesis Workflow:
Caption: Synthesis of this compound via Grignard Reaction.
-
Detailed Protocol for Grignard Reagent Formation and Coupling:
-
Grignard Reagent Preparation: The Grignard reagent, 3-chloro-2-methylphenylmagnesium chloride, can be prepared from 2,6-dichlorotoluene and magnesium turnings in an inert solvent like tetrahydrofuran (THF).[3] The reaction is typically initiated by heating.[3]
-
Cross-Coupling Reaction: The prepared Grignard reagent is then coupled with a halobenzene (e.g., bromobenzene) in the presence of a catalyst.[3] Catalysts such as metallic palladium or nickel(II) acetylacetonate are effective for this transformation.[3] The reaction is generally carried out at an elevated temperature (e.g., 50-80 °C).[3]
-
Work-up and Purification: After the reaction is complete, it is quenched, and the organic product is extracted. Purification is typically achieved through distillation under reduced pressure.
-
Chemical Reactivity
As a substituted biphenyl, the reactivity of this compound is influenced by the electronic and steric effects of the chloro and methyl groups.
-
Further Grignard Reactions: The aryl chloride can be converted into a Grignard reagent itself, which can then be used in subsequent reactions. For example, the Grignard reagent of this compound can react with formaldehyde in a hydroxylation reaction to produce 2-methyl-3-biphenylmethanol, a key intermediate for the synthesis of the pesticide bifenthrin.[4]
-
Electrophilic and Nucleophilic Aromatic Substitution: The reactivity of polychlorinated biphenyls in electrophilic and nucleophilic substitution reactions is a subject of study. The positions of substitution are directed by the existing substituents on the biphenyl core. For monochlorinated biphenyls, the reactivity and regioselectivity will be a complex interplay of the activating/deactivating and directing effects of the chloro and methyl groups, as well as the phenyl group.
Spectroscopic Analysis
While specific, authenticated spectra for this compound are not widely available in public databases, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-7.8 ppm) corresponding to the protons on both phenyl rings. A singlet for the methyl protons will be observed in the upfield region (around 2.0-2.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will display 13 distinct signals for the 13 carbon atoms, unless there is accidental overlap. The chemical shifts will be characteristic of aromatic carbons, with those directly attached to the chlorine and methyl groups being significantly affected.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by:
-
C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the methyl group (around 2900-3000 cm⁻¹).
-
C=C stretching vibrations within the aromatic rings (in the 1400-1600 cm⁻¹ region).
-
C-Cl stretching vibrations , which typically appear in the fingerprint region (below 800 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) at m/z 202. An isotopic peak (M+2) at m/z 204 with an intensity of about one-third of the molecular ion peak will be characteristic of the presence of one chlorine atom. Fragmentation patterns would likely involve the loss of the methyl group (M-15) and the chlorine atom (M-35), as well as cleavage of the biphenyl linkage.
Safety and Toxicology
This compound belongs to the class of polychlorinated biphenyls (PCBs), which are recognized as persistent organic pollutants with known toxic effects.[5] While specific toxicological data for this compound is limited, the general hazards associated with PCBs should be considered.
-
General PCB Toxicity: PCBs are known to cause a range of adverse health effects in animals and are considered probable human carcinogens.[5] They can affect the immune, reproductive, nervous, and endocrine systems.[5]
-
Handling Precautions: Due to its classification as a PCB, handling of this compound should be performed with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area or fume hood. Avoid inhalation of vapors and contact with skin and eyes.
Applications
The primary application of this compound is as a key intermediate in organic synthesis.
-
Synthesis of Agrochemicals: It is a precursor for the synthesis of 2-methyl-3-biphenylmethanol, which is a crucial building block for the pyrethroid insecticide bifenthrin.[4]
-
Pharmaceutical Synthesis: The biphenyl scaffold is a common motif in many pharmaceutical compounds. While specific applications of this compound in drug synthesis are not widely documented, its potential as a starting material for more complex molecules is significant.
Conclusion
This compound is a valuable chemical intermediate with well-defined physical properties and established synthetic routes. Its utility in the production of agrochemicals highlights its industrial importance. A thorough understanding of its reactivity and careful handling, in line with the general precautions for PCBs, are essential for its safe and effective use in research and development. Further studies to fully characterize its spectroscopic properties and toxicological profile would be beneficial for the scientific community.
References
- Poulsen, K. V., & Nørup, E. (n.d.). Process for Preparation of 3-Chloro-2-methyl- [1,1'-biphenyl]. Google Patents.
- Jiangsu Youjia Chemistry Co., Ltd. (n.d.). Method for preparing 2-methyl-3-biphenylmethyanol through continuous Grignard and hydroxylation reactions. Google Patents.
- Qian, H., Peng, X., & Wu, X. (2010). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Asian Journal of Chemistry, 22(8), 6341-6344.
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Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). U.S. Department of Health and Human Services, Public Health Service. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Chloro-2-Methylpropene. In Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. Retrieved from [Link]
- Hiyama, T., et al. (n.d.). Supporting Information - Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. Wiley-VCH.
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Regulations.gov. (2019). UNITED STATES ENVIRONMENTAL PROTECTION AGENCY WASHINGTON, D.C. 20460 OFFICE OF CHEMICAL SAFETY AND POLLUTION PREVENTION MEMORA. Retrieved from [Link]
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Wikipedia. (n.d.). Polychlorinated biphenyl. Retrieved from [Link]
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Sahoo, A. K., Oda, T., Nakao, Y., & Hiyama, T. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18345-18386. [Link]
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PubChem. (n.d.). 3-Chloro-2-methylpentane. National Center for Biotechnology Information. Retrieved from [Link]
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Evangelista de Duffard, A. M., & Duffard, R. (1996). Behavioral toxicology, risk assessment, and chlorinated hydrocarbons. Environmental Health Perspectives, 104(Suppl 2), 353–360. [Link]
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National Center for Biotechnology Information. (n.d.). Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs). PubMed Central. Retrieved from [Link]
- Liu, H., et al. (n.d.). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study.
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U.S. Environmental Protection Agency. (n.d.). Polychlorinated biphenyls (PCBs)(Arochlors). Retrieved from [Link]
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1995). 3-Chloro-2-methylpropene. In Dry cleaning, some chlorinated solvents and other industrial chemicals. IARC.
- Thermo Fisher Scientific. (n.d.). Aldrich FT-IR Collection Edition II.
- Wiley-VCH. (n.d.).
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National Institute of Standards and Technology. (n.d.). 3-Chlorobiphenyl. In NIST Chemistry WebBook. Retrieved from [Link]
- The Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides.
- ResearchGate. (n.d.).
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PubChem. (n.d.). 3-Methylbiphenyl. National Center for Biotechnology Information. Retrieved from [Link]
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3-Chloro-2-methylbiphenyl CAS number and molecular structure
An In-Depth Technical Guide to 3-Chloro-2-methylbiphenyl
This guide provides a comprehensive technical overview of this compound, a significant chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document delves into the compound's core characteristics, synthesis methodologies, and applications, with a focus on the underlying scientific principles and practical considerations.
Core Compound Identification and Properties
This compound is a halogenated aromatic hydrocarbon. Its unique substitution pattern makes it a valuable precursor in organic synthesis.
Molecular Structure:
The structure consists of a biphenyl backbone with a chlorine atom at the 3-position and a methyl group at the 2-position of one of the phenyl rings. This ortho-methyl group induces a dihedral angle between the two phenyl rings, influencing the molecule's conformation and reactivity.
Caption: Molecular structure of this compound.
Physicochemical and Identification Data:
A summary of the key identifiers and physical properties of this compound is presented below. These properties are crucial for its handling, purification, and use in further reactions.
| Property | Value | Source(s) |
| CAS Number | 20261-24-9 | [1][2][3][4] |
| Molecular Formula | C₁₃H₁₁Cl | [1][4] |
| Molecular Weight | 202.68 g/mol | [1][4] |
| Appearance | Oily liquid | [1][2][3] |
| Boiling Point | 102-105 °C at 0.65 mmHg (87 Pa) | [1][2][3][4] |
| Density | 1.137 g/mL at 25 °C | [1][2][3][4] |
| Refractive Index (n²⁰/D) | 1.601 | [1][4] |
| Solubility | Insoluble in water; soluble in benzene, toluene, and other organic solvents. | [1][2][3] |
| Flash Point | >230 °F (>110 °C) | [1][2] |
Synthesis Methodologies: A Mechanistic Perspective
The industrial synthesis of this compound is predominantly achieved through transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic chemistry. The Grignard reaction-based approach is particularly noteworthy for its efficiency and scalability.
Core Synthesis Pathway: Catalytic Cross-Coupling
The most common synthesis involves the coupling of a 3-chloro-2-methylphenylmagnesium halide (a Grignard reagent) with a halogenobenzene.[5] This reaction is catalyzed by nickel or palladium complexes. The choice of catalyst is critical; for instance, nickel(II) acetylacetonate has been shown to be effective in very low concentrations.[5]
Expertise in Action: Why this Pathway?
The selection of a Grignard-based cross-coupling is a deliberate choice rooted in several key advantages:
-
Reactivity and Availability: 2,6-Dichlorotoluene, the precursor to the Grignard reagent, is a readily available and cost-effective starting material. The Grignard formation selectively occurs at one of the chlorine sites, which can be controlled under appropriate conditions.
-
Catalyst Efficiency: The use of nickel or palladium catalysts allows the reaction to proceed under relatively mild conditions with high yields. These catalysts facilitate the crucial steps of oxidative addition, transmetalation, and reductive elimination that constitute the catalytic cycle.
-
Scalability: This methodology has been adapted for large-scale industrial production, including continuous reaction processes, which enhance safety and throughput.[6]
Visualizing the Synthesis Workflow:
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An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-2-methylbiphenyl
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Chloro-2-methylbiphenyl, a key intermediate in the production of various commercial products, including pharmaceuticals and agrochemicals. This document explores the prevalent synthetic methodologies, with a particular focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction. Additionally, it delves into alternative methods such as the Grignard and Ullmann reactions. Detailed protocols for the synthesis are provided, alongside a thorough examination of the characterization techniques essential for verifying the identity and purity of the final product. These techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical, field-proven protocols.
Introduction: Significance of this compound
This compound is a biphenyl derivative of significant interest in organic synthesis. Its structural motif is a precursor to various more complex molecules. For instance, it is a known intermediate in the synthesis of certain anticonvulsant drugs, highlighting its relevance in medicinal chemistry.[1] The presence of the chloro and methyl groups on one of the phenyl rings offers strategic points for further functionalization, making it a versatile building block in the development of new chemical entities. The synthesis of this compound is a critical step in the production of the pyrethroid insecticide bifenthrin, demonstrating its industrial importance.[2] Given that many FDA-approved drugs contain chlorine, the development of efficient synthetic routes to chloro-containing intermediates like this compound is of high value to the pharmaceutical industry.[3]
Synthetic Methodologies: A Comparative Analysis
The creation of the biaryl bond is the central challenge in the synthesis of this compound. Several cross-coupling strategies have been successfully employed, each with its own set of advantages and limitations.
The Suzuki-Miyaura Coupling: A Modern Approach
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide, and it stands out as a highly effective method for synthesizing biphenyls.[4][5]
Mechanism and Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The choice of a palladium catalyst and an appropriate ligand is crucial for the reaction's success, especially when dealing with less reactive aryl chlorides.[4][6] The use of a suitable base is also essential for the transmetalation step.[5]
Advantages:
-
Mild Reaction Conditions: The reaction is known for its tolerance of a wide range of functional groups.[4]
-
Commercial Availability of Reagents: Phenylboronic acid and its derivatives are readily available.[4]
-
Non-toxic Byproducts: The boron-containing byproducts are generally considered non-toxic and are easily removed during workup.[5]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Grignard Reagent-Based Synthesis
The reaction of a Grignard reagent with a haloarene offers a more traditional route to biphenyl synthesis.[7]
Mechanism and Rationale: This method involves the formation of a Grignard reagent, such as 3-chloro-2-methylphenylmagnesium halide, which then acts as a nucleophile in a coupling reaction with a haloarene like bromobenzene.[7][8] The reaction is typically catalyzed by a nickel or palladium species.[7] It is imperative that the reaction is carried out under anhydrous conditions as Grignard reagents are highly reactive towards water.[8]
Advantages:
-
Strong Nucleophilicity: Grignard reagents are potent nucleophiles, often leading to high yields.[9]
-
Cost-Effective: The starting materials are generally inexpensive.
Disadvantages:
-
Strict Anhydrous Conditions: The sensitivity of Grignard reagents to moisture requires careful handling and dry solvents.[8]
-
Functional Group Intolerance: Grignard reagents react with a variety of functional groups, limiting the complexity of the substrates.[9]
Catalytic Cycle: Grignard Cross-Coupling
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Spectroscopic data (NMR, IR, MS) of 3-Chloro-2-methylbiphenyl
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-2-methylbiphenyl
Introduction
This compound is a substituted aromatic hydrocarbon with the chemical formula C₁₃H₁₁Cl.[1][2][3] Its structure, featuring two phenyl rings with chloro and methyl substituents on one of the rings, makes it a molecule of interest in various fields, including synthetic chemistry and as a potential intermediate in the manufacturing of agrochemicals and pharmaceuticals.[4][5][6] A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and for tracking its fate in chemical reactions. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, aimed at researchers, scientists, and professionals in drug development.
Molecular Structure and Properties
| Property | Value | Reference |
| CAS Number | 20261-24-9 | [1] |
| Molecular Formula | C₁₃H₁₁Cl | [1][7] |
| Molecular Weight | 202.68 g/mol | [1][7] |
| Boiling Point | 102-105 °C at 0.65 mmHg | [1][7] |
| Density | 1.137 g/mL at 25 °C | [1][7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR will provide characteristic signals that can be used for its unambiguous identification.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons. The substitution pattern on the biphenyl system will influence the chemical shifts and coupling patterns of the aromatic protons.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| Methyl (CH₃) | ~ 2.1 - 2.5 | Singlet | N/A |
| Aromatic (H) | ~ 7.0 - 7.6 | Multiplet | ~ 1-9 |
Interpretation:
-
Methyl Protons: The three protons of the methyl group are chemically equivalent and are expected to appear as a singlet in the upfield region of the aromatic spectrum, typically around 2.1-2.5 ppm.
-
Aromatic Protons: The eight aromatic protons will resonate in the downfield region (7.0-7.6 ppm). The protons on the unsubstituted phenyl ring will likely show a complex multiplet. The protons on the substituted ring will also form a multiplet, with their specific chemical shifts influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methyl group. The proximity of the two rings and potential for restricted rotation can also lead to more complex splitting patterns.[8]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The presence of 13 unique carbon atoms in this compound should result in 13 distinct signals in the proton-decoupled ¹³C NMR spectrum.
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (ppm) |
| Methyl (CH₃) | ~ 15 - 25 |
| Aromatic (C) | ~ 120 - 145 |
| Aromatic (C-Cl) | ~ 130 - 140 |
| Aromatic (C-CH₃) | ~ 135 - 145 |
| Aromatic (Quaternary) | ~ 130 - 150 |
Interpretation:
-
Methyl Carbon: The carbon of the methyl group will appear at a high field, typically between 15 and 25 ppm.[9]
-
Aromatic Carbons: The twelve aromatic carbons will resonate in the range of 120-150 ppm. The carbon atom bonded to the chlorine atom (C-Cl) is expected to be deshielded and appear in the 130-140 ppm range. Similarly, the carbon attached to the methyl group (C-CH₃) and the quaternary carbons at the biphenyl linkage will be found in the more downfield region of the aromatic signals.[10][11]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 0-16 ppm is typically sufficient.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 0-220 ppm is generally used.
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts for both ¹H and ¹³C spectra relative to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
NMR Workflow Diagram
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be characterized by absorptions corresponding to C-H, C=C, and C-Cl bond vibrations.
Expected IR Data:
| Wavenumber (cm⁻¹) | Vibration |
| 3100 - 3000 | Aromatic C-H Stretch |
| 2980 - 2850 | Aliphatic C-H Stretch |
| 1600 - 1450 | Aromatic C=C Stretch |
| 800 - 600 | C-Cl Stretch |
| 900 - 675 | Aromatic C-H Bend (out-of-plane) |
Interpretation:
-
C-H Stretching: The spectrum will show sharp peaks above 3000 cm⁻¹ corresponding to the stretching vibrations of the aromatic C-H bonds. Below 3000 cm⁻¹, absorptions due to the aliphatic C-H stretching of the methyl group will be observed.[12][13]
-
C=C Stretching: The characteristic stretching vibrations of the aromatic carbon-carbon double bonds will appear in the 1600-1450 cm⁻¹ region.
-
C-Cl Stretching: A strong absorption band in the fingerprint region, typically between 800 and 600 cm⁻¹, will indicate the presence of the C-Cl bond.[14]
-
C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds will give rise to strong absorptions in the 900-675 cm⁻¹ range, which can sometimes be indicative of the substitution pattern.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract any atmospheric and instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum. Typically, a scan range of 4000 to 400 cm⁻¹ is used.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.
IR Spectroscopy Workflow Diagram
Caption: Workflow for IR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show a characteristic molecular ion peak and isotopic pattern due to the presence of chlorine.
Expected Mass Spectrometry Data:
| m/z | Ion | Comments |
| 202 | [M]⁺ | Molecular ion (with ³⁵Cl) |
| 204 | [M+2]⁺ | Isotope peak (with ³⁷Cl) |
| 167 | [M-Cl]⁺ | Loss of a chlorine radical |
| 152 | [M-Cl-CH₃]⁺ | Loss of chlorine and a methyl radical |
Interpretation:
-
Molecular Ion: The molecular ion peak [M]⁺ is expected at m/z 202, corresponding to the molecular weight of the compound with the ³⁵Cl isotope.
-
Isotopic Pattern: Due to the natural abundance of the ³⁷Cl isotope (approximately 24.23%), a characteristic [M+2]⁺ peak at m/z 204 will be observed with an intensity of about one-third of the [M]⁺ peak. This isotopic signature is a strong indicator of the presence of one chlorine atom in the molecule.[15]
-
Fragmentation: The molecule is expected to fragment through the loss of the chlorine atom, giving a peak at m/z 167. Further fragmentation by loss of the methyl group would result in a peak at m/z 152. These fragmentation patterns are characteristic of halogenated aromatic compounds.[16][17]
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).[18]
-
Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions to generate a mass spectrum.
-
Data Analysis: Analyze the mass spectrum to determine the molecular weight, identify the isotopic pattern, and propose fragmentation pathways.
Mass Spectrometry Workflow Diagram
Caption: Workflow for mass spectrometric analysis.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive spectroscopic profile for the unambiguous identification and characterization of this compound. The predicted data and interpretations presented in this guide serve as a valuable reference for researchers and scientists working with this compound. The detailed experimental protocols and workflows offer a practical framework for obtaining high-quality spectroscopic data.
References
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Gerard, H., Avalos, J., Galland, D., & Volino, F. (n.d.). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Taylor & Francis Online. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 3-chloro-2-methyl biphenyl and derivatives thereof.
- Google Patents. (n.d.). DK173843B1 - Process for Preparation of 3-Chloro-2-methyl- [1,1'-biphenyl].
- Google Patents. (n.d.). CN102964217A - Method for preparing 2-methyl-3-biphenylmethyanol through continuous Grignard and hydroxylation reactions.
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UPB Scientific Bulletin, Series B. (n.d.). DETERMINATION OF POLYCHLORINATED BIPHENYL COMPOUNDS THROUGH GAS CHROMATOGRAPHY COUPLED WITH MASS SPECTROMETRY METHOD. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Stenutz. (n.d.). This compound. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Retrieved from [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). Retrieved from [Link]
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EPA NEIS. (n.d.). Field Screening Method for Polychlorinated Biphenyl Compounds in Water. Retrieved from [Link]
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Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
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BMRB. (n.d.). bmse000506 Biphenyl. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Chloro-4'-methylbiphenyl - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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ResearchGate. (n.d.). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 3-Chlorobiphenyl. Retrieved from [Link]
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NIH. (n.d.). Fluorescence Based Detection of Polychlorinated Biphenyls (PCBs) in Water Using Hydrophobic Interaction. Retrieved from [Link]
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LCGC International. (2022). Determination of Polychlorinated Biphenyls in Water Samples Using a Needle Trap Device Combined with Gas Chromatography. Retrieved from [Link]
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PubChem. (n.d.). 3-Methylbiphenyl. Retrieved from [Link]
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Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]
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Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C4H9Cl (CH3)2CH2Cl infrared spectrum of 1-chloro-2-methylpropane. Retrieved from [Link]
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Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]
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SpectraBase. (n.d.). 3-Chloro-2-methylphenol, o-(N-propyloxycarbonyl)- - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
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YouTube. (2020). Mass Spec 3f Halogenoalkanes. Retrieved from [Link]
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PubMed. (n.d.). Determination of 3-chloro-1,2-propanediol in Foods and Food Ingredients by Gas Chromatography With Mass Spectrometric Detection: Collaborative Study. Retrieved from [Link]
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The Solubility Profile of 3-Chloro-2-methylbiphenyl in Organic Solvents: An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
3-Chloro-2-methylbiphenyl is a substituted aromatic hydrocarbon of significant interest in organic synthesis, serving as a key intermediate in the production of pharmaceuticals and agrochemicals. A comprehensive understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating products. This in-depth technical guide provides a thorough examination of the theoretical principles governing the solubility of this compound, outlines detailed experimental protocols for its quantitative determination, and presents a logical workflow for solubility assessment. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to ascertain its solubility profile in a range of common organic solvents.
Introduction: The Significance of Solubility in Chemical and Pharmaceutical Development
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in a liquid phase. In the realm of drug discovery and development, as well as in fine chemical synthesis, a compound's solubility profile is a critical determinant of its utility and applicability. For a key intermediate like this compound, understanding its solubility is paramount for:
-
Reaction Kinetics and Mass Transfer: Ensuring that reactants are in the same phase is crucial for efficient chemical reactions. The choice of a suitable solvent in which this compound is sufficiently soluble can significantly impact reaction rates and yields.
-
Purification and Crystallization: The differential solubility of a target compound and its impurities in various solvents is the cornerstone of purification techniques such as recrystallization.
-
Formulation and Delivery: In the context of its derivatives being used in pharmaceutical applications, understanding solubility is the first step in designing effective drug delivery systems.
-
Analytical Method Development: The selection of appropriate solvents is essential for developing robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the characterization and quantification of this compound.
This guide provides a comprehensive framework for understanding and determining the solubility of this compound, empowering researchers to make informed decisions in their scientific endeavors.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₁Cl | [1][2] |
| Molecular Weight | 202.68 g/mol | [1][2] |
| Appearance | Oily liquid | [1][3] |
| Boiling Point | 102-105 °C at 0.65 mmHg | [3] |
| Density | 1.137 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.601 | [3] |
| Water Solubility | Insoluble | [1][3] |
| LogP (Octanol-Water Partition Coefficient) | Estimated to be high (hydrophobic) | Inferred from structure |
Note: The LogP value is estimated based on the hydrophobic nature of the biphenyl backbone and the presence of a chlorine atom.
Theoretical Framework of Solubility
The solubility of a solid or liquid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative expression of the thermodynamic favorability of the dissolution process. The overall Gibbs free energy change (ΔG_sol) of dissolution must be negative for solubility to occur. This is described by the equation:
ΔG_sol = ΔH_sol - TΔS_sol
Where:
-
ΔH_sol is the enthalpy of solution, representing the net energy change from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.
-
T is the absolute temperature.
-
ΔS_sol is the entropy of solution, which is generally positive as the solute molecules become more disordered in the solution.
Molecular Structure and its Influence on Solubility
The molecular structure of this compound is the primary determinant of its solubility characteristics:
-
Biphenyl Core: The two phenyl rings form a large, nonpolar, and hydrophobic backbone. This structure leads to strong van der Waals forces (London dispersion forces) between the molecules.
-
Chlorine Atom: The chlorine atom attached to one of the phenyl rings introduces a degree of polarity due to its electronegativity, creating a dipole moment. However, the overall molecule remains predominantly nonpolar.
-
Methyl Group: The methyl group is an electron-donating group and contributes to the nonpolar character of the molecule.
Based on its structure, this compound is expected to be readily soluble in nonpolar and weakly polar organic solvents that can effectively overcome the solute-solute interactions through similar van der Waals forces. Conversely, it is expected to have very low solubility in highly polar solvents, particularly water, due to the inability of water molecules to form strong interactions with the hydrophobic biphenyl structure.
Solvent Properties and their Impact
The choice of solvent is critical in determining the solubility of this compound. Key solvent properties to consider include:
-
Polarity: Solvents can be broadly classified as polar (protic and aprotic) and nonpolar. Nonpolar solvents like toluene and benzene are expected to be excellent solvents for this compound.[1][3]
-
Hydrogen Bonding Capability: Polar protic solvents, such as alcohols, can engage in hydrogen bonding. While the chlorine atom in this compound can act as a weak hydrogen bond acceptor, the overall molecule is not a strong hydrogen bond donor or acceptor. Therefore, its solubility in protic solvents will depend on the balance between the nonpolar interactions with the alkyl part of the alcohol and the disruption of the solvent's hydrogen bonding network.
-
Dielectric Constant: The dielectric constant of a solvent is a measure of its ability to separate charges. Solvents with low dielectric constants are generally nonpolar and are expected to be good solvents for nonpolar solutes.
Qualitative Solubility Profile of this compound
While quantitative data is scarce, qualitative information from various sources indicates the following solubility profile for this compound:
| Solvent Class | Example Solvents | Expected Qualitative Solubility | Rationale |
| Aromatic Hydrocarbons | Benzene, Toluene | Soluble | "Like dissolves like" principle; strong van der Waals interactions between the biphenyl rings and the aromatic solvent.[1][3] |
| Aliphatic Hydrocarbons | Hexane, Heptane | Likely Soluble | Nonpolar interactions dominate, though potentially less effective than aromatic solvents due to the lack of π-π stacking. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Likely Soluble | Similar polarity and ability to engage in dipole-dipole and van der Waals interactions. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Likely Soluble | Ethers are relatively nonpolar and can solvate the biphenyl structure effectively. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderately Soluble to Soluble | Ketones have a moderate polarity and can engage in dipole-dipole interactions. |
| Alcohols | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Moderately Soluble | Solubility is expected to decrease with increasing polarity of the alcohol (Methanol > Ethanol > Isopropanol). The energy required to break the hydrogen bonds in the alcohol may not be fully compensated by the solute-solvent interactions. |
| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Sparingly Soluble to Insoluble | These solvents are highly polar and their strong dipole-dipole interactions are not easily overcome by the nonpolar solute. |
| Water | - | Insoluble | The high polarity and strong hydrogen bonding network of water make it a very poor solvent for the hydrophobic this compound.[1][3] |
Experimental Determination of Solubility
Given the limited availability of quantitative solubility data, experimental determination is crucial for researchers working with this compound. The following sections provide detailed protocols for this purpose.
Logical Workflow for Solubility Assessment
A systematic approach is essential for accurately determining the solubility of a compound. The following workflow outlines the key steps:
Step-by-Step Protocol for Quantitative Solubility Determination (Gravimetric Method)
This protocol describes a reliable method for determining the equilibrium solubility of this compound in an organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed glass vials or aluminum pans
-
Analytical balance
-
Vacuum oven or nitrogen stream for solvent evaporation
Procedure:
-
Preparation of Supersaturated Solution:
-
To a series of vials, add a known volume of the selected organic solvent (e.g., 5 mL).
-
Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and some undissolved solid remains.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that the dissolution equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed vial to remove any undissolved microparticles. Record the exact volume of the filtered solution.
-
-
Solvent Evaporation:
-
Place the vial containing the filtered saturated solution in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute, or evaporate the solvent under a gentle stream of nitrogen.
-
Ensure that all the solvent has been completely removed, leaving only the dissolved this compound as a residue.
-
-
Gravimetric Analysis:
-
Once the solvent is completely evaporated, accurately weigh the vial containing the solid residue.
-
The mass of the dissolved this compound is the final weight of the vial minus its initial pre-weighed mass.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (g/L) = (Mass of residue (g) / Volume of filtered solution (L))
-
The solubility can also be expressed in other units, such as mol/L, by dividing the mass of the residue by its molecular weight (202.68 g/mol ).
-
-
Replicates and Data Reporting:
-
Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.
-
Report the average solubility and the standard deviation.
-
Applications in Drug Development and Organic Synthesis
The knowledge of the solubility of this compound is directly applicable to its use as a synthetic intermediate. For instance, in the synthesis of derivatives where it is a starting material, the choice of solvent will influence the reaction efficiency. In the context of drug development, while this compound itself is not a therapeutic agent, its derivatives are. The solubility characteristics of the parent molecule can provide initial insights into the lipophilicity and potential formulation challenges of its more complex derivatives.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While a lack of extensive quantitative data in the public domain presents a challenge, this guide has equipped researchers with a strong theoretical foundation and practical experimental protocols to overcome this limitation. By understanding the interplay between the molecular structure of this compound and the properties of various organic solvents, and by applying the detailed experimental workflow, scientists and drug development professionals can effectively determine the solubility profile of this important chemical intermediate. This knowledge is crucial for the successful design, optimization, and implementation of chemical processes involving this compound.
References
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The Untapped Potential of 3-Chloro-2-methylbiphenyl: A Technical Guide for Medicinal Chemists
Abstract
The biphenyl scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] This in-depth technical guide explores the untapped potential of a specific, functionalized biphenyl, 3-Chloro-2-methylbiphenyl, as a versatile starting point for the design and synthesis of novel drug candidates. We will dissect the strategic importance of its unique substitution pattern, offering insights into how the interplay of the chloro and methyl groups can be leveraged to modulate pharmacokinetic and pharmacodynamic properties. This guide provides a forward-looking perspective for researchers, scientists, and drug development professionals on the application of this readily accessible building block in crafting next-generation therapeutics.
The Biphenyl Motif: A Privileged Scaffold in Drug Discovery
The biphenyl structure, consisting of two interconnected phenyl rings, offers a unique combination of structural rigidity and conformational flexibility. This allows for precise spatial orientation of functional groups to interact with biological targets.[4] The biphenyl core is prevalent in a wide array of approved drugs, demonstrating its broad therapeutic applicability across various disease areas, including inflammatory conditions, cardiovascular diseases, and oncology.[2][5] The true power of the biphenyl scaffold lies in its capacity for functionalization, where the addition of various substituents dramatically influences its biological activity.[1][3]
Deconstructing this compound: A Strategic Starting Point
This compound is not merely another biphenyl derivative; its specific substitution pattern provides a strategic advantage for medicinal chemists. Let's analyze the contribution of each component:
-
The Biphenyl Core: Provides a foundational and biocompatible scaffold for building molecular complexity.
-
The 3-Chloro Group: The presence of a chlorine atom can significantly enhance the biological activity of a molecule. It can increase binding affinity through halogen bonding and other non-covalent interactions.[6] Furthermore, the lipophilicity imparted by the chloro group can improve membrane permeability and oral bioavailability. In the context of drug metabolism, the chlorine atom can block potential sites of oxidative metabolism, thereby increasing the compound's half-life.[7]
-
The 2-Methyl Group: The "magic methyl" effect in medicinal chemistry is a well-documented phenomenon where the introduction of a methyl group can lead to a dramatic improvement in potency and pharmacokinetic properties.[8][9][10] A methyl group can enhance binding affinity by displacing water molecules from a protein's binding pocket, leading to a favorable entropic contribution. It can also serve as a conformational lock, restricting the rotation of the biphenyl rings and pre-organizing the molecule into a bioactive conformation.[8] The ortho-positioning of the methyl group in this compound is particularly interesting as it can induce a twisted conformation of the biphenyl system, which can be crucial for fitting into specific protein binding sites.
Potential Therapeutic Applications and Design Strategies
The unique structural features of this compound make it an attractive starting point for several therapeutic areas.
Anticonvulsant Agents
A study by Yogeeswari et al. demonstrated the potential of the 3-chloro-2-methylphenyl moiety in the development of anticonvulsant drugs. They synthesized a series of 3-chloro-2-methylphenyl substituted semicarbazones and found them to exhibit significant anticonvulsant activity in various seizure models.[11] This provides a direct proof-of-concept for the utility of this scaffold in neurology.
Design Strategy: Starting from this compound, one can synthesize a variety of semicarbazone derivatives by first introducing a hydrazinecarbonyl group onto the biphenyl core, followed by condensation with a diverse range of aldehydes or ketones. The variation of the substituent on the aldehyde or ketone will allow for fine-tuning of the anticonvulsant activity and reduction of neurotoxicity.
Anti-inflammatory and Immunomodulatory Agents
The biphenyl scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory potential of biphenyl derivatives extends to the modulation of cannabinoid receptors. For instance, (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone analogs have been identified as selective CB2 inverse agonists, which have anti-inflammatory effects.[12]
Design Strategy: The this compound core can be elaborated to incorporate functionalities known to interact with inflammatory targets such as COX enzymes or cannabinoid receptors. For example, introducing a carboxylic acid or a sulfonamide group, common pharmacophores in NSAIDs, could lead to potent anti-inflammatory agents.
Oncology
Small molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint have revolutionized cancer therapy. Notably, biphenyl-based structures have emerged as a core backbone for some of these inhibitors.[13][14]
Design Strategy: The this compound scaffold can serve as a foundation for developing new PD-L1 inhibitors. By strategically adding functional groups that can mimic the key interactions of known inhibitors, novel and potent anticancer agents could be discovered. The twisted conformation induced by the 2-methyl group might be particularly beneficial for fitting into the hydrophobic pocket of PD-L1.
Synthetic Accessibility and Key Experimental Protocols
A major advantage of this compound is its straightforward synthesis, making it a readily available building block for drug discovery programs.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through a Grignard reaction.[15]
Protocol: Grignard Cross-Coupling for this compound Synthesis
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 1-bromo-3-chloro-2-methylbenzene in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent, 3-chloro-2-methylphenylmagnesium bromide.
-
Cross-Coupling: To the freshly prepared Grignard reagent, a solution of a suitable aryl halide (e.g., bromobenzene) and a palladium or nickel catalyst (e.g., Pd(PPh₃)₄ or NiCl₂(dppp)) in THF is added.
-
Reaction Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Table 1: Summary of Reagents and Conditions for this compound Synthesis
| Step | Reagents | Solvent | Catalyst | Typical Yield |
| Grignard Formation | 1-bromo-3-chloro-2-methylbenzene, Mg turnings | Anhydrous THF | - | >90% |
| Cross-Coupling | 3-chloro-2-methylphenylmagnesium bromide, Bromobenzene | THF | Pd(PPh₃)₄ or NiCl₂(dppp) | 70-85% |
Exemplar Synthetic Workflow for a Bioactive Derivative
The following workflow illustrates the potential for elaborating the this compound core into a novel bioactive molecule.
Caption: Synthetic workflow for a potential bioactive derivative.
Structure-Activity Relationship (SAR) Insights
Understanding the structure-activity relationship is crucial for optimizing lead compounds.[16] For derivatives of this compound, the following SAR principles can be anticipated:
-
Position of the Chloro Group: The 3-position of the chlorine atom is likely to influence electronic properties and potential halogen bonding interactions. Moving the chlorine to other positions would significantly alter the molecule's electrostatic potential and binding modes.
-
The Role of the Methyl Group: As discussed, the 2-methyl group can induce a specific conformation. SAR studies should explore the impact of removing this methyl group or replacing it with other small alkyl groups (e.g., ethyl) to probe the steric requirements of the target's binding site.
-
Substitution on the Second Phenyl Ring: The unsubstituted phenyl ring is a prime location for introducing further diversity. Adding electron-donating or electron-withdrawing groups, as well as hydrogen bond donors and acceptors, can dramatically impact potency and selectivity.
Caption: Logical relationship for SAR exploration.
Conclusion and Future Directions
This compound represents a promising, yet under-explored, starting point for the development of novel therapeutics. Its unique combination of a privileged biphenyl core with strategically placed chloro and methyl substituents offers a wealth of opportunities for medicinal chemists. The synthetic accessibility of this compound, coupled with the clear potential for generating diverse libraries of derivatives, makes it an attractive candidate for lead discovery programs. Future research should focus on synthesizing and screening libraries of this compound analogs against a wide range of biological targets to fully unlock the therapeutic potential of this versatile scaffold.
References
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Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18463-18503. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Applications of Biphenyl Derivatives. Chembid. [Link]
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Jain, Z. J., Gide, P. S., & Kankate, R. S. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. [Link]
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Ferreira, R. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6092. [Link]
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Zhang, H., et al. (2020). Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]
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Barreca, M. L., et al. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. European Journal of Medicinal Chemistry, 157, 1094-1113. [Link]
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Yogeeswari, P., et al. (2004). 3-Chloro-2-methylphenyl-substituted semicarbazones: synthesis and anticonvulsant activity. European Journal of Medicinal Chemistry, 39(8), 729-734. [Link]
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Al-Ghamdi, K. A., et al. (2015). Synthesis and biological evaluation of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone selective CB2 inverse agonist. Bioorganic & Medicinal Chemistry, 23(17), 5390-5401. [Link]
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Barreca, M. L., et al. (2018). Methyl-Containing Pharmaceuticals: Methylation in Drug Design. ResearchGate. [Link]
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Hec-Gałązka, A., et al. (2022). Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction. Journal of Medicinal Chemistry, 65(12), 8446-8461. [Link]
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Deschamps, J. R., et al. (2006). Structure-activity relationship studies on a novel series of (S)-2beta-substituted 3alpha-[bis(4-fluoro- or 4-chlorophenyl)methoxy]tropane analogues for in vivo investigation. Journal of Medicinal Chemistry, 49(16), 4946-4957. [Link]
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de Melo, E. B., & Ferreira, E. I. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini Reviews in Medicinal Chemistry, 5(6), 585-593. [Link]
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Grandhi, G. K., et al. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Molecules, 28(16), 6010. [Link]
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Pathak, T. P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130511. [Link]
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A Technical Guide to 3-Chloro-2-methylbiphenyl and its Analogs: Synthesis, Stereochemistry, and Therapeutic Potential
This in-depth technical guide provides a comprehensive overview of 3-Chloro-2-methylbiphenyl, a versatile scaffold in synthetic and medicinal chemistry. We will delve into its synthesis, explore the nuanced stereochemistry of its ortho-substituted biphenyl core, and examine the biological activities of its analogs, with a particular focus on their potential in drug development. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and field-proven insights.
The Architectural Significance of the this compound Scaffold
The biphenyl moiety is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] The specific substitution pattern of this compound, featuring a chlorine atom and a methyl group on one of the phenyl rings, imparts distinct physicochemical properties that influence its reactivity, metabolic stability, and biological interactions. The presence of the ortho-methyl group, in particular, introduces steric hindrance that can restrict rotation around the biphenyl bond, a phenomenon known as atropisomerism, which can have profound implications for biological activity.[3][4]
Synthetic Strategies for this compound and its Derivatives
The construction of the biaryl bond is the cornerstone of synthesizing this compound and its analogs. Several cross-coupling methodologies have proven effective, with Grignard-based couplings and palladium-catalyzed Suzuki-Miyaura reactions being the most prevalent.
Grignard Reagent-Based Coupling
A common and cost-effective method for the synthesis of this compound involves the coupling of a Grignard reagent derived from a substituted chlorotoluene with a halobenzene.[5]
Conceptual Workflow for Grignard-based Synthesis
Caption: Grignard-based synthesis of this compound.
Detailed Experimental Protocol: Grignard Coupling for this compound [5]
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 equivalents) and a small crystal of iodine in anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of 2,6-dichlorotoluene (1.0 equivalent) in anhydrous THF to initiate the reaction. The reaction mixture is typically heated to around 65°C.
-
After the Grignard reagent formation is complete, the mixture is cooled.
-
Coupling Reaction: In a separate flask, a mixture of a halobenzene (e.g., bromobenzene, 1.0-1.2 equivalents) and a catalytic amount of a nickel(II) acetylacetonate or a palladium catalyst in an inert solvent is prepared.
-
The prepared Grignard reagent solution is then added dropwise to the heated (typically 50-80°C) mixture of the halobenzene and catalyst.
-
The reaction is monitored by gas chromatography-liquid chromatography (GLPC) for completion.
-
Work-up and Purification: Upon completion, the reaction is quenched with a dilute acid solution (e.g., 0.1 N HCl). The organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product is then purified by distillation or chromatography to yield this compound. A reported yield for a similar process is 88.9%.[5]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds, particularly for constructing biaryl systems. It involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[6][7] This method offers high functional group tolerance and generally proceeds under mild reaction conditions.
Conceptual Workflow for Suzuki-Miyaura Synthesis
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An In-depth Technical Guide to the Toxicological Profile and Safety of Chlorinated Biphenyls
Introduction
Polychlorinated biphenyls (PCBs) are a class of 209 synthetic organochlorine compounds (congeners) that were once lauded for their chemical stability, non-flammability, and electrical insulating properties. These characteristics led to their widespread use in hundreds of industrial and commercial applications, including electrical transformers and capacitors, heat transfer fluids, plasticizers, and in pigments and dyes.[1] However, the very stability that made them industrially valuable also renders them persistent environmental pollutants. Production of PCBs was banned in the United States in 1979 due to overwhelming evidence of their environmental persistence, bioaccumulation, and adverse health effects.[2]
Despite the ban, PCBs remain a significant global health concern. They are lipophilic, meaning they accumulate in the fatty tissues of living organisms and biomagnify up the food chain.[3] This results in the highest concentrations being found in top predators, including humans.[4] Exposure occurs primarily through the consumption of contaminated foods like fatty fish, meat, and dairy products, but also via inhalation of contaminated air and dermal contact.[2]
This guide provides a comprehensive technical overview of the toxicological profile of PCBs, designed for researchers, scientists, and drug development professionals. We will delve into the toxicokinetics, explore the distinct mechanisms of toxicity, detail the associated health effects, present standardized protocols for toxicological assessment, and provide essential safety data for handling these compounds in a laboratory setting.
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Understanding the ADME profile of PCBs is fundamental to comprehending their long-term toxicity. The kinetics are highly dependent on the specific congener, particularly the degree and position of chlorine substitution.[1]
Absorption
PCBs are readily absorbed into the body following all major routes of exposure:
-
Oral: Ingestion of contaminated food is the primary route of exposure for the general population. Absorption from the gastrointestinal tract is efficient.[5]
-
Inhalation: Airborne PCBs, especially less chlorinated congeners which are more volatile, can be inhaled and are efficiently absorbed by the lungs.[5]
-
Dermal: PCBs can penetrate the skin, making dermal contact a relevant exposure route in occupational settings.[1]
Distribution
Once absorbed, PCBs are transported in the blood and lymphatic system. Due to their high lipid solubility, they preferentially partition from the blood into fatty tissues. The primary storage depots in the body are:
-
Adipose tissue
-
Skin
-
Liver
-
Breast milk[1]
This sequestration in fat is a key reason for their long biological half-life. During periods of weight loss or fasting, stored PCBs can be mobilized from adipose tissue back into the bloodstream, leading to an increase in circulating levels and potential for delayed toxicity.[3]
Metabolism
The liver is the principal site of PCB metabolism.[1] The process is generally slow and aims to convert the lipophilic parent compounds into more water-soluble (polar) metabolites that can be excreted. This biotransformation is primarily mediated by the cytochrome P450 (CYP) monooxygenase system.[1][6]
The metabolic pathway typically involves two main steps:
-
Phase I (Oxidation): CYP enzymes, particularly isoforms like CYP1A, CYP2A6, and CYP2B6, catalyze the hydroxylation of the biphenyl rings, forming hydroxylated PCBs (OH-PCBs).[7][8] This can occur via a reactive arene oxide intermediate or direct insertion of a hydroxyl group.[6][9] The rate of metabolism is inversely related to the number of chlorine atoms; less-chlorinated congeners are metabolized more readily.[1]
-
Phase II (Conjugation): The newly formed hydroxylated metabolites can then be conjugated with endogenous molecules like glucuronic acid or sulfates, further increasing their water solubility for excretion.[1][7]
Excretion
The more polar, conjugated metabolites are primarily excreted in the bile (feces) and to a lesser extent in the urine.[1] Unmetabolized PCBs can be slowly eliminated through feces, skin, and breast milk. The slow rate of metabolism and excretion, especially for highly chlorinated congeners, leads to significant bioaccumulation.
The biological half-life of PCBs varies dramatically among congeners, from months to decades.
| PCB Congener/Mixture | Estimated Human Half-Life | Reference(s) |
| Aroclor 1242 (Lower Cl) | 6-7 months to 2.6 years | [1] |
| Aroclor 1254 (Higher Cl) | 4.6 years | [1] |
| PCB-105 | ~5.2 years | [10][11] |
| PCB-118 | ~6.3 - 9.3 years | [10][11] |
| PCB-138 | ~3-4 years | [12] |
| PCB-153 | ~7-14.4 years | [10][11][12] |
| PCB-170 | ~15.5 years | [10][11] |
| PCB-180 | ~4.3 - 11.5 years | [10][11][12] |
Table 1: Estimated biological half-lives for selected PCB congeners and mixtures in humans.
Mechanisms of Toxicity
The 209 PCB congeners can be broadly divided into two main groups based on their structure and primary mechanism of action: dioxin-like PCBs and non-dioxin-like PCBs .[13] This distinction is critical for understanding their toxicological profiles.
Dioxin-Like PCBs: The Aryl Hydrocarbon Receptor (AhR) Pathway
Dioxin-like PCBs have a planar or "coplanar" structure, with few or no chlorine atoms in the ortho positions (positions 2, 2', 6, and 6'). This flat conformation allows them to bind with high affinity to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor present in the cytoplasm of cells.[14] The activation of this pathway is considered the canonical mechanism for the toxicity of dioxins and dioxin-like compounds.
The signaling cascade proceeds as follows:
-
Ligand Binding: The PCB congener enters the cell and binds to the AhR, which is part of a cytosolic protein complex including heat shock protein 90 (HSP90), AhR-interacting protein (AIP/XAP2), and p23.[15][16]
-
Nuclear Translocation: Ligand binding induces a conformational change, exposing a nuclear localization signal. The entire complex then translocates from the cytoplasm into the nucleus.[14][15]
-
Heterodimerization: Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[14][15]
-
DNA Binding & Gene Transcription: The AhR-ARNT complex acts as a transcription factor, binding to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[14]
-
Toxic Effects: This binding initiates the transcription of a wide array of genes, most notably Phase I metabolizing enzymes like Cytochrome P450 1A1 (CYP1A1) . The sustained and inappropriate induction of these genes disrupts normal cellular processes, leading to oxidative stress, endocrine disruption, and carcinogenicity.[14][16]
Caption: Canonical signaling pathway for dioxin-like PCBs via the Aryl Hydrocarbon Receptor (AhR).
Non-Dioxin-Like PCBs: AhR-Independent Mechanisms
Non-dioxin-like PCBs have two or more chlorine atoms in the ortho positions. This substitution pattern causes steric hindrance, twisting the biphenyl rings out of plane and preventing effective binding to the AhR.[17] Their toxicity, therefore, stems from different, AhR-independent mechanisms, primarily related to neurotoxicity.
Key mechanisms include:
-
Disruption of Intracellular Calcium (Ca²⁺) Signaling: This is a major pathway for non-dioxin-like PCB neurotoxicity. These congeners can sensitize ryanodine receptors (RyRs), which are intracellular calcium release channels on the endoplasmic reticulum, leading to uncontrolled release of Ca²⁺ into the cytoplasm.[17][18][19] They have also been shown to inhibit store-operated Ca²⁺ entry (SOCE), another critical mechanism for replenishing intracellular calcium stores.[18] Altered Ca²⁺ homeostasis disrupts numerous neuronal processes, including neurotransmitter release, gene expression, and dendritic growth.[19][20]
-
Interference with Neurotransmitter Systems: Several studies have demonstrated that non-dioxin-like PCBs can decrease dopamine content in various brain regions.[13][20] This disruption of dopaminergic signaling can contribute to cognitive and motor deficits.
-
Modulation of Signal Transduction Pathways: These congeners can activate protein kinase C (PKC), a key enzyme in intracellular signaling cascades that regulate a wide variety of cellular processes.[13]
Caption: Mechanism of non-dioxin-like PCB toxicity via disruption of intracellular calcium signaling.
Health Effects
The diverse mechanisms of action result in a wide spectrum of adverse health effects. PCBs are classified as probable human carcinogens by the U.S. Environmental Protection Agency (EPA) and the International Agency for Research on Cancer (IARC) has classified dioxin-like PCBs as human carcinogens (Group 1).[3]
-
Carcinogenicity: Exposure is linked to an increased risk of cancers, particularly liver cancer, biliary tract cancer, and malignant melanoma.[8] Both dioxin-like and non-dioxin-like congeners can act as tumor promoters.[5]
-
Neurotoxicity: Developmental neurotoxicity is one of the most sensitive endpoints. Prenatal and early-life exposure is associated with reduced IQ, learning disorders, memory deficits, and altered behavior.[5][8]
-
Endocrine Disruption: PCBs can interfere with the endocrine system by mimicking or antagonizing the action of hormones, particularly thyroid and sex hormones. This can lead to thyroid dysfunction, reproductive abnormalities, and developmental problems.[5][8]
-
Immunotoxicity: PCBs suppress the immune system, increasing susceptibility to infections.[5]
-
Other Effects: High-level exposure can cause a severe acne-like skin condition called chloracne.[2] Other documented effects include liver damage, elevated blood pressure, and increased serum cholesterol.[1]
Toxicological Risk Assessment
Assessing the risk of complex PCB mixtures found in the environment requires specific methodologies to account for the varying potencies of different congeners.
Toxic Equivalency Factors (TEFs)
For dioxin-like congeners, risk assessment is performed using the Toxic Equivalency Factor (TEF) approach. A TEF value is assigned to each dioxin-like congener, expressing its toxicity relative to the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is assigned a TEF of 1.[21][22] The total toxicity of a mixture is calculated as the Toxic Equivalency (TEQ), which is the sum of the concentration of each congener multiplied by its TEF. The World Health Organization (WHO) has established consensus TEFs for human and wildlife risk assessment.[21][22][23]
| Congener | WHO 2005 TEF for Humans/Mammals | WHO 2022 Re-evaluated TEF | Reference(s) |
| Non-ortho PCBs | |||
| PCB 77 | 0.0001 | 0.000015 | [24] |
| PCB 81 | 0.0003 | 0.00032 | [24] |
| PCB 126 | 0.1 | 0.041 | [24] |
| PCB 169 | 0.03 | 0.035 | [24] |
| Mono-ortho PCBs | |||
| PCB 105 | 0.00003 | 0.00003 (retained) | [24] |
| PCB 114 | 0.00003 | 0.00003 (retained) | [24] |
| PCB 118 | 0.00003 | 0.00003 (retained) | [24] |
| PCB 123 | 0.00003 | 0.00003 (retained) | [24] |
| PCB 156 | 0.00003 | 0.00003 (retained) | [24] |
| PCB 157 | 0.00003 | 0.00003 (retained) | [24] |
| PCB 167 | 0.00003 | 0.00003 (retained) | [24] |
| PCB 189 | 0.00003 | 0.00003 (retained) | [24] |
Table 2: Toxic Equivalency Factors (TEFs) for Dioxin-like PCBs. The 2022 re-evaluation highlights the ongoing refinement of these values.
Reference Doses (RfD)
The EPA uses the Reference Dose (RfD)—an estimate of a daily oral exposure to the human population that is likely to be without an appreciable risk of harmful effects during a lifetime—for non-cancer health effects.[25][26]
| PCB Mixture | Oral Reference Dose (RfD) | Basis for RfD | Reference(s) |
| Aroclor 1254 | 20 ng/kg/day | Dermal/ocular and immunological effects in monkeys | [27] |
| Aroclor 1016 | 70 ng/kg/day | Reduced birth weight in monkeys | [27] |
Table 3: U.S. EPA Oral Reference Doses for select Aroclor mixtures.
Experimental Protocols for Toxicity Assessment
A self-validating system of protocols is essential for accurately characterizing PCB toxicity. Methodologies must be robust, reproducible, and grounded in the known mechanisms of action.
Protocol: In Vitro Assessment of Dioxin-Like Activity using a Reporter Gene Assay
This protocol describes a common method, such as the Chemically Activated LUciferase eXpression (CALUX) assay, to quantify the AhR-mediated activity of a sample. The causality is direct: AhR activation by a dioxin-like PCB will drive the expression of a reporter gene (luciferase), producing a measurable light signal proportional to the toxic potency.
Workflow Diagram
Caption: Experimental workflow for an in vitro reporter gene assay to determine PCB dioxin-like activity.
Step-by-Step Methodology:
-
Cell Culture: Culture a stable cell line transfected with a DRE-driven luciferase reporter gene (e.g., rat hepatoma H4IIE-luc cells) in appropriate media and conditions until confluent.
-
Plating: Seed the cells into 96-well microplates at a predetermined density and allow them to attach overnight.
-
Dosing: Prepare a serial dilution of a TCDD standard (for the standard curve) and the test PCB sample(s). Remove the culture medium from the cells and apply the dosing solutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a set period (e.g., 24 hours) at 37°C and 5% CO₂ to allow for AhR activation and reporter gene expression.
-
Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and then add a cell lysis buffer to release the cellular contents, including the expressed luciferase enzyme.
-
Luminescence Measurement: Transfer the cell lysate to an opaque microplate. Use a luminometer to inject a luciferase substrate solution (containing luciferin and ATP) and immediately measure the light output.
-
Data Analysis: Subtract the background luminescence (vehicle control) from all readings. Plot the TCDD standard curve (luminescence vs. concentration). Determine the concentration of the PCB sample that produces a response on the linear portion of the standard curve and calculate its TCDD Toxic Equivalency (TEQ).
Protocol: In Vivo Assessment of Developmental Neurotoxicity in a Rodent Model
This protocol outlines a standard approach to evaluate the effects of perinatal PCB exposure on neurodevelopment, focusing on behavioral outcomes. The causality is based on the hypothesis that PCB exposure during critical brain development windows will lead to lasting functional deficits.
Step-by-Step Methodology:
-
Animal Model: Use timed-pregnant laboratory rats (e.g., Sprague-Dawley). House them individually under controlled environmental conditions.
-
Dosing Regimen: Prepare the desired PCB mixture (e.g., an environmentally relevant mixture or a specific Aroclor) in a suitable vehicle (e.g., corn oil). Administer the PCB solution or vehicle control to the dams via oral gavage daily from a specific gestational day (e.g., GD6) through lactation until weaning of the pups (e.g., PND21). The dose selection should be based on established toxicological data to produce measurable effects without overt maternal toxicity.
-
Offspring Development: Allow dams to give birth naturally. Record standard developmental landmarks in the pups, such as date of eye-opening and pinna detachment. Cull litters to a standard size to ensure uniform nutrition.
-
Behavioral Testing: After weaning, subject the offspring to a battery of behavioral tests at various developmental stages (e.g., adolescence, adulthood) to assess different neurological domains. Examples include:
-
Morris Water Maze: To assess spatial learning and memory.
-
Elevated Plus Maze: To assess anxiety-like behavior.
-
Open Field Test: To assess locomotor activity and exploratory behavior.
-
-
Tissue Collection and Analysis: Following the final behavioral test, euthanize the animals. Collect brain tissue for neurochemical analysis (e.g., measuring dopamine levels via HPLC) or histological examination (e.g., analyzing dendritic branching in the hippocampus via Golgi staining).
-
Data Analysis: Use appropriate statistical methods (e.g., ANOVA) to compare the behavioral performance and neurochemical/histological endpoints between the PCB-exposed and control groups. Analyze data separately for males and females, as effects can be sex-dependent.
Safety, Handling, and Disposal
Given their toxicity and persistence, all work with PCBs must be conducted with stringent safety protocols.
Personal Protective Equipment (PPE)
-
Gloves: Use chemically resistant gloves (e.g., Viton, nitrile). Latex is not sufficient as PCBs can penetrate it.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A dedicated lab coat should be worn and laundered separately.
-
Respiratory Protection: Work with PCBs, especially volatile congeners or when creating aerosols, must be done in a certified chemical fume hood to prevent inhalation exposure.[28] OSHA has established Permissible Exposure Limits (PELs) for airborne PCBs.[28][29][30]
Handling and Storage
-
Designate a specific area within the laboratory for PCB work.
-
Store all PCB standards, solutions, and contaminated materials in tightly sealed, clearly labeled containers.
-
Use secondary containment (e.g., a tray or pan) to contain any potential spills.[31]
-
The storage facility for PCB disposal must have a roof and walls to prevent rainwater from reaching the materials.[32]
Spill Response
-
In case of a spill, evacuate the immediate area.
-
Follow established emergency response procedures.[33]
-
Use a spill kit with absorbent materials appropriate for oils/solvents. Do not use water.
-
All materials used for cleanup must be treated as PCB-contaminated waste.
Waste Disposal
-
PCB waste is regulated by the EPA under the Toxic Substances Control Act (TSCA) and by state and local authorities.[31][34]
-
All PCB waste, including contaminated labware, PPE, and absorbent materials, must be collected in designated, labeled hazardous waste containers.
-
Disposal must be coordinated through your institution's Environmental Health & Safety (EHS) office.[31][33][35] Exporting PCB waste is prohibited.[33]
-
Incineration at high temperatures in a specialized facility is the required method of destruction.
Conclusion
Chlorinated biphenyls represent a complex class of toxicants whose legacy continues to pose a risk to environmental and human health. Their toxicological profile is dictated by congener-specific structures that activate either the potent AhR-dependent pathway, leading to dioxin-like effects, or AhR-independent pathways that primarily disrupt neuronal signaling and development. A thorough understanding of their toxicokinetics, mechanisms, and the appropriate experimental and safety protocols is essential for any professional working in the fields of toxicology, environmental science, and drug development. The continued study of these compounds provides critical insights into the long-term impacts of persistent organic pollutants and informs the regulatory frameworks designed to protect public health.
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Lein, P. J., Yang, D., & Pessah, I. N. (2019). Evidence Implicating Non-Dioxin-Like Congeners as the Key Mediators of Polychlorinated Biphenyl (PCB) Developmental Neurotoxicity. Toxics, 7(2), 23. [Link]
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Park, J. Y., & Guengerich, F. P. (2011). The effect of the structure of polychlorinated biphenyls on their hydroxylation, oxidation, and glutathionyl conjugation reactions. Semantic Scholar. [Link]
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Yamazaki, H., et al. (2022). Hydroxylation and dechlorination of 3,3',4,4'-tetrachlorobiphenyl (CB77) by rat and human CYP1A1s and critical roles of amino acids composing their substrate-binding cavity. The Journal of Toxicological Sciences, 47(9), 373–384. [Link]
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An In-depth Technical Guide to the Environmental Fate and Degradation of 3-Chloro-2-methylbiphenyl
Abstract
This technical guide provides a comprehensive overview of the environmental fate and degradation of 3-Chloro-2-methylbiphenyl, a specific polychlorinated biphenyl (PCB) congener. While direct environmental studies on this compound are limited, this document synthesizes the extensive body of knowledge on PCB behavior, applying established scientific principles to predict its partitioning, persistence, and transformation in the environment. We delve into the abiotic and biotic degradation pathways, with a particular focus on how the unique substitution pattern of a chlorine atom at the 3-position and a methyl group at the 2-position influences these processes. Furthermore, this guide offers detailed, field-proven experimental protocols for researchers and scientists to investigate the environmental fate of this compound and similar compounds. The methodologies are presented to ensure scientific integrity and self-validation, empowering drug development professionals and environmental scientists with the tools for robust assessment.
Introduction: The Significance of Understanding this compound's Environmental Journey
Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that, due to their chemical stability and insulating properties, were once widely used in industrial applications.[1] However, their persistence, bioaccumulative nature, and toxicity have led to a global ban on their production.[2][3] Despite this, PCBs remain a significant environmental concern due to their continued presence in legacy equipment and their slow degradation in ecosystems.[1][4]
This compound belongs to this large family of 209 congeners. While not one of the most studied "dioxin-like" PCBs, its presence in the environment, potentially as a component of historical technical mixtures or as a degradation byproduct of more complex PCBs, necessitates a thorough understanding of its environmental behavior. The specific arrangement of a chlorine atom and a methyl group on the biphenyl structure dictates its physicochemical properties and, consequently, its fate and transport in the environment. This guide aims to provide a detailed, scientifically grounded exploration of these aspects, offering both theoretical understanding and practical experimental frameworks.
Physicochemical Properties and Environmental Partitioning
The environmental journey of this compound begins with its inherent physical and chemical properties. These characteristics govern its distribution among air, water, soil, and biota.
| Property | Value (Predicted/Estimated) | Source/Basis for Estimation |
| Molecular Formula | C₁₃H₁₁Cl | - |
| Molecular Weight | 202.68 g/mol | - |
| CAS Number | 20261-24-9 | - |
| Physical State | Oily liquid | [5][6] |
| Water Solubility | Low | Insoluble in water.[5][6] General PCB trend: solubility decreases with increasing chlorination.[7] |
| Vapor Pressure | Low to Moderate | General PCB trend: volatility decreases with increasing molecular weight.[8] |
| Octanol-Water Partition Coefficient (Kow) | High | Expected to be high due to its lipophilic nature, a characteristic of PCBs.[8] This suggests a strong tendency to partition into organic matter and fatty tissues. |
| Organic Carbon-Water Partition Coefficient (Koc) | High | Due to its high Kow, it is expected to bind strongly to organic matter in soil and sediment.[7] |
Causality Behind Partitioning Behavior:
The low water solubility and high octanol-water partition coefficient (Kow) are the primary drivers of this compound's environmental partitioning.[7][8] These properties indicate a strong affinity for organic phases. Consequently, upon release into the environment, this compound is expected to:
-
In Aquatic Systems: Partition from the water column to sediments and suspended organic matter. Bioaccumulate in aquatic organisms, with concentrations increasing up the food chain (biomagnification).[6]
-
In Terrestrial Systems: Strongly adsorb to soil organic matter, limiting its mobility and leaching into groundwater.[7]
-
Atmospheric Transport: While having a relatively low vapor pressure, it can volatilize from contaminated surfaces and undergo long-range atmospheric transport, leading to its distribution in remote areas.[4]
Abiotic Degradation Pathways: The Slow Transformation
Abiotic degradation processes, those not involving biological organisms, contribute to the transformation of PCBs in the environment, albeit often at slow rates.
Photolysis
Photolysis, the breakdown of compounds by light, is a potential degradation pathway for PCBs.[9] For this compound, direct absorption of sunlight, particularly in the UV spectrum, can lead to the cleavage of the carbon-chlorine bond. This process is generally more efficient for less chlorinated biphenyls. The presence of photosensitizers in natural waters, such as humic acids, can potentially enhance the rate of photolytic degradation.[10]
Predicted Photodegradation Products: The primary initial product of photolysis is expected to be 2-methylbiphenyl, formed through reductive dechlorination. Further degradation could lead to hydroxylated and other oxygenated derivatives.[11]
Hydrolysis
PCBs are generally resistant to hydrolysis under normal environmental pH conditions. The carbon-chlorine bond in the biphenyl ring is strong and not readily cleaved by water. Therefore, hydrolysis is not considered a significant degradation pathway for this compound in the environment.
Biotic Degradation: The Microbial Machinery
Microbial degradation is the primary mechanism for the breakdown of PCBs in the environment.[12][13] The degradation of this compound is expected to proceed through two main, often complementary, microbial processes: anaerobic reductive dechlorination and aerobic oxidative degradation.[14][15]
Anaerobic Reductive Dechlorination
In anoxic environments, such as deep sediments, anaerobic microorganisms can use chlorinated biphenyls as electron acceptors in their respiration.[12][16] This process, known as reductive dechlorination, involves the removal of chlorine atoms and their replacement with hydrogen atoms.[16] For this compound, this would result in the formation of 2-methylbiphenyl.
Influence of the 3-Chloro Position: Reductive dechlorination of PCBs is position-specific, with meta- and para-substituted chlorines generally being more readily removed than ortho-substituted ones.[4][17] The chlorine at the 3-position (a meta position) of this compound is therefore a likely target for anaerobic reductive dechlorination.
Caption: Anaerobic reductive dechlorination of this compound.
Aerobic Oxidative Degradation
In the presence of oxygen, aerobic bacteria can degrade biphenyl and its less chlorinated derivatives through a well-characterized oxidative pathway.[18][19] This process is initiated by a key enzyme, biphenyl dioxygenase (BphA), which introduces two hydroxyl groups onto one of the aromatic rings.[18]
Influence of the 2-Methyl and 3-Chloro Substituents:
-
Ring Selection: The degradation of PCBs is influenced by the substitution pattern. Generally, the less chlorinated ring is preferentially attacked.[18][20] In the case of this compound, the unsubstituted phenyl ring is the most likely site for initial dioxygenase attack.
-
Ortho-Substitution (2-Methyl): The presence of a bulky group at the ortho position (like the methyl group at position 2) can hinder the activity of biphenyl dioxygenase.[5][18] However, some bacterial strains have been shown to degrade ortho-substituted PCBs.[3]
-
Meta-Substitution (3-Chloro): The chlorine at the meta position is less of a steric hindrance for the initial dioxygenase attack compared to ortho-substituents.[21]
The aerobic degradation of this compound, assuming initial attack on the unsubstituted ring, would likely proceed as follows:
-
Dioxygenation: Biphenyl dioxygenase attacks the unsubstituted ring to form a dihydrodiol.
-
Dehydrogenation: A dehydrogenase converts the dihydrodiol to a dihydroxybiphenyl derivative.
-
Ring Cleavage: A dioxygenase cleaves the dihydroxylated ring.
-
Hydrolysis and Further Metabolism: A series of hydrolytic and other enzymatic reactions lead to the formation of chlorinated benzoic acid and aliphatic intermediates that can enter central metabolic pathways.[18]
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The Biphenyl Scaffold: A Journey from Industrial Workhorse to Pillar of Modern Drug Discovery and Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ubiquitous Biphenyl Core
The biphenyl moiety, a deceptively simple structural unit consisting of two connected phenyl rings, represents a cornerstone in the landscape of organic chemistry. Its journey through scientific history is a compelling narrative of discovery, innovation, and at times, unforeseen consequences. Initially finding widespread use as a versatile intermediate in the synthesis of dyes, polymers, and agrochemicals, the biphenyl scaffold has evolved into a "privileged structure" in medicinal chemistry and a fundamental building block in advanced materials science.[1][2] This guide provides a comprehensive exploration of the discovery and history of substituted biphenyl compounds, from their early synthetic origins to their current-day applications in life-saving pharmaceuticals and cutting-edge technologies. We will delve into the key synthetic methodologies, the critical role of atropisomerism in drug design, the cautionary tale of polychlorinated biphenyls (PCBs), and the modern applications that continue to emerge.
Chapter 1: The Dawn of Biphenyl Synthesis: Classical Coupling Strategies
The quest to forge a carbon-carbon bond between two aromatic rings dates back over a century and a half, leading to the development of foundational reactions that are still instructive today.
The Wurtz-Fittig Reaction: An Early Foray into Aryl-Aryl Coupling
The history of biphenyl synthesis can be traced back to the mid-19th century.[3] In 1855, Adolphe Wurtz reported the sodium-mediated coupling of alkyl halides.[3] This was extended by Wilhelm Fittig in 1862 to include the coupling of an aryl halide with an alkyl halide or another aryl halide, a transformation now known as the Wurtz-Fittig reaction.[3] This reaction, while historically significant, often suffers from the formation of side products and the need for harsh reaction conditions.
The mechanism is believed to proceed through a radical pathway, initiated by the transfer of an electron from the metal surface to the aryl halide.[3] A significant drawback of this method is the kinetic hindrance presented by bulky substituents on the aromatic rings.[3]
Experimental Protocol: A Representative Wurtz-Fittig Reaction
Objective: Synthesis of Biphenyl from Bromobenzene
Materials:
-
Bromobenzene
-
Sodium metal
-
Anhydrous diethyl ether (solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place freshly cut sodium metal suspended in anhydrous diethyl ether.
-
Addition of Aryl Halide: Slowly add a solution of bromobenzene in anhydrous diethyl ether to the reaction mixture with vigorous stirring. An exothermic reaction should be observed.
-
Reflux: Once the initial reaction subsides, gently heat the mixture to reflux for several hours to ensure complete reaction.
-
Quenching: After cooling to room temperature, carefully quench the excess sodium by the slow addition of ethanol, followed by water.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or distillation to yield biphenyl.
The Ullmann Reaction: The Advent of Copper-Catalyzed Coupling
A significant advancement in biphenyl synthesis came in 1901 with Fritz Ullmann's discovery that heating an aryl halide with a stoichiometric amount of copper powder leads to the formation of a symmetrical biaryl.[4][5] This copper-catalyzed homocoupling, known as the Ullmann reaction, offered a more reliable and general method than the Wurtz-Fittig reaction, particularly for electron-deficient aryl halides.[2] The classical Ullmann reaction, however, required high temperatures (often exceeding 200°C) and stoichiometric copper, which limited its scope and led to challenges in product purification.[4][6]
The mechanism of the Ullmann reaction has been the subject of extensive study.[2] The currently accepted pathway involves the formation of an organocopper intermediate.[6] The active catalyst is a copper(I) species which undergoes oxidative addition with the aryl halide. A subsequent reductive elimination step then forms the new carbon-carbon bond and regenerates the copper catalyst.[6]
Experimental Protocol: Classical Ullmann Biphenyl Synthesis
Objective: Synthesis of 2,2'-Dinitrobiphenyl from 2-Chloronitrobenzene
Materials:
-
2-Chloronitrobenzene
-
Copper-bronze alloy (or activated copper powder)
-
Sand (optional, as a heat transfer medium)
-
High-boiling point solvent (e.g., dimethylformamide, optional)
-
Apparatus for high-temperature reaction and purification
Procedure:
-
Reaction Setup: In a suitable reaction vessel, thoroughly mix 2-chloronitrobenzene with a copper-bronze alloy. Sand can be added to help moderate the temperature.
-
Heating: Heat the mixture to a high temperature (typically 200-250°C) for several hours. The reaction is often performed neat (without solvent).
-
Work-up: After cooling, the solid reaction mass is typically subjected to Soxhlet extraction with a suitable solvent (e.g., acetone or toluene) to separate the organic product from the copper salts.
-
Purification: The solvent is removed from the extract, and the crude 2,2'-dinitrobiphenyl is purified by recrystallization.
Chapter 2: The Palladium Revolution: The Suzuki-Miyaura Coupling
The landscape of biphenyl synthesis was fundamentally transformed with the advent of palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura reaction, developed by Akira Suzuki and his colleagues in the late 1970s and early 1980s, has become the preeminent method for the construction of biaryl and substituted biphenyl compounds.[2][7] This reaction's widespread adoption is due to its mild reaction conditions, high functional group tolerance, the commercial availability and stability of boronic acid reagents, and the generation of non-toxic byproducts.[8]
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: Synthesis of a Substituted Biphenyl from an Aryl Halide and an Arylboronic Acid.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.1-1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄; 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 mmol)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a round-bottom flask, add the aryl halide, arylboronic acid, palladium catalyst, ligand (if used), and base.
-
Solvent Addition: Add the solvent system to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Table 1: Comparison of Biphenyl Synthesis Methods
| Feature | Wurtz-Fittig Reaction | Ullmann Reaction | Suzuki-Miyaura Coupling |
| Catalyst | Stoichiometric alkali metal (e.g., Na) | Stoichiometric or catalytic Copper | Catalytic Palladium |
| Typical Temperature | Refluxing ether | > 200°C | 60-120°C |
| Substrate Scope | Limited, side reactions common | Good for electron-deficient aryl halides | Very broad, high functional group tolerance |
| Yields | Often low to moderate | Variable, can be moderate to good | Generally high to excellent |
| Byproducts | Metal halides | Copper salts | Benign boron salts |
Chapter 3: Polychlorinated Biphenyls (PCBs): A Cautionary Tale
No discussion of substituted biphenyls would be complete without addressing the history of polychlorinated biphenyls (PCBs). First synthesized in 1881, commercial production of PCBs began in 1929.[11] These compounds were lauded for their chemical stability, non-flammability, and excellent electrical insulating properties.[11][12] This led to their widespread use in transformers, capacitors, hydraulic fluids, and as plasticizers in paints and plastics.[7][11]
However, the very properties that made PCBs industrially valuable—their extreme stability—also made them a persistent environmental pollutant.[11] By the 1960s, evidence of their widespread environmental contamination and accumulation in the food chain became undeniable.[11] Subsequent studies linked PCB exposure to a range of adverse health effects in both wildlife and humans, including cancer and effects on the immune, reproductive, nervous, and endocrine systems.[7] This led to the cessation of their manufacture in many countries, including the United States in 1979.[12] The story of PCBs serves as a critical lesson in the long-term environmental and health consequences of chemical production.
Chapter 4: Atropisomerism: A New Dimension of Chirality in Drug Design
The biphenyl scaffold's importance in drug discovery is profoundly linked to the phenomenon of atropisomerism. This is a type of axial chirality that arises from hindered rotation around the single bond connecting the two phenyl rings.[13][14] If the ortho-substituents on each ring are sufficiently bulky, free rotation is restricted, leading to the existence of stable, non-superimposable, mirror-image stereoisomers called atropisomers.[13]
The stereochemical configuration of a drug molecule is often critical to its biological activity. Just as with stereocenters, different atropisomers of a drug can exhibit vastly different pharmacological and toxicological profiles. A prominent example of a drug with a biphenyl core that exhibits atropisomerism is Telmisartan, an angiotensin II receptor blocker used to treat high blood pressure.[6] Telmisartan is a member of the "sartan" class of drugs, many of which feature a substituted biphenyl scaffold.[6] The specific spatial arrangement of the substituents, dictated by the atropisomeric configuration, is crucial for its high-affinity binding to the AT1 receptor.[15]
Other FDA-approved drugs that contain atropisomeric biaryl axes include the natural product Vancomycin and the KRAS inhibitor Sotorasib.[16] The development of Sotorasib marked a milestone as the first FDA-approved therapy to be manufactured and marketed as a configurationally stable, atropisomerically pure compound.[16] This highlights the increasing recognition and importance of controlling axial chirality in modern drug design.
Chapter 5: Modern Frontiers: Biphenyls in Materials Science and Asymmetric Catalysis
The utility of substituted biphenyls extends beyond medicinal chemistry into the realm of advanced materials and catalysis.
Biphenyls in Organic Electronics
In the field of organic electronics, the rigid, planar structure of the biphenyl core makes it an excellent building block for materials used in Organic Light-Emitting Diodes (OLEDs).[5] While simple biphenyls are not typically used directly, the biphenyl scaffold is central to many high-performance host materials in phosphorescent OLEDs (PhOLEDs).[5] By functionalizing the biphenyl core with charge-transporting moieties, such as carbazole groups, researchers can create materials with tailored electronic properties.[5] For example, 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) is a widely used host material that facilitates efficient energy transfer to the phosphorescent guest emitter, leading to high-efficiency light emission.[5]
Chiral Biphenyl Ligands in Asymmetric Catalysis
The principle of atropisomerism has been masterfully exploited in the design of chiral ligands for asymmetric catalysis. Chiral diphosphine ligands based on a biphenyl backbone, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives like MeO-BIPHEP, are among the most successful classes of ligands for enantioselective transition metal-catalyzed reactions.[17] The C₂-symmetric, axially chiral structure of these ligands creates a well-defined chiral environment around the metal center, enabling the synthesis of single-enantiomer products with high selectivity. These ligands have found widespread application in asymmetric hydrogenations, isomerizations, and carbon-carbon bond-forming reactions, including the synthesis of pharmaceutical intermediates.[17][18]
Table 2: Performance of Selected Chiral Biphenyl Diphosphine Ligands in Asymmetric Hydrogenation
| Ligand | Substrate Type | Enantiomeric Excess (ee) | Reference |
| SYNPHOS | β-Ketoesters | >99% | [17] |
| MeO-BIPHEP | α-Acetamidocinnamate | 82% at 80°C | [17] |
| DIFLUORPHOS | γ-Ketoesters with chelating groups | 97-98% | [17] |
Conclusion
The journey of substituted biphenyl compounds is a testament to the enduring power of fundamental organic structures. From the early, often challenging, synthetic methods of Wurtz, Fittig, and Ullmann to the elegant and efficient palladium-catalyzed couplings of the modern era, the ability to construct these scaffolds has been a continuous driver of chemical innovation. The biphenyl core has proven to be remarkably versatile, serving as the foundation for life-saving drugs where its three-dimensional structure, governed by atropisomerism, is paramount. Simultaneously, it has become a key component in the development of advanced materials for organic electronics and highly effective ligands for asymmetric catalysis. The story of the biphenyls, including the cautionary chapter of PCBs, provides invaluable insights for today's researchers, scientists, and drug development professionals, reminding us of the profound impact that a single chemical scaffold can have on science, technology, and society.
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Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 18262–18305. [Link]
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Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 18262–18305. [Link]
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Triumvirate Environmental. (2021, October 5). EHS History: The Origin of PCBs and Their Impact Today. [Link]
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Genet, J. P., Ayad, T., & Ratovelomanana-Vidal, V. (2006). Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. Proceedings of the National Academy of Sciences, 103(25), 9455–9461. [Link]
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PubChem. (n.d.). Telmisartan. National Center for Biotechnology Information. [Link]
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LaPlante, S. R., Fader, L. D., Fandrick, K. R., Fandrick, D. R., Hucke, O., Kemper, R., Miller, S. P., & Edwards, P. J. (2011). Assessing atropisomerism in drug discovery and development. Journal of Medicinal Chemistry, 54(21), 7005–7022. [Link]
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Wikipedia. (n.d.). Ullmann reaction. [Link]
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Cannon, J. S., et al. (2022). Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRASG12C: Structural, Analytical, and Synthetic Considerations. Journal of Medicinal Chemistry. [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Clayden, J., & Moran, W. J. (2022). Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research, 55(18), 2539–2552. [Link]
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Semantic Scholar. (n.d.). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
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Hossain, M., et al. (2022). FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. RSC Medicinal Chemistry. [Link]
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Triumvirate Environmental. (2021). EHS History: The Origin of PCBs and Their Impact Today. [Link]
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Wang, Y., et al. (2020). Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity. Fitoterapia. [Link]
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MDPI. (2024). Newly Synthesized Telmisartan–Amino Acid Conjugates Exhibit Enhanced Cytotoxic Effects in Malignant Melanoma Cells. [Link]
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Vedantu. (n.d.). Ullmann Reaction: Mechanism, Steps & Applications. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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MDPI. (2023). Biological Interfacial Materials for Organic Light-Emitting Diodes. [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Telmisartan?[Link]
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L.S.College, Muzaffarpur. (2020, October 22). Ullmann reaction. [Link]
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PubMed. (2024). Synthesis and Biological Evaluation of Telmisartan Alkylamine Derivatives as Potential Anticancer Agents. [Link]
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eScholarship.org. (2024, January 31). Chiral Bifunctional Phosphine Ligand Enables Asymmetric Trapping of Catalytic Vinyl Gold Carbene Species. [Link]
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Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. [Link]
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Researching. (n.d.). Recent Developments of Organic Optoelectronic Functional Materials and Devices Based on Biphenyl Derivatives. [Link]
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Dalton Transactions. (n.d.). Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination. [Link]
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Beilstein Journals. (n.d.). Highly practical and cost-efficient synthesis of telmisartan: An antihypertensive drug. [Link]
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PubMed Central. (n.d.). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. [Link]
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Beilstein Journals. (n.d.). Efficient and improved synthesis of Telmisartan. [Link]
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ResearchGate. (2025, October 16). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. [Link]
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Methodological & Application
Application Note & Protocol: Suzuki-Miyaura Coupling for the Synthesis of 3-Chloro-2-methylbiphenyl
Abstract: The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] This guide provides an in-depth technical overview and a detailed laboratory protocol for the synthesis of 3-Chloro-2-methylbiphenyl, a substituted biaryl scaffold. We will explore the mechanistic underpinnings of the reaction, provide a rationale for the selection of each reaction component, and deliver a robust, step-by-step procedure designed for reproducibility and success. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.
Introduction: The Power of Palladium-Catalyzed C-C Bond Formation
First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling has become one of the most versatile and widely used methods for constructing biaryl systems.[1][3] Its significance was recognized with the 2010 Nobel Prize in Chemistry.[2][4] The reaction's popularity stems from its mild conditions, the commercial availability and stability of its organoboron reagents, and the non-toxic nature of its boron-containing byproducts, which are easily removed during workup.[2][5]
The synthesis of unsymmetrical biaryls like this compound is crucial in medicinal chemistry and materials science, where such structures often form the core of pharmaceuticals, agrochemicals, and functional materials.[6][7] This protocol focuses on a reliable palladium-catalyzed approach to this specific target molecule.
The Catalytic Cycle: A Mechanistic Deep Dive
The efficacy of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[4] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][8]
-
Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (1-bromo-3-chloro-2-methylbenzene). This breaks the C-Br bond and oxidizes the palladium center from Pd(0) to a square-planar Pd(II) species.[2][8]
-
Transmetalation: This is the key bond-forming step where the organic moiety is transferred from the organoboron reagent (phenylboronic acid) to the palladium center. The presence of a base is crucial; it activates the boronic acid by forming a more nucleophilic boronate 'ate' complex, which facilitates the transfer of the phenyl group to the Pd(II) center and displaces the halide.[4][9][10]
-
Reductive Elimination: In the final step, the two organic groups (the 3-chloro-2-methylphenyl and phenyl fragments) on the Pd(II) complex are coupled, forming the desired C-C bond of this compound. This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[3][4]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Rationale for Component Selection (Expert Insights)
The success of a Suzuki-Miyaura coupling is highly dependent on the judicious choice of its components. Here, we explain the causality behind the selection for synthesizing this compound.
-
Aryl Halide (1-bromo-3-chloro-2-methylbenzene): The reactivity of aryl halides in the oxidative addition step follows the trend I > Br > OTf >> Cl.[7] While aryl chlorides are cheaper, they are less reactive and often require more specialized, bulky, electron-rich phosphine ligands and stronger bases to achieve good yields.[3] Aryl iodides are highly reactive but more expensive and can sometimes lead to faster catalyst decomposition. Aryl bromides offer a reliable balance of reactivity and stability, making 1-bromo-3-chloro-2-methylbenzene an excellent starting material for this protocol. The C-Cl bond is significantly less reactive and will remain intact under these conditions.
-
Organoboron Reagent (Phenylboronic Acid): Boronic acids are the standard choice for Suzuki couplings due to their aerobic stability, ease of handling, and high atom economy.[10] Phenylboronic acid is commercially available and generally provides high yields. While boronic esters (like pinacol esters) offer enhanced stability against protodeboronation, they are less atom-economical and require an extra synthetic step.[4] For this direct coupling, the acid is highly effective.
-
Palladium Catalyst (Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄): Pd(PPh₃)₄ is one of the most common and reliable catalysts for Suzuki couplings.[11][12] It serves as a direct source of the active Pd(0) species. The triphenylphosphine (PPh₃) ligands stabilize the palladium center. It's important to note that high-quality, golden-yellow Pd(PPh₃)₄ should be used, as orange or brown coloration can indicate decomposition and lead to lower activity.[12][13] While other catalyst systems based on Pd(OAc)₂ or Pd₂(dba)₃ with various phosphine ligands are also effective, Pd(PPh₃)₄ is a robust choice for a standard protocol.[9]
-
Base (Potassium Carbonate - K₂CO₃): The base is not merely a spectator; its primary role is to activate the boronic acid by forming a tetrahedral boronate 'ate' complex, which is more nucleophilic and readily participates in transmetalation.[9][10] Inorganic bases are typically preferred. Potassium carbonate (K₂CO₃) is an effective, inexpensive, and moderately strong base that works well for a wide range of substrates.[5][14] Other bases like potassium phosphate (K₃PO₄) can be beneficial for more challenging couplings, while stronger bases like hydroxides can sometimes promote side reactions.[14]
-
Solvent System (Toluene/Ethanol/Water): A biphasic or aqueous solvent system is often necessary to dissolve both the organic substrates and the inorganic base.[4][15] Toluene is an excellent solvent for the organic components and the palladium complex. The addition of a co-solvent like ethanol improves solubility, while water is essential for dissolving the carbonate base, allowing it to interact at the interface where the reaction occurs. Studies have shown that mixed solvent systems, particularly those containing water, can significantly accelerate the reaction.[16]
Detailed Experimental Protocol
This protocol describes the synthesis of this compound on a 1.0 mmol scale.
Safety Precautions:
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Palladium compounds are irritants and harmful if swallowed. Aryl halides can be irritants. Handle all chemicals with care.
-
The reaction should be run under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst.
Reagent and Materials Table
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Molar Equiv. |
| 1-Bromo-3-chloro-2-methylbenzene | 205.49 | 205.5 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 146.3 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 34.7 | 0.03 | 0.03 (3 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276.4 | 2.0 | 2.0 |
| Toluene | - | 5.0 mL | - | - |
| Ethanol | - | 2.0 mL | - | - |
| Deionized Water | - | 2.0 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3-chloro-2-methylbenzene (205.5 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).
-
Add the solvents: Toluene (5.0 mL), Ethanol (2.0 mL), and Deionized Water (2.0 mL).
-
-
Inert Atmosphere:
-
Seal the flask with a septum. Purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes by bubbling the gas through the solvent mixture. This step is critical to remove oxygen, which can deactivate the catalyst.
-
-
Catalyst Addition:
-
Under a positive pressure of the inert gas, quickly add the tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol). The mixture will typically turn a brighter yellow.
-
-
Reaction:
-
Lower the flask into a pre-heated oil bath set to 90 °C.
-
Stir the reaction mixture vigorously. The reaction is biphasic, and efficient stirring is essential to maximize interfacial contact.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 6-12 hours. The reaction is complete when the starting aryl bromide spot is no longer visible by TLC.
-
-
Workup and Isolation:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Add 15 mL of ethyl acetate and 15 mL of water to the reaction mixture and transfer to a separatory funnel.
-
Separate the layers. Extract the aqueous layer twice more with 10 mL of ethyl acetate.
-
Combine the organic extracts and wash them with 15 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]
-
-
Purification:
-
The resulting crude oil or solid can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate) to isolate the pure this compound.
-
Caption: Experimental workflow for the synthesis of this compound.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ACS Publications. Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
Dialnet. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ACS Publications. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education. [Link]
-
Taylor & Francis Online. One‐Pot Preparation of Unsymmetrical Biaryls via Suzuki Cross‐Coupling Reaction of Aryl Halide using Phase‐Transfer Catalyst in a Biphasic Solvent System. [Link]
-
YouTube. Suzuki cross-coupling reaction. [Link]
-
National Institutes of Health (NIH). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. [Link]
-
ResearchGate. One-Pot Preparation of Unsymmetrical Biaryls via Suzuki Cross-Coupling Reaction of Aryl Halide Using Phase-Transfer Catalyst in a Biphasic Solvent System. [Link]
-
ResearchGate. Palladium on carbon as a precatalyst for the Suzuki–Miyuara cross-coupling of aryl chlorides. [Link]
-
ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]
-
MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
National Institutes of Health (NIH). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
Asian Journal of Chemistry. A Facile Synthesis of 3-(Chloromethyl)-2-methyl-1,1′-biphenyl. [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
-
MDPI. Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. [Link]
-
Ascensus Specialties. The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0). [Link]
-
National Institutes of Health (NIH). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]
-
Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
ResearchGate. What colour does your Pd(PPh3)4 catalyst have during and after C-C coupling. Especially in Stille-reaction?. [Link]
-
SciSpace. A General Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-Substituted Biaryls. [Link]
- Google Patents. DK173843B1 - Process for Preparation of 3-Chloro-2-methyl- [1,1'-biphenyl].
- Google Patents.
- Google Patents.
-
CORE. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
-
ResearchGate. (PDF) Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. [Link]
-
ResearchGate. (PDF) Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. [Link]
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- 6. gala.gre.ac.uk [gala.gre.ac.uk]
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- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Tetrakis(triphenylphosphine)palladium: uses and Hazard_Chemicalbook [chemicalbook.com]
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- 16. researchgate.net [researchgate.net]
Application Note: A Detailed Protocol for the Synthesis of 3-Chloro-2-methylbiphenyl via Grignard Reaction
Introduction: The Strategic Construction of Biaryl Scaffolds
Substituted biphenyls are privileged structures in medicinal chemistry and materials science, serving as foundational cores for a multitude of functional molecules, including pharmaceuticals and agrochemicals.[1] The target molecule, 3-Chloro-2-methylbiphenyl, is a valuable synthetic intermediate. Its synthesis presents a classic challenge in achieving selective carbon-carbon bond formation. Among the arsenal of synthetic methodologies, the Grignard reaction remains a robust and highly effective strategy for constructing such aryl-aryl bonds.
This document provides a comprehensive, field-proven protocol for the synthesis of this compound. The strategy hinges on a regioselective Grignard reagent formation followed by a transition-metal-catalyzed cross-coupling reaction. We will delve into the mechanistic underpinnings, provide a detailed step-by-step procedure, and address critical aspects of safety, troubleshooting, and process optimization to ensure a reliable and reproducible outcome.
Mechanistic Rationale: A Tale of Two Halogens
The chosen synthetic route involves the preparation of a specific Grignard reagent from 2-bromo-3-chlorotoluene, which is then coupled with a second aryl halide. This approach leverages the differential reactivity of carbon-halogen bonds.
Stage 1: Regioselective Grignard Reagent Formation
The formation of a Grignard reagent is an oxidative insertion of magnesium metal into a carbon-halogen bond.[2] In the starting material, 2-bromo-3-chlorotoluene, two potential reaction sites exist. The established order of reactivity for halogens in this reaction is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond dissociation energy.[3] The carbon-bromine bond is significantly weaker than the carbon-chlorine bond, allowing magnesium to insert preferentially at the C-Br bond under controlled conditions.[3] This regioselectivity is the cornerstone of the synthesis, yielding the desired (3-chloro-2-methylphenyl)magnesium bromide while preserving the chloro-substituent for the final product structure.
Stage 2: Nickel-Catalyzed Cross-Coupling (Kumada Coupling)
While some Grignard cross-couplings can proceed without a catalyst, particularly at high temperatures via a radical-nucleophilic aromatic substitution (SRN1) pathway, the efficiency is often low.[4][5] To achieve a high-yield and selective synthesis, a transition metal catalyst is employed. Nickel and palladium complexes are highly effective for this type of transformation, known as the Kumada coupling.[6][7] The catalytic cycle facilitates the coupling of the aryl Grignard reagent with a second aryl halide (e.g., bromobenzene). The use of a catalyst like nickel(II) chloride allows the reaction to proceed economically and efficiently, forming the desired C(sp²)-C(sp²) bond to yield this compound.[8]
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound from 2-bromo-3-chlorotoluene and bromobenzene.
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Molar Ratio | Quantity | Notes |
| Magnesium Turnings | Mg | 24.31 | 24.0 | 1.2 | 0.58 g | Must be dry and free of oxide layer. |
| 2-Bromo-3-chlorotoluene | C₇H₆BrCl | 205.48 | 20.0 | 1.0 | 4.11 g (2.7 mL) | Starting material for Grignard reagent. |
| Bromobenzene | C₆H₅Br | 157.01 | 20.0 | 1.0 | 3.14 g (2.1 mL) | Coupling partner. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - | ~100 mL | Solvent, must be rigorously dried. |
| Iodine (I₂) | I₂ | 253.81 | Catalytic | - | 1-2 small crystals | Used for magnesium activation.[3] |
| Nickel(II) Chloride (anhydrous) | NiCl₂ | 129.60 | 0.2 | 0.01 | 26 mg | Catalyst. |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | - | - | ~50 mL | For reaction quenching. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - | As needed | For extraction. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | As needed | For washing. |
| Brine (Saturated NaCl) | NaCl | 58.44 | - | - | As needed | For washing. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | As needed | Drying agent. |
Equipment
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
125 mL pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware (oven-dried at >120°C overnight)
Step-by-Step Methodology
Part A: Preparation of (3-Chloro-2-methylphenyl)magnesium Bromide
-
Apparatus Setup: Assemble the dry 250 mL three-necked flask with a magnetic stir bar, reflux condenser, and dropping funnel. Ensure all joints are well-sealed with high-vacuum grease. Connect the top of the condenser to the inert gas line.
-
Magnesium Activation: Place the magnesium turnings (1.2 eq) and a single crystal of iodine into the reaction flask. Flame-dry the entire apparatus under a steady stream of inert gas.[9] The iodine will sublime, etching the magnesium surface to remove the passivating oxide layer. Allow the flask to cool to room temperature under a positive pressure of inert gas.
-
Reagent Preparation: In a separate dry flask under inert gas, dissolve 2-bromo-3-chlorotoluene (1.0 eq) in 40 mL of anhydrous THF. Transfer this solution to the dropping funnel.
-
Initiation: Add approximately 10% (~4 mL) of the 2-bromo-3-chlorotoluene solution from the dropping funnel onto the activated magnesium turnings. The reaction may require gentle warming with a heat gun or heating mantle to initiate. Successful initiation is marked by the disappearance of the iodine's purple color, the appearance of a cloudy, grayish solution, and often the spontaneous, gentle reflux of the solvent.[3]
-
Grignard Reagent Formation: Once initiated, add the remaining halide solution dropwise at a rate that maintains a steady but controlled reflux. If the reaction becomes too vigorous, slow the addition rate and, if necessary, cool the flask with a water bath.[3]
-
Completion: After the addition is complete, continue stirring the mixture and gently heat to reflux for an additional 1 hour to ensure all the magnesium has reacted. The resulting Grignard reagent should be a dark grey or brown solution. Cool the solution to room temperature.
Part B: Nickel-Catalyzed Cross-Coupling
-
Catalyst Addition: To the freshly prepared Grignard reagent, carefully add the anhydrous nickel(II) chloride (0.01 eq) under a positive flow of inert gas.
-
Coupling Reaction: Add a solution of bromobenzene (1.0 eq) in 20 mL of anhydrous THF to the dropping funnel and add it dropwise to the reaction mixture.
-
Heating: After the addition is complete, heat the reaction mixture to a gentle reflux (a temperature of 50-80 °C is preferable) for 2-4 hours.[10] Monitor the reaction progress by TLC or GC-MS if desired.
Part C: Workup and Purification
-
Quenching: After cooling the reaction to 0 °C in an ice bath, slowly and carefully pour the reaction mixture into a beaker containing ~100 g of crushed ice and 50 mL of 1 M HCl.[11] This process is exothermic and will neutralize any unreacted Grignard reagent.[11] Stir until all solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.
-
Washing: Wash the combined organic layers sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil will likely contain the desired product along with biphenyl (from homo-coupling of the unreacted bromobenzene) and 2,2'-dimethyl-3,3'-dichlorobiphenyl (from homo-coupling of the Grignard reagent).[12] Purify the crude product via flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a hexane/ethyl acetate gradient) to isolate the pure this compound.
Workflow and Logic Diagram
Caption: Experimental workflow for the synthesis of this compound.
Critical Insights and Troubleshooting
-
Anhydrous Conditions are Paramount: Grignard reagents are potent bases and will be rapidly destroyed by protic sources, including atmospheric moisture.[11][13] All glassware must be scrupulously dried, and anhydrous solvents are mandatory.
-
Initiation Failure: This is the most common failure point. If the reaction does not start, try gentle warming with a heat gun, adding another small crystal of iodine, or adding a few drops of 1,2-dibromoethane as an initiator. Ensure the magnesium surface is not overly passivated.
-
Side Product Formation: The primary impurity is often biphenyl, formed from the coupling of unreacted bromobenzene with the Grignard reagent.[12] Using a slight excess of the Grignard-forming halide or ensuring efficient coupling can minimize this. Homo-coupling of the Grignard reagent itself is also possible. These byproducts are typically separable by column chromatography.[14]
-
Choice of Solvent: Tetrahydrofuran (THF) is preferred over diethyl ether for forming aryl Grignard reagents from aryl chlorides or less reactive aryl bromides, as its higher boiling point allows for heating to facilitate the reaction.[10] It also effectively solvates and stabilizes the Grignard reagent.
Safety Precautions: Managing a High-Energy Reaction
-
Pyrophoric Nature: Grignard reagents can be pyrophoric, especially if the solvent evaporates. Never leave a Grignard reaction unattended or allow it to boil dry.[15]
-
Exothermic Reaction: Both the formation and quenching of the Grignard reagent are highly exothermic and can lead to a runaway reaction if addition rates are not carefully controlled.[16][17] Always have an ice-water bath on hand for cooling.[16]
-
Flammable Solvents: THF and diethyl ether are extremely flammable. All operations must be conducted in a certified chemical fume hood, away from any potential ignition sources.[16]
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and appropriate gloves are mandatory at all times.[9]
-
Inert Atmosphere: The entire reaction must be conducted under an inert atmosphere (N₂ or Ar) to prevent both the oxidation of the Grignard reagent and the potential for fire.
References
-
Grignard Reagent Reaction Mechanism. (2018). YouTube. [Link]
- Process for Preparation of 3-Chloro-2-methyl-[1,1'-biphenyl].
-
7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. [Link]
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Synthesis of Biphenyls. (2006). ResearchGate. [Link]
-
6-Chloro-1-hexene. Organic Syntheses Procedure. [Link]
-
Grignard Reaction. Saint Olaf College. [Link]
- Method for preparing 2-methyl-3-biphenylmethyanol through continuous Grignard and hydroxylation reactions.
-
Coupling of Aryl Grignard Reagents with Aryl Halides through SRN1 Pathway. (2012). Angew. Chem. Int. Ed.. [Link]
-
Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study. National Institutes of Health (NIH). [Link]
-
Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System. Journal of the American Chemical Society. [Link]
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Grignard Reaction. Organic Chemistry Portal. [Link]
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Grignard Reaction. American Chemical Society. [Link]
-
Convenient Method for the Preparation of the 2-Methyl Thiophen-3-yl Magnesium Bromide Lithium Chloride Complex. ResearchGate. [Link]
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What is the mechanism for synthesis of biphenyl from Grignard reagent and bromobenzene? (2020). Quora. [Link]
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How to remove biphenyl from a Grignard reaction. (2021). Quora. [Link]
-
5.2: Practical Considerations, Procedural Changes, Safety Tips. (2020). Chemistry LibreTexts. [Link]
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Grignard Reaction: Synthesis of Triphenylmethanol. Saddleback College. [Link]
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). National Institutes of Health (NIH). [Link]
-
Laboratory Safety Standard Operating Procedure (SOP). University of California, Santa Barbara. [Link]
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Industrial synthesis of this compound by cross-coupling reaction of aryl Grignard reagents with aryl halides catalyzed by non-ligated nickel(II) chloride. OSTI.GOV. [Link]
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Hindered Biphenyls
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Challenge of Steric Hindrance in Biaryl Synthesis
The biaryl motif is a cornerstone in medicinal chemistry, materials science, and natural product synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, Kumada, and Hiyama couplings, have become indispensable tools for the construction of these critical C-C bonds.[1] However, the synthesis of sterically hindered biaryls, particularly those with multiple ortho-substituents, presents a significant synthetic hurdle.[2][3] Steric congestion around the reaction center can impede key steps in the catalytic cycle, primarily the oxidative addition and reductive elimination steps, leading to low yields and undesired side reactions.[3]
This comprehensive guide, designed for researchers and drug development professionals, provides an in-depth exploration of the strategies and protocols developed to overcome the challenge of steric hindrance in palladium-catalyzed biaryl synthesis. We will delve into the mechanistic nuances, the critical role of ligand design, and provide detailed, field-proven protocols to empower you to successfully synthesize even challenging tri- and tetra-ortho-substituted biaryls.
Mechanistic Insights: Taming Steric Repulsion in the Catalytic Cycle
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] Steric hindrance profoundly impacts the efficiency of this cycle.
-
Oxidative Addition: The initial step, where the palladium(0) catalyst inserts into the aryl halide bond, is often rate-limiting. Bulky ortho-substituents on the aryl halide can sterically shield the carbon-halogen bond, hindering the approach of the palladium catalyst.[3] The use of electron-rich and bulky phosphine ligands on the palladium center is crucial to promote this step.[1][3][6]
-
Transmetalation: In this step, the organic group from the organometallic reagent is transferred to the palladium(II) complex. While generally less sensitive to steric hindrance than the other two steps, highly congested coupling partners can slow this process. The choice of the organometallic reagent (e.g., boronic acid, organozinc, Grignard reagent) and the reaction conditions (e.g., base, solvent) play a significant role.[4][7]
-
Reductive Elimination: This final step, which forms the desired C-C bond and regenerates the palladium(0) catalyst, is highly sensitive to the steric environment around the palladium center.[6] The two bulky aryl groups must come into close proximity for the bond to form. Bulky phosphine ligands, while promoting oxidative addition, can also facilitate reductive elimination by creating a sterically crowded coordination sphere that favors the expulsion of the product.[6]
Key Parameters for Success: A Multi-faceted Approach
The successful synthesis of hindered biphenyls requires careful optimization of several interconnected parameters.
The Power of the Ligand: Buchwald Biaryl Phosphines and N-Heterocyclic Carbenes (NHCs)
The development of specialized ligands has been the single most important factor in advancing the synthesis of hindered biaryls.
-
Buchwald Biaryl Phosphine Ligands: This class of ligands, developed by Stephen Buchwald and his group, has revolutionized cross-coupling chemistry.[8] Ligands such as XPhos, SPhos, and RuPhos are characterized by a biphenyl backbone with a bulky and electron-rich phosphine group.[1][6][8] This architecture promotes the formation of a highly active, monoligated Pd(0) species, which is crucial for the oxidative addition to sterically demanding aryl halides.[1] The steric bulk also accelerates the reductive elimination step.[6]
-
N-Heterocyclic Carbenes (NHCs): NHCs are another powerful class of ligands for challenging cross-coupling reactions.[1][2] They form strong bonds with the palladium center, creating robust and highly active catalysts.[2] In some cases, in situ-formed bis-NHC/Pd catalytic systems have shown excellent efficacy in the synthesis of sterically hindered biaryls from unactivated aryl chlorides.[2]
Choosing the Right Cross-Coupling Reaction
While the Suzuki-Miyaura coupling is the most widely used, other cross-coupling reactions offer distinct advantages for specific hindered systems.
-
Suzuki-Miyaura Coupling: This reaction utilizes generally stable and readily available boronic acids or their esters.[7][9] The choice of base and solvent is critical for activating the boronic acid for transmetalation.[7] For hindered substrates, strong bases like potassium phosphate (K₃PO₄) are often employed.[10]
-
Negishi Coupling: Employing organozinc reagents, the Negishi coupling is known for its high functional group tolerance and reactivity.[11][12][13] This makes it particularly suitable for complex molecule synthesis.[11] The development of highly active catalyst systems, often utilizing Buchwald ligands like RuPhos and SPhos, has enabled the efficient synthesis of tri- and tetra-ortho-substituted biaryls.[4][12]
-
Kumada Coupling: This reaction utilizes highly reactive Grignard reagents.[14][15] While powerful, the high reactivity of Grignard reagents can limit functional group compatibility.[15] However, for substrates lacking sensitive functional groups, the Kumada coupling can be a very efficient method for constructing hindered biaryls.[16]
-
Hiyama Coupling: The Hiyama coupling uses organosilanes, which are stable, low-toxicity reagents.[17][18] Activation with a fluoride source or base is required.[17] This method offers an alternative to the more common boron- and zinc-based couplings.[19]
The Role of the Palladium Precatalyst
Modern cross-coupling reactions often utilize palladium precatalysts, which are air- and moisture-stable Pd(II) complexes that are readily activated under the reaction conditions to generate the active Pd(0) species.[8] Buchwald's G3 and G4 precatalysts, for example, offer excellent solubility and activity, often allowing for lower catalyst loadings and shorter reaction times.[8]
Experimental Protocols
Here, we provide detailed protocols for the synthesis of a sterically hindered biaryl using state-of-the-art catalyst systems. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for a Tri-ortho-substituted Biphenyl
This protocol describes the synthesis of 2-methyl-2',6'-dimethoxybiphenyl.
Materials:
-
2-Bromotoluene
-
2,6-Dimethoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground and dried
-
Toluene, anhydrous
-
Water, degassed
-
Standard glassware for inert atmosphere reactions (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and finely ground K₃PO₄ (3.0 mmol) to a Schlenk flask or sealed tube equipped with a magnetic stir bar.
-
Reagent Addition: Add 2,6-dimethoxyphenylboronic acid (1.5 mmol) and 2-bromotoluene (1.0 mmol) to the flask.
-
Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the flask.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired tri-ortho-substituted biphenyl.
Protocol 2: Negishi Coupling for a Tetra-ortho-substituted Biphenyl
This protocol outlines the synthesis of 2,6-dimethyl-2',6'-dimethoxybiphenyl.
Materials:
-
2-Bromo-1,3-dimethylbenzene
-
2,6-Dimethoxyphenyllithium (prepared in situ from 1,3-dimethoxybenzene and n-butyllithium)
-
Anhydrous zinc chloride (ZnCl₂) solution (1.0 M in THF)
-
[Pd(cinnamyl)Cl]₂
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Organozinc Reagent: In a flame-dried Schlenk flask under argon, dissolve 1,3-dimethoxybenzene (1.2 mmol) in anhydrous THF (5 mL). Cool the solution to 0 °C and add n-butyllithium (1.2 mmol, 1.6 M in hexanes) dropwise. Stir for 1 hour at 0 °C. To this solution, add anhydrous ZnCl₂ solution (1.2 mL, 1.2 mmol, 1.0 M in THF) dropwise at 0 °C and then allow the mixture to warm to room temperature and stir for 30 minutes.
-
Catalyst Preparation: In a separate Schlenk flask, add [Pd(cinnamyl)Cl]₂ (0.01 mmol, 1 mol% Pd) and RuPhos (0.022 mmol, 2.2 mol%). Add anhydrous THF (2 mL) and stir for 10 minutes at room temperature to form the active catalyst.
-
Coupling Reaction: To the catalyst mixture, add 2-bromo-1,3-dimethylbenzene (1.0 mmol). Then, add the freshly prepared organozinc reagent via cannula.
-
Reaction: Heat the reaction mixture to 70 °C and stir for 12-18 hours.
-
Monitoring and Workup: Monitor the reaction by GC-MS. Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction and Purification: Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the tetra-ortho-substituted biphenyl.
Data Presentation
| Coupling Reaction | Hindrance Level | Catalyst System | Typical Yield Range | Reference |
| Suzuki-Miyaura | Tri-ortho | Pd(OAc)₂ / SPhos | 70-95% | [1][10] |
| Suzuki-Miyaura | Tetra-ortho | Pd₂(dba)₃ / XPhos | 50-80% | [1][8] |
| Negishi | Tri-ortho | Pd₂dba₃ / RuPhos | 80-98% | [4][12] |
| Negishi | Tetra-ortho | Pd-PEPPSI-IPent | 60-90% | [12] |
| Kumada | Tri-ortho | Pd(OAc)₂ / PCy₃ | 75-90% | [20][16] |
| Hiyama | Di-ortho | [Pd(allyl)Cl]₂ / XPhos | 60-85% | [19][21] |
Visualization of Key Processes
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
References
- A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates.
- Synthesis of hindered biphenyls by sequential non-transition metal-catalyzed reaction/palladium-catalyzed cross-couplings.
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. Organic Chemistry Portal. [Link]
-
Negishi Coupling. Royal Society of Chemistry. [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. [Link]
-
A Palladium-Catalyzed Ullmann-Ziegler Cross-Coupling for Sterically Hindered Biaryls. Sci-Hub. [Link]
-
Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Semantic Scholar. [Link]
-
An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. ACS Publications. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Non-C 2 -Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. MDPI. [Link]
-
Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C–H Hiyama Cross-Coupling in Water. ACS Publications. [Link]
- Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. CoLab.
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit. [Link]
-
Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]
-
Negishi coupling. Wikipedia. [Link]
-
Enantiodivergent Synthesisof Tetra-ortho-Substituted Biphenylsby Enzymatic Desymmetrization. Semantic Scholar. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Special Issue : Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]
-
Kumada coupling. Wikipedia. [Link]
-
Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. [Link]
-
Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. MDPI. [Link]
-
Palladium-catalyzed cross-coupling synthesis of hindered biaryls and terphenyls. Cocatalysis by copper(I) salts. ACS Publications. [Link]
-
Synthesis of Hindered Biphenyls by Sequential Non-Transition Metal-Catalyzed Reaction/Palladium-Catalyzed Cross-Couplings. Amanote Research. [Link]
-
Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. National Institutes of Health. [Link]
-
Hiyama Coupling. Organic Chemistry Portal. [Link]
-
Steric and Electronic Influences of Buchwald-Type Alkyl-JohnPhos Ligands. ACS Publications. [Link]
-
Negishi Coupling. Organic Chemistry Portal. [Link]
-
Kumada Coupling. Organic Chemistry Portal. [Link]
-
Hiyama coupling. Wikipedia. [Link]
-
Stille reaction. Wikipedia. [Link]
-
Synthesis of Biphenyls. ResearchGate. [Link]
-
Hiyama Coupling. Royal Society of Chemistry. [Link]
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. ACS Publications. [Link]
-
Enantioselective Synthesis, Crystal Structures, and Stereoisomerism of Substituted o,m,o,p-Tetraphenylenes. ACS Publications. [Link]
-
The Mechanisms of the Stille Reaction. University of Windsor. [Link]
-
Buchwald Ligands and Precatalysts Table of Contents. CiteSeerX. [Link]
-
Atroposelective synthesis of tetra-ortho-substituted biaryls by catalyst-controlled non-canonical polyketide cyclizations. ResearchGate. [Link]
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- 21. mdpi.com [mdpi.com]
Application Note: High-Purity Isolation of 3-Chloro-2-methylbiphenyl via Automated Flash Column Chromatography
Abstract
This application note provides a detailed and robust protocol for the purification of 3-Chloro-2-methylbiphenyl, a key intermediate in pharmaceutical and materials science synthesis. Leveraging automated flash column chromatography, this method achieves high purity (>99%) and excellent recovery. The protocol outlines a systematic approach, from the selection of optimal stationary and mobile phases to the final purity verification by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a reliable method for obtaining highly pure this compound.
Introduction: The Rationale for High-Purity this compound
This compound is a substituted biphenyl derivative whose utility as a precursor is critically dependent on its isomeric and chemical purity. Impurities, often originating from its synthesis via cross-coupling reactions, can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages. Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[1] This application note details a normal-phase flash column chromatography method, which is particularly well-suited for the separation of nonpolar compounds like this compound from more polar or less polar impurities.
The principle of this separation lies in the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.[2] In normal-phase chromatography, a polar stationary phase (in this case, silica gel) is used in conjunction with a non-polar mobile phase.[3][4] Non-polar compounds, such as our target molecule, have a weaker affinity for the polar stationary phase and will thus elute faster, while more polar impurities will be retained longer on the column.
Materials and Methods
Equipment and Glassware
-
Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash®, Biotage® Selekt)
-
Pre-packed silica gel column (or materials for self-packing: glass column, silica gel, sand)
-
Fraction collector
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Standard laboratory glassware (beakers, flasks, graduated cylinders, pipettes)
Reagents and Solvents
-
Crude this compound (synthesis typically yields a mixture of isomers and byproducts)
-
Silica gel (for column packing, 230-400 mesh)[5]
-
Sea sand (acid-washed)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Anhydrous sodium sulfate
Safety Precautions
-
This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.
-
Organic solvents are flammable and volatile. Avoid open flames and ensure proper ventilation.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Experimental Protocol: A Step-by-Step Guide
Workflow Overview
The purification process is a systematic workflow designed for optimal separation and recovery.
Sources
Application Note: A Validated Gas Chromatography Method for the Precise Quantification of 3-Chloro-2-methylbiphenyl
Abstract
This application note presents a detailed, robust, and validated analytical method for the quantification of 3-Chloro-2-methylbiphenyl (CAS No. 20261-24-9). As a chlorinated aromatic compound, structurally related to polychlorinated biphenyls (PCBs), its accurate measurement is critical for environmental monitoring, toxicological assessment, and quality control in chemical synthesis. This guide provides comprehensive, step-by-step protocols for sample preparation from various matrices and subsequent analysis using Gas Chromatography with Electron Capture Detection (GC-ECD), a technique chosen for its exceptional sensitivity to halogenated compounds. Further confirmation by Mass Spectrometry (GC-MS) is also discussed. The methodologies are grounded in established principles outlined in regulatory methods such as EPA Method 8082A, ensuring trustworthiness and scientific integrity.[1][2]
Introduction and Scientific Rationale
This compound is a chemical intermediate and a member of the chlorinated biphenyl family.[3] While not a component of commercial Aroclor mixtures, its structural similarity necessitates sensitive analytical methods to monitor its presence in environmental samples or as an impurity in industrial products.[4][5] The lipophilic nature of this compound suggests a potential for bioaccumulation, making its quantification essential for understanding environmental fate and exposure risks.
The inherent challenge in analyzing such compounds lies in achieving low detection limits in complex matrices, which often contain interfering substances. The method detailed herein addresses this by combining a rigorous sample extraction and cleanup procedure with the high selectivity and sensitivity of Gas Chromatography with Electron Capture Detection (GC-ECD). The ECD is particularly well-suited for this analysis as its response is directly proportional to the number of electronegative atoms (i.e., chlorine) on a molecule, providing a strong signal for the target analyte with minimal background from non-halogenated matrix components.[6]
Principle of the Method
The overall analytical workflow is a multi-stage process designed to isolate, concentrate, and quantify this compound.
-
Extraction: The analyte is first extracted from the sample matrix (e.g., soil, water, or non-aqueous liquid) into an organic solvent. The choice of extraction technique—liquid-liquid extraction for aqueous samples or Soxhlet/pressurized liquid extraction for solids—is dictated by the matrix and is designed to maximize recovery.[7][8]
-
Cleanup: The raw extract is then passed through an adsorbent chromatography column (e.g., Florisil or silica gel) to remove co-extracted interfering compounds such as lipids, pigments, and other organic matter that could compromise the chromatographic analysis.[7][9]
-
Analysis: The purified and concentrated extract is injected into a high-resolution capillary gas chromatograph. The analyte is separated from other components based on its boiling point and interaction with the column's stationary phase. Detection is achieved using a highly sensitive Electron Capture Detector (ECD).[1][2]
-
Quantification: The concentration of the analyte is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from certified reference standards.
The following diagram illustrates the logical flow of the entire analytical process.
Caption: High-level workflow for the quantification of this compound.
Instrumentation, Materials, and Reagents
Instrumentation
-
Gas Chromatograph (GC) equipped with a capillary split/splitless injector and an Electron Capture Detector (ECD).
-
High-resolution fused silica capillary column: A non-polar or medium-polarity column is recommended. A 30 m x 0.25 mm ID, 0.25 µm film thickness column (e.g., DB-5ms, HP-5, or equivalent) provides excellent resolution.
-
Soxhlet extraction apparatus (for solid samples).
-
Rotary evaporator.
-
Nitrogen evaporation system.
-
Analytical balance (4-decimal place).
-
Glass chromatography columns for sample cleanup.
Reagents and Standards
-
Certified Standard: this compound (≥96% purity).[3]
-
Internal/Surrogate Standard: A structurally similar compound not expected in samples, such as 2,4,5-Trichlorobiphenyl or Tetrachloro-m-xylene (TCMX).
-
Solvents: All solvents must be pesticide-grade or equivalent high purity. This includes Hexane, Dichloromethane, Acetone, and Nonane.
-
Reagents: Anhydrous Sodium Sulfate (ACS grade, baked at 400°C for ≥4 hours), Silica Gel 60 (70-230 mesh, activated by heating at 130°C for ≥12 hours), Glass wool (pre-cleaned with solvent).
Detailed Experimental Protocols
Protocol 1: Sample Preparation
Causality Statement: The goal of sample preparation is to quantitatively transfer the analyte from a complex matrix into a clean, small volume of solvent suitable for GC injection. Inadequate preparation is the largest source of error in trace analysis.
4.1.1 Solid Matrix (e.g., Soil, Sediment)
-
Homogenization: Air-dry the sample to a constant weight and sieve to remove large debris. Homogenize thoroughly.
-
Desiccation: In a beaker, mix 10 g of the homogenized sample with 20 g of anhydrous sodium sulfate until a free-flowing powder is obtained. This step is critical to remove water, which would otherwise hinder extraction efficiency.[8]
-
Surrogate Spiking: Spike the sample with a known amount of surrogate standard solution. This allows for the determination of method efficiency for each sample.
-
Soxhlet Extraction: Place the sample mixture into a cellulose thimble and extract for 12-18 hours with 200 mL of a 1:1 (v/v) Hexane:Acetone mixture. The continuous cycling of fresh, hot solvent ensures exhaustive extraction of the analyte from the solid matrix.[10]
-
Concentration: After extraction, concentrate the solvent to approximately 5 mL using a rotary evaporator.
4.1.2 Aqueous Matrix (e.g., Wastewater)
-
Sample Collection: Collect 1 L of water in a pre-cleaned amber glass bottle.
-
Surrogate Spiking: Spike the sample with the surrogate standard solution.
-
Liquid-Liquid Extraction (LLE): Transfer the sample to a 2 L separatory funnel. Perform three sequential extractions with 60 mL portions of dichloromethane. Shake vigorously for 2 minutes for each extraction, venting frequently. The repeated extractions ensure a high recovery rate from the aqueous phase.
-
Drying and Concentration: Combine the dichloromethane extracts and pass them through a funnel containing anhydrous sodium sulfate to remove residual water. Concentrate the extract to approximately 5 mL using a rotary evaporator.
4.2 Sample Extract Cleanup (Applicable to All Matrices)
-
Column Preparation: Prepare a chromatography column by packing it with 10 g of activated silica gel, topped with 1 cm of anhydrous sodium sulfate.
-
Pre-Elution: Wash the column with 40 mL of hexane.
-
Sample Loading: Quantitatively transfer the concentrated extract (from step 4.1.1 or 4.1.2) onto the column.
-
Elution: Elute the column with 70 mL of hexane. This non-polar solvent will elute this compound while retaining more polar interfering compounds on the silica gel.
-
Final Concentration: Concentrate the collected eluate to a final volume of 1.0 mL using a gentle stream of nitrogen. Add a known amount of internal standard if required for the quantification method. The sample is now ready for GC-ECD analysis.
Protocol 2: Instrumental Analysis and Quantification
Causality Statement: The GC parameters are optimized to ensure a sharp, symmetrical peak for the analyte, well-separated from any potential contaminants, allowing for accurate and reproducible integration.
4.2.1 GC-ECD Operating Conditions
| Parameter | Recommended Setting | Rationale |
| Injector | Splitless Mode @ 250°C | Ensures quantitative transfer of the analyte onto the column for trace analysis. |
| Column | 30 m x 0.25 mm, 0.25 µm (e.g., DB-5ms) | Provides robust separation for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium or Hydrogen @ 1.2 mL/min | Constant flow provides reproducible retention times. |
| Oven Program | 100°C (hold 2 min), ramp to 280°C @ 10°C/min, hold 5 min | This temperature program effectively separates the target analyte from other components. |
| Detector | ECD @ 300°C | High temperature prevents condensation and reduces contamination of the radioactive source. |
| Makeup Gas | Nitrogen or Argon/Methane | Optimizes detector sensitivity and performance. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
4.2.2 Calibration and Quantification
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the certified stock solution in hexane. The concentration range should bracket the expected sample concentrations. A typical range might be 1.0 to 100 µg/L.
-
Calibration Curve: Inject each standard and plot the peak area response against the concentration. Perform a linear regression to generate a calibration curve.
-
Sample Analysis: Inject the prepared sample extracts.
-
Calculation: Determine the concentration of this compound in the extract (C_ext, in µg/L) from the calibration curve. Calculate the final concentration in the original sample (C_final) using the following equation:
C_final = (C_ext * V_final) / W_initial
Where:
-
V_final is the final volume of the concentrated extract (in L).
-
W_initial is the initial weight (in kg for solids) or volume (in L for liquids) of the sample.
-
Method Validation and Quality Assurance
A robust analytical method requires rigorous validation to ensure the data is trustworthy and defensible.[7] The following parameters should be assessed.
| Validation Parameter | Acceptance Criteria | Purpose |
| Linearity (R²) | ≥ 0.995 | Confirms the detector response is proportional to concentration across the calibration range.[11] |
| Accuracy (% Recovery) | 75 - 120% | Assesses the agreement between the measured value and the true value, typically checked via matrix spikes.[11] |
| Precision (% RSD) | ≤ 15% | Measures the repeatability of the method through replicate analyses of a spiked sample.[12] |
| Limit of Detection (LOD) | S/N ≥ 3 | The lowest concentration of analyte that can be reliably distinguished from background noise.[12][13] |
| Limit of Quantification (LOQ) | S/N ≥ 10 | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[12] |
| Surrogate Recovery | 70 - 130% | Monitors the efficiency of the sample preparation process for each individual sample. |
Quality Control: Each analytical batch should include a method blank, a laboratory control sample (LCS), a matrix spike, and a matrix spike duplicate to continuously monitor method performance.
Conclusion
The methodology presented in this application note provides a comprehensive and scientifically sound framework for the quantitative analysis of this compound. By combining optimized sample preparation with high-sensitivity GC-ECD analysis, this protocol is suitable for trace-level detection in diverse and complex matrices. Adherence to the detailed steps for analysis, calibration, and quality control will ensure the generation of accurate, precise, and defensible data for researchers, scientists, and drug development professionals.
References
- Google Patents. (n.d.). Process for Preparation of 3-Chloro-2-methyl- [1,1'-biphenyl].
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Polychlorinated Biphenyls (PCBs). Retrieved January 21, 2026, from [Link]
-
Hoh, E., & Hites, R. A. (2005). Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. Journal of chromatographic science, 43(9), 451–459. Available at: [Link]
- Google Patents. (n.d.). Method for preparing 2-methyl-3-biphenylmethyanol through continuous Grignard and hydroxylation reactions.
-
U.S. Environmental Protection Agency. (n.d.). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. Retrieved January 21, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA-RCA: 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. Retrieved January 21, 2026, from [https://www.ep RCA.gov/program/8082a]([Link] RCA.gov/program/8082a)
-
Los Alamos National Laboratory. (2020). Validation of Chlorinated Biphenyl Congener Analytical Data (EPA Method 1668). Retrieved January 21, 2026, from [Link]
-
U.S. Environmental Protection Agency. (1994). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. Retrieved January 21, 2026, from [Link]
-
Agilent Technologies. (n.d.). Polychlorinated Biphenyls (PCB) Analysis in Environmental Samples by GC/MS. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2015). Validation of an analytical procedure for selected polychlorinated biphenyls determination in sediment samples. Retrieved January 21, 2026, from [Link]
-
Journal of the Chinese Chemical Society. (2010). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Retrieved January 21, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analytical Method: The Analysis of Chlorinated Biphenyls in Liquids and Solids. Retrieved January 21, 2026, from [Link]
-
LSP Association. (n.d.). Analyzing PCBs in Source Materials and Environmental Media: Soil, Water and Air. Retrieved January 21, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8082: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. Retrieved January 21, 2026, from [Link]
-
Purdue University. (n.d.). Analysis of C1 and C2 Hydrocarbon Gas Mixtures Using Miniaturized Gas Chromatography. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2005). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. Retrieved January 21, 2026, from [Link]
-
LCGC International. (2022). Determination of Polychlorinated Biphenyls in Water Samples Using a Needle Trap Device Combined with Gas Chromatography. Retrieved January 21, 2026, from [Link]
-
National Institutes of Health (NIH). (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. Retrieved January 21, 2026, from [Link]
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved January 21, 2026, from [Link]
-
PubMed. (2001). Determination of 3-chloro-1,2-propanediol in Foods and Food Ingredients by Gas Chromatography With Mass Spectrometric Detection: Collaborative Study. Retrieved January 21, 2026, from [Link]
-
Restek. (n.d.). Method 8082A: Polychlorinated Biphenyls (PCBs) Analysis by GC. Retrieved January 21, 2026, from [Link]
-
SIELC Technologies. (2018). Separation of 3-Methylbiphenyl on Newcrom R1 HPLC column. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). 3-Chloro-2-phenylphenol. Retrieved January 21, 2026, from [Link]
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Application Notes & Protocols: 3-Chloro-2-methylbiphenyl as a Versatile Building Block in Organic Synthesis
Introduction
In the landscape of modern organic synthesis, particularly within drug discovery and development, the strategic selection of building blocks is paramount. 3-Chloro-2-methylbiphenyl is a bifunctional aromatic compound that offers a unique combination of steric and electronic properties, rendering it a valuable scaffold for the construction of complex molecular architectures. The presence of a chlorine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions, while the methyl group at the 2-position introduces steric hindrance that can be exploited to influence conformational preferences and, in some cases, induce atropisomerism. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed protocols and mechanistic insights for key transformations.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a building block is essential for its effective and safe use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁Cl | [1] |
| Molecular Weight | 202.68 g/mol | [1] |
| Appearance | Oily liquid | [2][3] |
| Boiling Point | 102-105 °C at 0.65 mmHg | [1] |
| Density | 1.137 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.601 | [1] |
| Solubility | Insoluble in water; soluble in organic solvents like toluene and benzene. | [2][3] |
Safety and Handling:
This compound is a chlorinated aromatic hydrocarbon and should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[4] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[4] All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[4] In case of skin or eye contact, flush immediately with copious amounts of water.[4] All waste containing this compound should be disposed of as hazardous chemical waste according to institutional guidelines.
Core Applications in Synthesis
The reactivity of the C-Cl bond in this compound makes it an excellent substrate for palladium- and nickel-catalyzed cross-coupling reactions. These transformations are foundational in modern medicinal chemistry for the construction of C-C and C-N bonds.[5]
Suzuki-Miyaura Cross-Coupling: Forging New C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl linkages.[6] Due to the steric hindrance around the chlorine atom in this compound, careful selection of the catalyst, ligand, and reaction conditions is crucial for achieving high yields. Electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition of the palladium(0) catalyst to the sterically hindered C-Cl bond.[3]
Mechanistic Rationale:
The catalytic cycle begins with the oxidative addition of a Pd(0) complex to the C-Cl bond of this compound. This is often the rate-limiting step for aryl chlorides. The resulting Pd(II) complex then undergoes transmetalation with a boronic acid derivative (activated by a base). The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.
Exemplary Protocol: Synthesis of 2-Methyl-3-phenylbiphenyl
This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of sterically hindered aryl chlorides.[7]
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add this compound and phenylboronic acid to the flask.
-
Add anhydrous toluene via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds that are prevalent in pharmaceuticals.[5] Similar to the Suzuki-Miyaura coupling, the steric hindrance in this compound necessitates the use of specialized catalyst systems. Nickel-based catalysts have shown particular promise for the amination of sterically hindered aryl chlorides.[8]
Mechanistic Considerations:
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the metal catalyst to the aryl chloride, followed by coordination of the amine, deprotonation by a base to form a metal-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the active catalyst.
Exemplary Protocol: Synthesis of N-Phenyl-3-chloro-2-methylbiphenyl-amine
This protocol is based on general methods for the nickel-catalyzed amination of aryl chlorides.[8]
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Nickel(II) chloride dimethoxyethane complex (NiCl₂(dme), 0.05 equiv)
-
IPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, 0.10 equiv)
-
Sodium tert-butoxide (NaOtBu, 2.0 equiv)
-
Anhydrous 2-methyltetrahydrofuran (2-MeTHF)
-
-
Procedure:
-
In a glovebox, charge a Schlenk tube with NiCl₂(dme), IPr·HCl, and NaOtBu.
-
Add this compound and aniline.
-
Add anhydrous 2-MeTHF.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 80-100 °C for 18-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Synthesis of Carbazole Derivatives
Carbazole scaffolds are present in numerous natural products and pharmaceuticals with a wide range of biological activities.[9][10] this compound can serve as a precursor to carbazoles through a two-step sequence involving an initial C-N bond formation followed by an intramolecular C-C bond formation.
Synthetic Strategy:
A plausible route involves an initial Buchwald-Hartwig amination of this compound with a suitable aniline derivative. The resulting diarylamine can then undergo an intramolecular palladium-catalyzed C-H activation/cyclization to afford the carbazole product.[11]
Proposed Protocol: Synthesis of a Substituted Carbazole
-
Step 1: Buchwald-Hartwig Amination (as described above)
-
Step 2: Intramolecular C-H Activation/Cyclization (adapted from literature[11])
-
Reagents and Materials:
-
Diarylamine intermediate from Step 1 (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.10 equiv)
-
Dimethyl sulfoxide (DMSO) as both solvent and oxidant
-
-
Procedure:
-
Dissolve the diarylamine in DMSO in a sealed tube.
-
Add Pd(OAc)₂.
-
Heat the mixture to 120-140 °C for 24-48 hours.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify by column chromatography to yield the carbazole product.
-
-
Atroposelective Synthesis: Accessing Chiral Biaryls
The steric hindrance provided by the 2-methyl group in this compound makes it a potential precursor for the synthesis of atropisomeric biaryls. Atropisomers are stereoisomers arising from restricted rotation around a single bond, and they are of significant interest in asymmetric catalysis and medicinal chemistry.[12] While direct atroposelective coupling of this compound is challenging, derivatization can introduce handles for stereocontrolled transformations.
Conceptual Approach:
An atroposelective Suzuki-Miyaura coupling could be envisioned by introducing a directing group on one of the aryl rings, which can coordinate to a chiral palladium catalyst and control the stereochemical outcome of the C-C bond formation.
Hypothetical Protocol Outline:
-
Functionalization: Introduce a directing group (e.g., an amide) ortho to the chloro or methyl group on this compound.
-
Atroposelective Coupling: Perform a Suzuki-Miyaura coupling with a suitable arylboronic acid using a chiral palladium catalyst system (e.g., a palladium precursor with a chiral phosphine ligand).[12]
-
Removal of Directing Group: If necessary, remove the directing group to afford the atropisomeric biaryl.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex organic molecules. Its utility in key transformations such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the construction of diverse molecular scaffolds relevant to the pharmaceutical and materials science industries. The steric and electronic properties of this compound also open avenues for the synthesis of carbazoles and potentially atropisomeric biaryls. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.
References
Sources
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- 10. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Synthesis and Biological Screening of 3-Chloro-2-methylbiphenyl Derivatives
<
Introduction
Biphenyl and its derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3] These activities include anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties.[1][4] The structural rigidity and the ability to introduce various functional groups onto the biphenyl scaffold make it a versatile platform for the design and development of novel therapeutic agents.[2][3] This application note provides a detailed protocol for the synthesis of 3-chloro-2-methylbiphenyl derivatives, a specific subclass with potential biological significance, and outlines a general workflow for their subsequent biological screening.
The synthesis of unsymmetrical biaryls is efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[5][6][7] This reaction involves the coupling of an organoboron compound with an organohalide and is known for its mild reaction conditions and tolerance of a wide variety of functional groups.[7]
Following synthesis, the biological evaluation of these novel compounds is a critical step in the drug discovery process.[8] Cytotoxicity assays are fundamental for initial screening to assess the potential of a compound to inhibit cell growth or cause cell death.[8][9][10] This information is crucial for identifying compounds with therapeutic potential, particularly in cancer research, and for evaluating their safety profile.[8][11][12]
This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical basis and practical, step-by-step protocols for the synthesis and preliminary biological evaluation of this compound derivatives.
Part 1: Synthesis of this compound Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[5][6][7] The general reaction scheme involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base.
Causality Behind Experimental Choices
-
Catalyst: A palladium catalyst, such as Pd(OAc)₂, is commonly used. The choice of ligand, like triphenylphosphine (PPh₃), is crucial for stabilizing the palladium complex and facilitating the catalytic cycle.
-
Base: A base, such as potassium carbonate (K₂CO₃), is required to activate the boronic acid for transmetalation.
-
Solvent: A mixture of solvents like toluene, ethanol, and water is often used to ensure the solubility of both organic and inorganic reagents.
Experimental Workflow: Synthesis
Caption: Synthetic workflow for this compound derivatives.
Detailed Protocol: Synthesis of this compound
This protocol describes a general procedure for the Suzuki coupling of 3-chloro-2-methylbromobenzene with phenylboronic acid. Conditions may need to be optimized for different derivatives.
Materials:
-
3-Chloro-2-methylbromobenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask, add 3-chloro-2-methylbromobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).
-
Add toluene (10 mL), ethanol (2 mL), and a 2M aqueous solution of K₂CO₃ (2 mL).
-
Stir the mixture and heat to reflux (approximately 90°C) for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.
-
Wash the organic layer with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified this compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Biological Screening of this compound Derivatives
The initial biological screening of newly synthesized compounds typically involves assessing their cytotoxic effects on various cell lines.[9][11][12] This helps to identify compounds with potential anticancer activity and provides a preliminary assessment of their toxicity.[8]
Causality Behind Experimental Choices
-
Assay Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[11][12] It is a reliable and cost-effective method for high-throughput screening.[11]
-
Cell Lines: Using a panel of cell lines, including both cancerous (e.g., HeLa, MCF-7) and non-cancerous (e.g., HEK293) cells, allows for the determination of a compound's potency and selectivity.[11][12]
-
Dose-Response: Testing a range of concentrations is essential to determine the dose-dependent effects of the compounds and to calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).[11][12]
Experimental Workflow: Biological Screening
Caption: Biological screening workflow for synthesized derivatives.
Detailed Protocol: MTT Cytotoxicity Assay
Materials:
-
Synthesized this compound derivatives
-
Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Culture the selected cell lines in appropriate medium until they reach about 80% confluency.
-
Harvest the cells using trypsin-EDTA and resuspend them in fresh medium.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the synthesized compounds in culture medium from a stock solution in DMSO. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubate the plates for 24 or 48 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Calculate the Selectivity Index (SI) by dividing the IC₅₀ value for the non-cancerous cell line by the IC₅₀ value for the cancerous cell line. A higher SI indicates greater selectivity for cancer cells.[11][12]
Data Presentation and Interpretation
The results of the biological screening can be summarized in a table for easy comparison of the activity of different derivatives.
Table 1: Cytotoxicity of this compound Derivatives (Hypothetical Data)
| Compound | R Group | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HEK293 IC₅₀ (µM) | Selectivity Index (HEK293/HeLa) | Selectivity Index (HEK293/MCF-7) |
| 1a | -H | 15.2 | 20.5 | >100 | >6.6 | >4.9 |
| 1b | -OCH₃ | 8.7 | 12.1 | 85.3 | 9.8 | 7.0 |
| 1c | -NO₂ | 2.5 | 4.8 | 30.1 | 12.0 | 6.3 |
| 1d | -F | 11.4 | 18.9 | >100 | >8.8 | >5.3 |
| Doxorubicin | (Positive Control) | 0.5 | 0.8 | 5.2 | 10.4 | 6.5 |
Interpretation:
In this hypothetical dataset, compound 1c with a nitro group (-NO₂) at the R position exhibits the most potent cytotoxic activity against both HeLa and MCF-7 cancer cell lines, with IC₅₀ values of 2.5 µM and 4.8 µM, respectively. It also shows a good selectivity index, suggesting it is more toxic to cancer cells than to the non-cancerous HEK293 cells. Further structure-activity relationship (SAR) studies can be conducted based on these initial findings to optimize the lead compound.
Conclusion
This application note provides a comprehensive guide for the synthesis of this compound derivatives using the Suzuki-Miyaura coupling reaction and their subsequent biological evaluation through cytotoxicity screening. The detailed protocols and workflows are designed to be readily implemented in a research setting. The systematic approach of synthesis followed by biological screening is a fundamental strategy in the early stages of drug discovery and can lead to the identification of promising new therapeutic candidates.
References
- BenchChem. (n.d.). Cytotoxicity assays for novel compounds synthesized from 5-Bromo-N-phenylpyridin-3-amine.
- University of Leeds. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
- MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
- ACS Omega. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere.
- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
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- Google Patents. (n.d.). Process for Preparation of 3-Chloro-2-methyl- [1,1'-biphenyl].
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- IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review.
- PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.
- ResearchGate. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.
- ResearchGate. (2018). Design, synthesis, pharmacological screening and molecular docking of biphenyl analogues as antiinflammatory agents (Part-I).
- PubMed Central. (n.d.). Biophysical Screening for the Discovery of Small-Molecule Ligands.
- Arabian Journal of Chemistry. (2017). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
- Google Patents. (n.d.). Method for preparing 2-methyl-3-biphenylmethyanol through continuous Grignard and hydroxylation reactions.
- ResearchGate. (2014). Small-molecule Screening Techniques in Drug Discovery.
- ResearchGate. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
- Modern Pesticides. (2025). Study on synthesis of 3-chloro-2-methylphenyl methyl sulfide.
- ACS Combinatorial Science. (2016). Rapid Discovery of Functional Small Molecule Ligands against Proteomic Targets through Library-Against-Library Screening.
- RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
- Allied Academies. (n.d.). SYNTHESIS CHARACTERIZATION OF 1-SUBSTITUTED BIPHENYL DERIVATIVES AS ANTI- OXIDANT AGENTS.
- ChemicalBook. (n.d.). This compound CAS#: 20261-24-9.
- ChemicalBook. (2025). This compound | 20261-24-9.
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- ChemicalBook. (n.d.). This compound | 20261-24-9.
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Application Notes and Protocols for the Scale-Up Synthesis of 3-Chloro-2-methylbiphenyl
Introduction: The Industrial Significance of 3-Chloro-2-methylbiphenyl
This compound is a key chemical intermediate, primarily utilized in the synthesis of pyrethroid insecticides.[1] Its molecular structure is a cornerstone for building more complex, biologically active molecules. The efficient and cost-effective large-scale production of this compound is therefore of significant interest to the agrochemical and pharmaceutical industries. This document provides a detailed guide for the industrial-scale synthesis of this compound, focusing on a robust and economically viable cross-coupling strategy.
Synthetic Strategies for Biaryl Formation: A Comparative Overview
The formation of the carbon-carbon bond between the two phenyl rings is the central challenge in synthesizing biphenyl derivatives. Several methodologies exist, each with its own set of advantages and disadvantages for industrial applications.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organic halide is a powerful tool for biaryl synthesis due to its mild reaction conditions and high functional group tolerance.[2][3] However, the cost of palladium catalysts and the commercial availability and stability of boronic acid reagents can be limiting factors on an industrial scale.[2]
-
Ullmann Reaction: The classical Ullmann reaction involves the copper-mediated coupling of two aryl halides at high temperatures.[4][5][6] While historically significant, this method often requires harsh reaction conditions and can suffer from erratic yields.[4] Modern modifications have improved its scope, but it is often less favored for large-scale production compared to other cross-coupling methods.
-
Grignard Cross-Coupling: The cross-coupling of an aryl Grignard reagent with a haloarene, often catalyzed by a transition metal like nickel or palladium, presents a highly effective and economical route for industrial synthesis.[1][7] The starting materials are readily available, and the reaction can be optimized to achieve high yields. This method has been successfully applied to the industrial synthesis of this compound.[1]
Based on its economic viability and proven industrial application, this guide will focus on the Nickel-catalyzed cross-coupling of a Grignard reagent.
Recommended Synthetic Pathway: Nickel-Catalyzed Grignard Cross-Coupling
The chosen method for the scale-up synthesis of this compound is the non-ligated nickel (II) chloride-catalyzed cross-coupling of an aryl Grignard reagent with a haloarene.[1] This approach is advantageous as it avoids the use of expensive and toxic phosphine ligands and simplifies the reaction work-up.[1]
Reaction Scheme
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Application Note: High-Throughput Screening of Reaction Conditions for Biphenyl Synthesis
Introduction: Accelerating the Discovery of Novel Biphenyl Scaffolds
The biphenyl motif is a cornerstone in modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] The synthesis of these crucial compounds often relies on cross-coupling reactions, with the Suzuki-Miyaura reaction being one of the most powerful and versatile methods for forming the requisite carbon-carbon bond.[2][3][4] However, the optimization of these reactions can be a significant bottleneck in the discovery pipeline, traditionally involving a laborious and resource-intensive one-variable-at-a-time (OFAT) approach.[1][5] This conventional methodology is often inefficient in navigating the complex interplay of reaction parameters, including catalysts, ligands, bases, and solvents.[1]
High-throughput screening (HTS) has emerged as a transformative strategy, enabling the rapid and parallel evaluation of a vast array of reaction conditions.[1][6] By leveraging automation and miniaturization, HTS dramatically accelerates the identification of optimal reaction parameters, leading to significant savings in time, materials, and resources.[7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of HTS for the efficient optimization of biphenyl synthesis, with a primary focus on the Suzuki-Miyaura cross-coupling reaction.
The Rationale for High-Throughput Screening in Biphenyl Synthesis
The efficiency of a Suzuki-Miyaura cross-coupling reaction is profoundly influenced by a multitude of interacting variables. The choice of palladium catalyst, the nature of the phosphine ligand, the type and concentration of the base, and the polarity of the solvent all play critical roles in determining the reaction yield and purity.[4][9][10] The traditional OFAT approach fails to capture the complex interactions between these parameters.[5] In contrast, HTS, often coupled with statistical methodologies like Design of Experiments (DoE), allows for a more holistic exploration of the reaction landscape.[11][12] This approach not only identifies optimal conditions but also provides a deeper understanding of the structure-activity relationships governing the catalytic system.[5]
Advantages of HTS in Reaction Optimization:
-
Speed: Hundreds to thousands of unique experiments can be conducted in parallel, significantly reducing the time required for optimization from weeks or months to days.[1][7]
-
Material Efficiency: Reactions are performed on a nanomole to micromole scale, conserving precious starting materials and intermediates.[7][8]
-
Data Richness: The generation of large, comprehensive datasets enables robust statistical analysis and the development of predictive models.[1]
-
Broader Scope Exploration: HTS allows for the screening of a more diverse range of catalysts, ligands, and conditions that might be overlooked in a traditional approach.[13]
Experimental Design and Workflow
A systematic approach to HTS is crucial for obtaining meaningful and reproducible results. The following workflow outlines the key stages involved in the high-throughput screening of reaction conditions for biphenyl synthesis.
Figure 1: A generalized workflow for high-throughput screening of biphenyl synthesis.
Protocol 1: General High-Throughput Screening Setup in 96-Well Plates
This protocol describes a general method for setting up a 96-well plate for the screening of catalysts, ligands, bases, and solvents for a Suzuki-Miyaura reaction.
Materials:
-
96-well reaction block with appropriate sealing mats.[14]
-
Aryl halide and arylboronic acid stock solutions in a suitable solvent (e.g., dioxane or toluene).
-
Catalyst and ligand stock solutions.
-
A library of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) as solids or stock solutions.[10]
-
A selection of solvents (e.g., toluene, THF, DMF, n-butanol).[9]
-
Automated liquid handler or multichannel pipette.
-
Inert atmosphere glovebox or Schlenk line techniques.
Procedure:
-
Plate Preparation: In an inert atmosphere, dispense the desired catalysts and ligands into the wells of the 96-well plate. Commercially available screening kits often come with pre-weighed catalysts.[15]
-
Base Dispensing: Add the selected bases to the appropriate wells. If using solid bases, a solid dispensing system can be utilized.
-
Substrate Addition: Using an automated liquid handler or multichannel pipette, add the aryl halide and arylboronic acid stock solutions to each well.
-
Solvent Addition: Dispense the different screening solvents into the designated wells.
-
Sealing: Securely seal the 96-well plate with a cap mat to prevent solvent evaporation and cross-contamination.
-
Reaction Incubation: Place the reaction block on a heating/shaking platform and incubate at the desired temperature for a set period.
-
Quenching and Sample Preparation: After the reaction is complete, cool the plate to room temperature. Quench the reactions by adding a suitable solvent (e.g., water or saturated ammonium chloride).
-
Internal Standard Addition: Add a stock solution of an internal standard (e.g., biphenyl, if not the product) to each well for accurate quantification.
-
Extraction and Analysis: Extract the organic components and analyze the samples using high-throughput analytical techniques such as UPLC-MS or GC-MS.[16][17]
Key Parameters for Screening
Catalyst and Ligand Selection: The Heart of the Reaction
The choice of the palladium catalyst and the accompanying phosphine ligand is paramount for a successful Suzuki-Miyaura coupling.[18] The ligand influences the stability, activity, and selectivity of the catalyst by modulating its steric and electronic properties.[18] High-throughput screening allows for the rapid evaluation of a diverse array of catalyst-ligand combinations.
Table 1: Representative Palladium Catalysts and Ligands for Screening
| Catalyst Precursor | Ligand Type | Examples | Key Characteristics |
| Pd(OAc)₂ | Buchwald-type phosphines | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands effective for a broad range of substrates.[4] |
| Pd₂(dba)₃ | Biphenyl-based phosphines | DavePhos, JohnPhos | Rigid backbone, tunable electronic and steric properties.[18][19] |
| PdCl₂(dppf) | Ferrocenyl phosphines | dppf | Good for electron-rich and electron-poor substrates. |
| Pd(PPh₃)₄ | Triphenylphosphine | PPh₃ | A classical, versatile ligand, though sometimes less active than modern ligands.[4] |
The Critical Role of Base and Solvent
The base and solvent system significantly impacts the reaction rate and yield by influencing the transmetalation step and the solubility of the reagents.[9][20] Inorganic bases like carbonates and phosphates are commonly employed, and their effectiveness can be highly solvent-dependent.[10]
Table 2: Common Bases and Solvents for Screening
| Bases | Solvents |
| K₂CO₃ | Toluene |
| K₃PO₄ | Tetrahydrofuran (THF) |
| Cs₂CO₃ | 1,4-Dioxane |
| NaOH | Dimethylformamide (DMF)[9] |
| Et₃N | n-Butanol |
| DBU | Water (aqueous mixtures)[21] |
Data Analysis and Hit Validation
The large volume of data generated from HTS necessitates efficient analysis and visualization tools. Heatmaps are particularly effective for quickly identifying promising reaction conditions.
Figure 2: A conceptual heatmap visualizing reaction yields across different catalysts, bases, and solvents.
Once "hits" (conditions giving high yields) are identified, they should be validated through resynthesis on a slightly larger scale to confirm the initial screening results. Further optimization around the hit conditions can then be performed to fine-tune the reaction parameters.
Protocol 2: Confirmatory Scale-Up Reaction
Objective: To validate the optimal conditions identified from the HTS campaign.
Procedure:
-
Based on the HTS data, select the best performing catalyst, ligand, base, and solvent combination.
-
Set up the reaction on a 1 mmol scale in a standard round-bottom flask under an inert atmosphere.
-
Follow standard procedures for a Suzuki-Miyaura reaction, using the optimized parameters (temperature, reaction time) from the screening.
-
After the reaction is complete, perform a standard aqueous workup and isolate the crude product.
-
Purify the product by column chromatography.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Calculate the isolated yield and compare it to the yield observed in the high-throughput screen.
Conclusion: A Paradigm Shift in Reaction Optimization
High-throughput screening represents a paradigm shift in the optimization of biphenyl synthesis. By enabling the rapid and systematic evaluation of a wide range of reaction parameters, HTS empowers chemists to quickly identify robust and efficient conditions for the synthesis of these valuable compounds. The integration of automation, miniaturization, and statistical design of experiments not only accelerates the drug discovery and materials development process but also provides a deeper understanding of the underlying chemical transformations. The protocols and guidelines presented in this application note offer a practical framework for implementing HTS in your laboratory to unlock new possibilities in biphenyl synthesis.
References
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Reaction Optimization of a Suzuki-Miyaura Cross-Coupling using Design of Experiments. (n.d.). Chemie Ingenieur Technik. Retrieved January 21, 2026, from [Link]
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Kim, J., et al. (2017). Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. Organic & Biomolecular Chemistry, 15(4), 844-850. [Link]
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Minsky, D. T., et al. (2018). High Throughput Experimentation and Continuous Flow Validation of Suzuki–Miyaura Cross‐Coupling Reactions. ChemCatChem, 10(12), 2893-2897. [Link]
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances, 13(28), 18262-18305. [Link]
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Perera, D., et al. (2018). A platform for automated nanomole-scale reaction screening and micromole-scale synthesis in flow. Science, 359(6374), 429-434. [Link]
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Shaaban, M., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 18262-18305. [Link]
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Reaction Optimization of a Suzuki-Miyaura Cross-Coupling Using Design of Experiments. (2022). Chemie Ingenieur Technik, 94(5), 659-666. [Link]
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Synthesis of Biphenyls. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Adamo, A., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 483-489. [Link]
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Application of High-Throughput Screening in Drug Discovery. (2021). AZoLifeSciences. Retrieved January 21, 2026, from [Link]
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Unleashing high-throughput reaction screening. (n.d.). Unchained Labs. Retrieved January 21, 2026, from [Link]
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McMullen, J. P., & Jensen, K. F. (2010). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination. Nature Protocols, 5(6), 1028-1037. [Link]
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Application of statistical design of experiment to identify key factors in cross coupling reactions. (2023). Scientific Reports, 13(1), 1083. [Link]
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Kim, J. J., et al. (2014). Effective microwell plate-based screening method for microbes producing cellulase and xylanase and its application. Journal of Microbiology and Biotechnology, 24(11), 1559-1565. [Link]
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Recent advances in analytical techniques for high throughput experimentation. (2021). Journal of Chromatography A, 1639, 461913. [Link]
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Effective Microwell Plate-Based Screening Method for Microbes Producing Cellulase and Xylanase and Its Application. (2014). Journal of Microbiology and Biotechnology, 24(11), 1559-1565. [Link]
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Screening system goes with the flow. (2018). C&EN Global Enterprise, 96(5), 8. [Link]
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A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki-Miyaura Reactions. (2018). Chemistry – A European Journal, 24(5), 1084-1088. [Link]
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A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. (2011). International Journal of Molecular Sciences, 13(1), 14-32. [Link]
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Recent advances in analytical techniques for high throughput experimentation. (2021). Journal of Chromatography A, 1639, 461913. [Link]
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Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). Catalysts, 7(3), 76. [Link]
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High-throughput screening (HTS). (2019). BMG LABTECH. Retrieved January 21, 2026, from [Link]
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Effective Microwell Plate-Based Screening Method for Microbes Producing Cellulase and Xylanase and Its Application. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Effect of different bases on the Suzuki-Miyaura coupling a. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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High throughput screening techniques in the pharmaceutical industry. (2024, March 24). YouTube. Retrieved January 21, 2026, from [Link]
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Design of experiment (DOE) and process optimisation of palladium catalysed biphenyl synthesis. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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New Synthesis Method for 2,2'-Biphenyl Gold(III) Complexes. (2023). ChemistryViews. Retrieved January 21, 2026, from [Link]
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Catalyst Development: Leveraging Biphenyl Phosphine Ligands for Cross-Coupling. (2026, January 18). Dakota Organics. Retrieved January 21, 2026, from [Link]
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Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. (2021). Nature Protocols, 16(2), 1152-1169. [Link]
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Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. (2021). Journal of Chemical Education, 98(3), 965-971. [Link]
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HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (2018). Purdue University Graduate School. [Link]
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Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
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Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). The Journal of Organic Chemistry, 85(15), 9897-9904. [Link]
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Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology. (2020). Assay Guidance Manual. [Link]
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Deciphering Complexity in Pd–Catalyzed Cross-Couplings: Side-Product Profiling and Rich Data Analysis of Many Reaction Outcomes Reveals an Intricate Network of Catalytic Cycles. (2022). Organometallics, 41(20), 2869-2882. [Link]
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Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. (2024). ChemRxiv. [Link]
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Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. (2021). News-Medical.Net. Retrieved January 21, 2026, from [Link]
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High-Throughput Data Analysis for Detecting and Identifying Differences between Samples in GC/MS-Based Metabolomic Analyses. (2004). Analytical Chemistry, 76(14), 4097-4108. [Link]
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High-Throughput Screening Techniques in Catalysis. (n.d.). SlidePlayer. Retrieved January 21, 2026, from [Link]
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Application Note: The Strategic Role of 3-Chloro-2-methylbiphenyl in the Synthesis of Advanced Agrochemicals
Abstract
The biphenyl scaffold is a privileged structure in modern agrochemistry, imparting crucial physicochemical properties and biological activity to a range of fungicides and insecticides.[1][2] 3-Chloro-2-methylbiphenyl has emerged as a key molecular building block, particularly in the synthesis of potent pyrethroid insecticides. Its specific substitution pattern allows for the strategic introduction of functional groups necessary for high-efficacy pest control. This document provides a comprehensive guide for researchers, outlining the significance of this intermediate, detailing its conversion into high-value agrochemical precursors, and presenting robust, step-by-step synthetic protocols. We will focus on the conversion of this compound to (2-methyl[1,1'-biphenyl]-3-yl)methanol, a pivotal intermediate for insecticides such as Bifenthrin.[3][4]
The Biphenyl Moiety in Agrochemical Design
The biphenyl structure, consisting of two connected phenyl rings, is a cornerstone in the design of various crop protection agents.[2] Its primary roles include:
-
Lipophilicity and Bioavailability: The hydrocarbon-rich biphenyl group enhances the lipophilicity of a molecule, which facilitates its transport across the waxy cuticles of plants and the chitinous exoskeletons of insects, as well as fungal cell membranes.
-
Metabolic Stability: The aromatic rings are relatively stable to metabolic degradation within the target organism, contributing to the persistence and residual activity of the agrochemical.
-
Conformational Flexibility: The single bond connecting the two phenyl rings allows for rotational flexibility. This enables the molecule to adopt an optimal conformation for binding to its biological target, such as an enzyme or receptor, thereby enhancing its potency.
-
Fungicidal Action: Many biphenyl-containing compounds, like the fungicide Boscalid, function as Succinate Dehydrogenase Inhibitors (SDHIs).[5] They disrupt the mitochondrial electron transport chain in fungi, leading to a cessation of cellular respiration and energy production.[5] While this compound is not a direct precursor to Boscalid, its structural class is fundamental to this mode of action. Biphenyls can also inhibit fungal sporulation and degrade cell walls.[6][7]
Synthetic Utility of this compound
This compound is particularly valued as a precursor for the synthesis of (2-methyl[1,1'-biphenyl]-3-yl)methanol. This alcohol is the key coupling partner for the acid moiety in several synthetic pyrethroid insecticides.[3] The synthesis pathway leverages the reactivity of the chlorine atom for carbon-carbon bond formation.
The overall transformation is a two-step process:
-
Grignard Reagent Formation: The chlorine atom on the biphenyl ring is converted into a highly nucleophilic organometallic species (a Grignard reagent) by reacting it with magnesium metal.
-
Hydroxymethylation: The Grignard reagent then undergoes a nucleophilic addition to an electrophilic source of a hydroxymethyl group, typically formaldehyde.
This sequence efficiently transforms the chloro-functionalized intermediate into the desired alcohol, ready for final esterification to produce the active insecticidal ingredient.[8]
Caption: High-level workflow for pyrethroid synthesis via this compound.
Key Synthetic Protocols
The following protocols are derived from established patent literature and provide a reliable framework for laboratory synthesis.[3][8] All operations involving Grignard reagents must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent quenching of the highly reactive organometallic intermediate.
Protocol 1: Synthesis of this compound
This intermediate can be prepared via several routes, including the palladium- or nickel-catalyzed coupling of a Grignard reagent with a halobenzene.[3]
Materials:
-
3-Chloro-2-methylphenylmagnesium chloride
-
Bromobenzene
-
Nickel(II) acetylacetonate hydrate
-
Anhydrous Tetrahydrofuran (THF)
-
0.1 N Hydrochloric acid solution
Procedure:
-
Prepare a solution of 3-chloro-2-methylphenylmagnesium chloride in anhydrous THF.
-
In a separate reaction vessel equipped with a stirrer, reflux condenser, and nitrogen inlet, add a catalytic amount of Nickel(II) acetylacetonate hydrate (e.g., 0.02-0.04 mol% relative to the Grignard reagent).[3]
-
Heat the reaction vessel to a gentle reflux (approx. 50 °C).
-
To the hot mixture, add bromobenzene (1.0 to 1.2 equivalents relative to the Grignard reagent) over a period of 1 hour.
-
After the addition is complete, maintain the mixture at 50 °C and stir for 20-24 hours, monitoring the reaction progress by GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Carefully quench the reaction by washing with a 0.1 N hydrochloric acid solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 3-chloro-2-methyl-[1,1'-biphenyl] by vacuum distillation or column chromatography.
Protocol 2: Synthesis of (2-methyl[1,1'-biphenyl]-3-yl)methanol
This protocol details the critical conversion of the chloro-intermediate to the alcohol precursor via a Grignard reaction followed by hydroxymethylation.[3][8]
Caption: Mechanism for the synthesis of the alcohol intermediate via Grignard reaction.
Materials:
-
This compound
-
Magnesium turnings (activated)
-
Anhydrous Tetrahydrofuran (THF)
-
Paraformaldehyde or Formaldehyde gas
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
Procedure:
-
In an oven-dried, three-neck flask under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents).
-
Add a small volume of anhydrous THF and a crystal of iodine to initiate the reaction.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the biphenyl solution to the magnesium. Once the Grignard reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the resulting Grignard solution to 0-10 °C in an ice bath.
-
Slowly add paraformaldehyde (1.2 equivalents) in portions, or bubble formaldehyde gas through the solution, ensuring the temperature does not exceed 25 °C.[8]
-
After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude (2-methyl[1,1'-biphenyl]-3-yl)methanol by silica gel chromatography or recrystallization.
Data Summary
The efficiency of the synthesis of this compound is highly dependent on the chosen catalytic system and reaction conditions. The table below summarizes representative data based on patent literature.
| Reaction Step | Starting Materials | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Reported Yield (%) | Reference |
| Coupling | 3-chloro-2-methylphenylmagnesium chloride, Bromobenzene | Ni(acac)₂ (0.025) | THF | 50 | 23 | 88.9 | [3] |
| Coupling | 3-chloro-2-methylphenylmagnesium chloride, Chlorobenzene | Pd metal (0.1) | THF | 60 | 1.25 | 73.5 | [3] |
| Hydroxymethylation | This compound Grignard | N/A | THF | 60-90 | 2-3 | >85 (Conversion) | [8] |
Conclusion
This compound serves as a robust and versatile intermediate for the construction of complex, biologically active molecules. The synthetic routes described herein, particularly the efficient conversion to (2-methyl[1,1'-biphenyl]-3-yl)methanol, provide a clear and scalable pathway to the core of modern pyrethroid insecticides. The protocols and data presented offer a solid foundation for researchers in the agrochemical field to develop novel and effective crop protection solutions.
References
-
Biphenyl - AERU. (n.d.). Retrieved January 21, 2026, from [Link]
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Boscalid - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Taechowisan, T., et al. (n.d.). Antifungal Activity of Biphenyls from Streptomyces sp. BO07 against Selective Phytopathogenic Fungi of Rice. Merit Research Journals. Retrieved January 21, 2026, from [Link]
- DK173843B1 - Process for Preparation of 3-Chloro-2-methyl- [1,1'-biphenyl] - Google Patents. (n.d.).
-
Li, Y., et al. (2023). Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. Journal of Agricultural and Food Chemistry. Retrieved January 21, 2026, from [Link]
- US20190144392A1 - Process for preparing boscalid - Google Patents. (n.d.).
- WO2017193619A1 - Process for preparing boscalid - Google Patents. (n.d.).
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Kappe, C. O., et al. (n.d.). Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform. Reaction Chemistry & Engineering. Retrieved January 21, 2026, from [Link]
-
Biphenyl - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
- CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google Patents. (n.d.).
- CN103275030B - Synthesis method of fenpropimorph - Google Patents. (n.d.).
- CN103275030A - Synthesis method of fenpropimorph - Google Patents. (n.d.).
-
Schauer, F., et al. (n.d.). Biotransformation of Biphenyl by Paecilomyces lilacinus and Characterization of Ring Cleavage Products. Applied and Environmental Microbiology. Retrieved January 21, 2026, from [Link]
-
An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. (n.d.). Retrieved January 21, 2026, from [Link]
- CN104402814A - Method for synthesizing 2-chlorine-N-(2,4-difluorophenyl) nicotinamide by one-pot method - Google Patents. (n.d.).
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing. Retrieved January 21, 2026, from [Link]
-
Suzuki Coupling - YouTube. (2020). Retrieved January 21, 2026, from [Link]
- CN109503311A - Synthetic method of 3-chloro-2-methyl biphenyl and derivatives thereof - Google Patents. (n.d.).
-
Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- CN102964217A - Method for preparing 2-methyl-3-biphenylmethyanol through continuous Grignard and hydroxylation reactions - Google Patents. (n.d.).
- CN104725303A - Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide - Google Patents. (n.d.).
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024). Retrieved January 21, 2026, from [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). Retrieved January 21, 2026, from [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. (2024). RSC Publishing. Retrieved January 21, 2026, from [Link]
-
Synthesis of 2-Chloronicotinic Acid Derivatives. (n.d.). Atlantis Press. Retrieved January 21, 2026, from [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Bifenthrin - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. (2010). ResearchGate. Retrieved January 21, 2026, from [Link]
- CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents. (n.d.).
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- 3. DK173843B1 - Process for Preparation of 3-Chloro-2-methyl- [1,1'-biphenyl] - Google Patents [patents.google.com]
- 4. Bifenthrin – Wikipedia [de.wikipedia.org]
- 5. Boscalid - Wikipedia [en.wikipedia.org]
- 6. Biphenyl [sitem.herts.ac.uk]
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Troubleshooting & Optimization
Overcoming steric hindrance in the synthesis of 3-Chloro-2-methylbiphenyl.
Welcome to the technical support center for the synthesis of 3-chloro-2-methylbiphenyl. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with this sterically hindered biaryl synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles and achieve successful outcomes.
Introduction: The Challenge of Steric Hindrance
The synthesis of 2,3-disubstituted biphenyls, such as this compound, presents a significant synthetic challenge primarily due to steric hindrance. The ortho-substituents on both coupling partners impede the approach of the reactants to the catalytic center, which can lead to low yields, slow reaction rates, and the formation of undesired byproducts. This guide will explore effective strategies to mitigate these steric effects, focusing on palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.
Question 1: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the likely causes and how can I improve it?
Low yields in the Suzuki-Miyaura coupling of sterically hindered substrates are a frequent issue. The primary culprits are often related to the catalyst system, reaction conditions, and the purity of your starting materials.
-
Troubleshooting Steps:
-
Ligand Selection is Crucial: Standard phosphine ligands like PPh₃ are often ineffective for sterically demanding couplings.[1] You need to employ bulky, electron-rich ligands that promote the key steps of the catalytic cycle (oxidative addition and reductive elimination).
-
Recommended Ligands: Consider using Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2][3] Arsa-Buchwald ligands, which have a longer palladium-arsenic bond, can also be highly effective for hindered substrates by facilitating the transmetalation step.[4]
-
-
Catalyst Precursor: While Pd(PPh₃)₄ can be used, air-stable Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) in combination with the appropriate ligand often provide more consistent results. The active Pd(0) species is generated in situ.
-
Base Selection: The choice of base is critical for the transmetalation step.[3] For hindered couplings, stronger bases are often more effective.
-
Recommended Bases: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF) are excellent choices.[5] It's important to use a finely powdered, anhydrous base to ensure optimal reactivity.
-
-
Solvent and Temperature: Aprotic polar solvents are generally preferred.
-
Recommended Solvents: Toluene, dioxane, or THF are commonly used. The addition of water as a co-solvent can sometimes be beneficial, but for substrates prone to hydrolysis, an anhydrous system may be necessary.
-
Temperature Optimization: Higher temperatures (80-110 °C) are typically required to overcome the activation energy barrier associated with sterically hindered substrates.[5]
-
-
Purity of Starting Materials: Ensure your aryl halide (e.g., 2-bromo-3-chlorotoluene) and boronic acid (2-methylphenylboronic acid) are pure. Impurities can poison the catalyst. Boronic acids, in particular, can undergo dehydration to form boroxines, which may have different reactivity.
-
Question 2: I am observing significant amounts of homocoupling byproducts. How can I minimize their formation?
Homocoupling, the reaction of two molecules of the same coupling partner, is a common side reaction, especially in Suzuki-Miyaura couplings.[6]
-
Troubleshooting Steps:
-
Rigorous Exclusion of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[6] It is imperative to degas your solvents thoroughly (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) and to run the reaction under a positive pressure of an inert gas.[6]
-
Stoichiometry of Reactants: Using a slight excess of the boronic acid (1.1-1.5 equivalents) can help to ensure the complete consumption of the aryl halide and minimize its homocoupling.
-
Slow Addition: In some cases, slow addition of one of the coupling partners can help to maintain a low concentration of that reagent in the reaction mixture, thereby disfavoring the homocoupling side reaction.
-
Question 3: The Suzuki-Miyaura reaction is not working for my substrate. Are there alternative cross-coupling reactions I should consider?
Yes, if the Suzuki-Miyaura coupling proves to be challenging, other cross-coupling reactions can be highly effective for the synthesis of sterically hindered biaryls.
-
Alternative Strategies:
-
Kumada-Corriu Coupling: This reaction utilizes a Grignard reagent (e.g., 2-methylphenylmagnesium bromide) and an aryl halide.[7] It is particularly effective for sterically crowded biaryls and can often proceed under mild conditions.[8][9] Palladium or nickel catalysts with phosphinous acid ligands have been shown to give excellent yields for di- and tri-ortho-substituted biaryls.[8][9]
-
Negishi Coupling: This method involves the use of an organozinc reagent, which is generally more functional group tolerant than Grignard reagents.[10][11] The Negishi coupling is a powerful tool for constructing complex molecules and can be highly effective for hindered systems.[10]
-
Stille Coupling: While it involves the use of toxic organotin reagents, the Stille coupling is known for its tolerance to a wide range of functional groups and can be a viable option for difficult couplings.
-
Question 4: How do I synthesize the necessary starting materials, 2-bromo-3-chlorotoluene and 2-methylphenylboronic acid?
The availability and purity of your starting materials are key to a successful synthesis. Here are general approaches for their preparation:
-
Synthesis of 2-bromo-3-chlorotoluene: A common route is via a Sandmeyer reaction starting from 3-chloro-2-methylaniline.[12] This involves diazotization of the aniline followed by reaction with a copper(I) bromide solution.
-
Synthesis of 2-methylphenylboronic acid: This can be prepared from 2-bromotoluene via a Grignard reaction followed by quenching with a trialkyl borate (e.g., trimethyl borate) and subsequent acidic workup.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
2-Bromo-3-chlorotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely powdered and dried
-
Anhydrous toluene
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-3-chlorotoluene (1.0 equiv), 2-methylphenylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in anhydrous toluene.
-
Add the catalyst premix to the Schlenk flask containing the reactants.
-
Add enough anhydrous toluene to achieve a suitable concentration (e.g., 0.1 M with respect to the aryl halide).
-
If using a biphasic system, add degassed water (typically 10-20% of the toluene volume).
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Kumada-Corriu Coupling for the Synthesis of this compound
Materials:
-
2-Bromo-3-chlorotoluene
-
Magnesium turnings
-
2-Bromotoluene
-
Palladium(II) acetylacetonate (Pd(acac)₂) or Nickel(II) chloride (NiCl₂)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.5 equiv).
-
Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of 2-bromotoluene (1.2 equiv) in anhydrous THF to the magnesium turnings with stirring. The reaction should initiate spontaneously (exotherm). If not, gentle heating may be required.
-
Once the reaction has started, add the remaining 2-bromotoluene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Cross-Coupling Reaction:
-
In a separate Schlenk flask under an inert atmosphere, dissolve 2-bromo-3-chlorotoluene (1.0 equiv) and the palladium or nickel catalyst (e.g., Pd(acac)₂, 0.01 equiv) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add the freshly prepared Grignard reagent to the solution of the aryl halide and catalyst.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Sterically Hindered Biaryl Synthesis
| Coupling Reaction | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald ligands, NHCs | K₃PO₄, Cs₂CO₃, CsF | Toluene, Dioxane, THF | 80 - 110 |
| Kumada-Corriu | NiCl₂, Pd(acac)₂ | Phosphinous acids, dppf | None (Grignard is basic) | THF, Diethyl ether | 0 - 60 |
| Negishi | Pd(PPh₃)₄, PdCl₂(dppf) | P(o-tol)₃, dppf | None | THF, Dioxane | 25 - 80 |
Visualizations
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Caption: A step-by-step guide to troubleshooting low yields in Suzuki-Miyaura reactions.
References
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). Available from: [Link]
-
Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Ary - American Chemical Society. Available from: [Link]
-
Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards - Organic Chemistry Portal. Available from: [Link]
-
Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing). Available from: [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. Available from: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]
-
Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Stereoretentive Pd-Catalyzed Kumada–Corriu Couplings of Alkenyl Halides at Room Temperature | Organic Letters - ACS Publications. Available from: [Link]
-
An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols | Journal of the American Chemical Society - ACS Publications. Available from: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available from: [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. Available from: [Link]
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. Available from: [Link]
-
Biaryl synthesis by C-C coupling - Organic Chemistry Portal. Available from: [Link]
-
Preparation of 2-bromotoluene - PrepChem.com. Available from: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. Available from: [Link]
-
2-Bromo-3-chlorotoluene | Call Wychem 01440 820338. Available from: [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. Available from: [Link]
-
Kumada coupling - Wikipedia. Available from: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available from: [Link]
-
Negishi Reaction (Palladium Catalyzed Coupling) - Common Organic Chemistry. Available from: [Link]
- Process for Preparation of 3-Chloro-2-methyl- [1,1'-biphenyl] - Google Patents.
- Method for preparing 2-methyl-3-biphenylmethyanol through continuous Grignard and hydroxylation reactions - Google Patents.
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available from: [Link]
-
Negishi Coupling - Organic Chemistry Portal. Available from: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available from: [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. Available from: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available from: [Link]
-
Industrial synthesis of this compound by non-ligated nickel (II) chloride-catalyzed cross-coupling of aryl grignard reagents with haloarenes - OSTI.GOV. Available from: [Link]
-
2-Methylphenyl boronic acid | C7H9BO2 | CID 2733267 - PubChem. Available from: [Link]
- Method for producing substituted biphenyls - Google Patents.
-
Ligand Effects on Negishi Couplings of Alkenyl Halides - Organic Chemistry Portal. Available from: [Link]
-
Organic Syntheses Procedure. Available from: [Link]
- Synthetic method of 3-chloro-2-methylaniline - Google Patents.
- Process for preparing 3-chloro-2-vinylphenylsulfonates - Google Patents.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Kumada coupling - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards [organic-chemistry.org]
- 10. Negishi Coupling [organic-chemistry.org]
- 11. Chemicals [chemicals.thermofisher.cn]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 2-Methylphenylboronic Acid CAS 16419-60-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 14. 2-Tolylboronic acid | 16419-60-6 [chemicalbook.com]
Technical Support Center: Troubleshooting Side Reactions in Suzuki-Miyaura Coupling
Welcome to the Technical Support Center for Suzuki-Miyaura Coupling. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize their cross-coupling reactions. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying causality and field-proven insights to empower you to resolve common issues related to side reactions and byproduct formation.
Introduction: The Challenge of a "Perfect" Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry due to its versatility and functional group tolerance.[1] However, its complexity can lead to various side reactions that diminish yield and complicate purification.[1] This guide addresses the most prevalent issues—protodeboronation, homocoupling, and catalyst-related problems—in a practical, question-and-answer format.
Section 1: Protodeboronation - The Unwanted Proton Swap
Protodeboronation is the undesired cleavage of the C-B bond and its replacement with a C-H bond, effectively consuming your boronic acid or ester starting material.[1] This is a frequent challenge, especially with electron-rich or heteroaryl boronic acids.
FAQ 1: My starting boronic acid is being consumed, but I'm seeing a lot of the corresponding arene/heteroarene byproduct. What's happening?
Answer: You are likely observing protodeboronation. This side reaction can be catalyzed by either the base or the palladium catalyst itself, particularly when using aqueous basic conditions.[1]
Causality: The presence of a proton source (often water) combined with a base facilitates the replacement of the boronic acid moiety with a hydrogen atom.[1] Certain substrates, like electron-rich and some heteroaryl boronic acids, are particularly susceptible.[1]
Troubleshooting Guide: Mitigating Protodeboronation
Question: How can I minimize protodeboronation in my reaction?
Answer: A multi-faceted approach focusing on the base, solvent, and the nature of the boron reagent is most effective.
1. Re-evaluate Your Base Selection: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to milder or different types of bases.
| Base | Typical Conditions | Advantages | Disadvantages |
| K₃PO₄ | Aqueous or anhydrous | Generally effective for a wide range of substrates. | Can be too basic for sensitive boronic acids, leading to protodeboronation. |
| K₂CO₃ | Aqueous | A good starting point, often less harsh than K₃PO₄. | May not be strong enough for less reactive aryl chlorides. |
| Cs₂CO₃ | Anhydrous or aqueous | Often provides higher yields with challenging substrates. | More expensive. |
| KF | Anhydrous | Powdered KF is effective for base-labile substrates as it minimizes the presence of hydroxide ions.[2] | May require higher temperatures. |
| Organic Bases (e.g., Et₃N) | Anhydrous | Can be effective in specific cases and avoid inorganic salts. | Often less effective than inorganic bases. |
2. Control the Water Content: Water is a primary proton source for this side reaction.
-
Anhydrous Conditions: Switching to anhydrous solvents and bases can significantly reduce protodeboronation.[1] However, be aware that boronic acids can trimerize to form boroxines, releasing water in the process.[1][3]
-
Use Boronic Esters: Pinacol or neopentyl glycol boronate esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[1]
3. Stabilize the Boronic Acid: For particularly unstable boronic acids (e.g., some 2-heteroaryl boronic acids), derivatization can offer protection.
-
Diethanolamine Adducts: Reacting the boronic acid with diethanolamine forms a stable, often crystalline, adduct that can be used directly in the coupling reaction. This protects the boronic acid from premature decomposition.
Experimental Protocol: Formation of a Diethanolamine Boronate Adduct
-
Dissolution: In a suitable vial equipped with a stir bar, dissolve the boronic acid (1.0 equivalent) in a minimal amount of an appropriate solvent (e.g., diethyl ether or dichloromethane).
-
Addition: While stirring, add diethanolamine (1.0-1.1 equivalents) dropwise.
-
Precipitation: A white precipitate should form. Continue stirring for 15-30 minutes.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. The resulting adduct can be used directly in your Suzuki coupling reaction.
Section 2: Homocoupling - The Dimerization Dilemma
Homocoupling results in the formation of a symmetrical biaryl (Ar-Ar) from two molecules of the boronic acid. This byproduct can be challenging to separate from the desired product.
FAQ 2: I'm observing a significant amount of a byproduct with double the mass of my boronic acid's aryl group. What is it and why is it forming?
Answer: This is the homocoupled product of your boronic acid. It typically arises from two main pathways: oxidation of the Pd(0) catalyst by residual oxygen, or a direct reaction with a Pd(II) precatalyst.[4]
Causality:
-
Oxygen-Mediated Pathway: The active Pd(0) catalyst can be oxidized to Pd(II) by dissolved oxygen in the reaction mixture. This Pd(II) species can then undergo two transmetalation steps with the boronic acid, followed by reductive elimination to yield the homodimer and regenerate Pd(0). Rigorous exclusion of oxygen is critical to suppress this pathway.[4]
-
Pd(II) Precatalyst Pathway: When using a Pd(II) salt like Pd(OAc)₂ as a precatalyst, it can react directly with two equivalents of the boronic acid to form the homocoupled product and the active Pd(0) catalyst.[4] This is often a problem at the beginning of the reaction.
Troubleshooting Guide: Suppressing Homocoupling
Question: What are the most effective ways to prevent homocoupling?
Answer: The key is to minimize the presence of both oxygen and reactive Pd(II) species in your reaction flask.
1. Rigorous Degassing is Non-Negotiable: Oxygen is a major culprit in homocoupling. Ensure all solvents and the reaction mixture are thoroughly degassed.
| Degassing Technique | Procedure | Pros | Cons |
| Subsurface Sparging | Bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes. | Simple, effective for large volumes. | Can lead to solvent loss. |
| Freeze-Pump-Thaw | Freeze the solvent with liquid N₂, apply high vacuum, then thaw. Repeat 3 times.[5][6][7][8][9] | Most effective method for removing dissolved gases.[7] | Time-consuming, not suitable for all solvents. |
| Sonication under Vacuum | Place the flask in an ultrasonic bath under a gentle vacuum and backfill with inert gas. Repeat 5-10 times.[7] | Faster than Freeze-Pump-Thaw. | Less effective than Freeze-Pump-Thaw.[7] |
Experimental Protocol: Freeze-Pump-Thaw Degassing
-
Preparation: Add your solvent to a Schlenk flask, ensuring it is no more than half full.
-
Freezing: Close the stopcock and immerse the flask in a liquid nitrogen bath until the solvent is completely frozen.
-
Pumping: With the solvent still frozen, open the stopcock to a high vacuum line and evacuate for 5-10 minutes.
-
Thawing: Close the stopcock and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may see gas bubbles evolving.
-
Repeat: Repeat steps 2-4 at least two more times. After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen).
2. Choice of Palladium Source and Pre-activation:
-
Use a Pd(0) Source: Using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can bypass the initial Pd(II)-mediated homocoupling pathway.
-
Add a Reducing Agent: If using a Pd(II) source, adding a mild reducing agent can help to quickly generate the active Pd(0) species and minimize its reaction with the boronic acid.
Visual Troubleshooting Workflow
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chemistryviews.org [chemistryviews.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scribd.com [scribd.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 9. depts.washington.edu [depts.washington.edu]
Improving the yield and purity of 3-Chloro-2-methylbiphenyl
Welcome to the technical support center for the synthesis and purification of 3-Chloro-2-methylbiphenyl. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the fundamental causality behind experimental choices.
Introduction
This compound is a key building block in the synthesis of various agrochemicals and pharmaceuticals. Its synthesis, typically achieved via cross-coupling reactions, presents unique challenges due to steric hindrance around the coupling sites. This guide provides a structured approach to troubleshooting common issues, optimizing reaction conditions, and ultimately improving the yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
The most prevalent methods are transition-metal-catalyzed cross-coupling reactions. The two primary approaches are:
-
Suzuki-Miyaura Coupling: This involves the reaction of a boronic acid/ester (e.g., 2-methylphenylboronic acid) with an aryl halide (e.g., 1,3-dichlorobenzene or 2-chloro-1-iodobenzene). This is often the preferred method due to the mild reaction conditions and high functional group tolerance.[1]
-
Grignard-based Coupling: This route uses a Grignard reagent, such as 3-chloro-2-methylphenylmagnesium halide, coupled with a halogenated benzene.[2] This method is powerful for C-C bond formation but is highly sensitive to moisture and can be prone to side reactions.[3][4]
Q2: What are the major side products I should be aware of?
Regardless of the primary route, the formation of homocoupled byproducts is a significant issue.
-
From Grignard Reactions: Biphenyl is a common byproduct, formed from the coupling of the Grignard reagent with unreacted bromobenzene.[3][5][6] Benzene can also form if the Grignard reagent is inadvertently quenched by trace amounts of water.[7]
-
From Suzuki-Miyaura Reactions: Homocoupling of the boronic acid starting material is a common side reaction that can reduce yield and complicate purification.
Q3: How can I effectively monitor the reaction's progress?
Progress can be monitored by periodically taking small aliquots from the reaction mixture (under inert atmosphere) and analyzing them using:
-
Thin-Layer Chromatography (TLC): A quick and effective way to visualize the consumption of starting materials and the formation of the product. A suitable eluent system (e.g., hexane/ethyl acetate) should be determined beforehand.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the conversion rate and can help identify the presence of key side products.
Troubleshooting Guide: Low Yield & Sluggish Reactions
Low product yield is one of the most frequent challenges. The following sections break down the problem by synthetic route and provide targeted solutions.
Issue 1: My Suzuki-Miyaura coupling is inefficient or failing.
Q: My reaction has a very low yield or has stalled. What are the first parameters to investigate?
An inefficient Suzuki-Miyaura coupling can often be traced back to one of four key areas: the integrity of your reagents, the activity of your catalyst, the purity of your solvents and base, or the reaction atmosphere.
A logical troubleshooting sequence is essential. Before undertaking a complete re-optimization, verify the quality of your foundational components.
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
-
Reagent Integrity : Boronic acids are susceptible to degradation, especially protodeboronation, where the boron group is replaced by hydrogen.[8] It is highly recommended to use freshly purchased or purified boronic acids.
-
Catalyst and Ligand Activity : Palladium(0) catalysts are sensitive to oxygen and can decompose into inactive palladium black.[8] Ensure all catalyst components are stored and handled under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent and Base Purity : Solvents like THF and dioxane must be free of peroxides, which can poison the catalyst. Thoroughly degassing all solvents is critical to remove dissolved oxygen.[8]
-
Inert Atmosphere : Ensure your reaction vessel is properly purged with an inert gas and maintained under positive pressure throughout the experiment.
Q: How can I optimize reaction conditions for this sterically hindered coupling?
The coupling to form this compound is sterically demanding. If the foundational checks above do not solve the issue, a systematic optimization of reaction parameters is necessary.[9][10]
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄ | Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or RuPhos).[11][12] These ligands promote the reductive elimination step, which is often the rate-limiting step for sterically hindered substrates.[13] |
| Base | K₂CO₃, Na₂CO₃ | Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[11] A stronger base can accelerate the transmetalation step, which can be sluggish for hindered couplings. |
| Solvent | Toluene, Dioxane/H₂O | Aprotic polar solvents are common.[11] While often run under anhydrous conditions, the addition of a small amount of water can sometimes be beneficial by aiding the dissolution of the base and facilitating the catalytic cycle.[14] |
| Temperature | 80-100 °C | Increasing the reaction temperature can help overcome the activation energy barrier.[11] However, be mindful of potential substrate degradation or increased side reactions at excessively high temperatures. |
Issue 2: My Grignard-based coupling is failing.
Q: My Grignard reaction is not initiating or gives a very poor yield. What are the most critical factors?
Grignard reactions are notoriously sensitive. Success hinges on meticulous preparation.
-
Anhydrous Conditions are Paramount : Even a single drop of water can quench the Grignard reagent, halting the reaction.[4] All glassware must be rigorously oven-dried or flame-dried immediately before use. Anhydrous solvents (typically diethyl ether or THF) are essential.[2][3]
-
Magnesium Activation : A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.[7] Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask with the magnesium before adding the halide. Physical crushing of the magnesium can also expose a fresh surface.[7]
-
Slow Addition of Halide : Add the aryl halide (e.g., 2,6-dichlorotoluene) slowly and dropwise to the magnesium suspension.[2] This maintains control over the exothermic reaction and minimizes the concentration of unreacted halide, which can lead to Wurtz-type homocoupling side reactions.[6][15]
Troubleshooting Guide: Purity Issues
Issue 3: My product is contaminated with homocoupled byproducts.
Q: I'm observing a significant amount of biphenyl (from the Grignard route) or other homocoupled products. How can I suppress this side reaction?
Homocoupling is a common competitive pathway. The strategies to minimize it focus on controlling reagent concentrations and reaction kinetics.
-
For Grignard Reactions : The formation of biphenyl occurs when the phenylmagnesium bromide reagent reacts with unreacted bromobenzene.[3][6]
-
Slow Addition : A very slow, controlled addition of bromobenzene to the magnesium ensures it reacts to form the Grignard reagent before it can accumulate and react with already-formed Grignard reagent.[6]
-
Temperature Control : Avoid excessive heating, as higher temperatures favor the biphenyl coupling side reaction.[3][6]
-
-
For Suzuki Reactions : Homocoupling of the boronic acid can be promoted by the presence of oxygen or certain catalytic conditions.
-
Strictly Anaerobic Conditions : Ensure the reaction is thoroughly degassed and maintained under a positive pressure of inert gas. Oxygen can facilitate the homocoupling pathway.
-
Ligand Choice : The choice of ligand can influence the relative rates of cross-coupling versus homocoupling. Experimenting with different phosphine ligands may be necessary.
-
Q: What is the most effective way to remove non-polar byproducts like biphenyl from my this compound product?
Since this compound is a relatively non-polar compound itself, separating it from an impurity like biphenyl can be challenging but is achievable.
-
Column Chromatography : This is the most reliable method. Use a silica gel stationary phase with a non-polar eluent system. A gradient elution starting with pure hexane and slowly increasing the proportion of a slightly more polar solvent like toluene or dichloromethane can effectively separate the two compounds.
-
Recrystallization : If a significant purity difference exists, recrystallization can be effective. The crude product, which is an oily liquid at room temperature[16][17][18], may need to be purified via chromatography first. If the crude material is a solid due to impurities, try dissolving it in a minimal amount of a hot solvent (e.g., heptane, ethanol) and allowing it to cool slowly. The desired product may crystallize out, leaving impurities in the mother liquor.
-
Trituration : This technique can be used to remove the biphenyl impurity. Add a solvent in which biphenyl is soluble but the desired product is not (e.g., cold petroleum ether), stir the mixture, and then remove the solvent.[3]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Synthesis of this compound
This protocol is a general guideline and may require optimization based on the specific reagents and equipment used.
Materials:
-
2-Chlorobromobenzene (1.0 equiv)
-
2-Methylphenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv), finely ground
-
Toluene (solvent)
-
Water (10% of toluene volume)
Procedure:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add 2-chlorobromobenzene, 2-methylphenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed toluene and degassed water to the flask via cannula or syringe.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of nitrogen.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography (e.g., eluting with a hexane/ethyl acetate gradient) to yield this compound as an oily liquid.[16][17][18]
Visualizing the Catalytic Cycle
Understanding the mechanism helps in troubleshooting. For instance, if transmetalation is slow (a common issue with hindered substrates), strengthening the base is a logical step to accelerate the formation of the more nucleophilic borate species.
Sources
- 1. wwjmrd.com [wwjmrd.com]
- 2. DK173843B1 - Process for Preparation of 3-Chloro-2-methyl- [1,1'-biphenyl] - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. homework.study.com [homework.study.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 10. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki-Miyaura Coupling of Aryl Chlorides [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. This compound CAS#: 20261-24-9 [m.chemicalbook.com]
- 17. This compound | 20261-24-9 [amp.chemicalbook.com]
- 18. This compound | 20261-24-9 [chemicalbook.com]
Technical Support Center: A Troubleshooting Guide for the Palladium-Catalyzed Synthesis of Biphenyls
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide you with in-depth, field-proven insights into troubleshooting the palladium-catalyzed synthesis of biphenyls, a cornerstone of modern organic synthesis. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to diagnose and resolve common experimental challenges.
Section 1: Core Issues in Palladium-Catalyzed Biphenyl Synthesis
This section addresses the most frequent and fundamental problems encountered during Suzuki-Miyaura, Stille, and Heck couplings for biphenyl synthesis.
FAQ 1: My reaction shows low or no yield. Where do I start troubleshooting?
Low or no conversion is a common issue that can stem from several factors. A systematic approach is key to identifying the root cause.
Initial Diagnostic Questions:
-
Is your catalyst active? The active catalytic species in these reactions is typically a Pd(0) complex. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. Inefficient reduction can halt the catalytic cycle before it even begins.[1]
-
Is your reaction atmosphere truly inert? The Pd(0) catalyst and many phosphine ligands are sensitive to oxygen.[2][3] The presence of oxygen can lead to the oxidation of the active catalyst and promote undesirable side reactions, such as the homocoupling of boronic acids in Suzuki reactions.[1][3][4]
-
Are your reagents pure and dry? Water and other protic impurities can lead to side reactions like protodeboronation of boronic acids in Suzuki couplings or protodestannylation in Stille couplings.[5][6] Other impurities can act as catalyst poisons.[7]
Troubleshooting Workflow:
Below is a logical workflow to diagnose the issue of low or no yield.
Caption: A stepwise diagnostic workflow for addressing low or no yield in cross-coupling reactions.
Section 2: The Suzuki-Miyaura Coupling: A Deeper Dive
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction for biphenyl synthesis.[1][8] This section will address issues specific to this powerful reaction.
FAQ 2: I'm observing significant homocoupling of my boronic acid. How can I prevent this?
Homocoupling is a common side reaction in Suzuki couplings, leading to the formation of a symmetrical biaryl byproduct from the boronic acid.[4] This consumes your starting material and complicates purification.
Primary Cause:
The main culprit is often the presence of dissolved oxygen in the reaction mixture.[3][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then mediate the homocoupling of the boronic acid.[1]
Solutions:
-
Rigorous Degassing: Thoroughly deoxygenate your solvents and reaction mixture. The "freeze-pump-thaw" method is highly effective.[3] Alternatively, purging with an inert gas like argon or nitrogen for an extended period (15-30 minutes) can be sufficient.[3] A subsurface sparge is particularly effective.[4][9]
-
Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state, thus suppressing the Pd(II)-mediated homocoupling pathway.[3][9]
-
Ligand Selection: The choice of phosphine ligand can influence the extent of homocoupling. Bulky, electron-rich phosphine ligands can promote the desired cross-coupling over side reactions.[3]
Experimental Protocol: Freeze-Pump-Thaw Degassing
This protocol is one of the most effective methods for removing dissolved gases from a solvent.[10]
-
Place the solvent in a Schlenk flask with a stir bar.
-
Freeze the solvent by immersing the flask in liquid nitrogen until it is completely solid.
-
Apply a high vacuum to the flask for 2-3 minutes while the solvent remains frozen.
-
Close the stopcock to the vacuum and remove the liquid nitrogen bath.
-
Allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid.
-
Repeat this freeze-pump-thaw cycle at least three times.
-
After the final cycle, backfill the flask with an inert gas (argon or nitrogen).
FAQ 3: My Suzuki coupling with a sterically hindered substrate is failing. What can I do?
Synthesizing sterically hindered biphenyls is a common challenge. The steric bulk can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.
Key Considerations:
-
Ligand Choice is Critical: For sterically demanding couplings, standard ligands like PPh₃ are often ineffective. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos), are often necessary to facilitate these challenging transformations.[11] These ligands promote the formation of the active catalyst and accelerate the rate-limiting steps.
-
Base and Solvent System: The choice of base and solvent is also crucial. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases. The solvent system must be able to dissolve both the organic substrates and the inorganic base. A mixture of an organic solvent (e.g., toluene, dioxane) and water is frequently used.[1]
Protocol for Ligand Screening:
When faced with a difficult coupling, a systematic screening of ligands is a highly effective strategy.
-
Setup: In parallel reaction vials under an inert atmosphere, add your aryl halide, boronic acid, and base.
-
Catalyst/Ligand Addition: To each vial, add a different palladium precatalyst/ligand combination. It is often convenient to prepare stock solutions of the catalyst and ligands.
-
Reaction: Add the degassed solvent to each vial, seal, and heat the reaction block to the desired temperature.
-
Analysis: After a set time, quench the reactions and analyze the conversion to the desired product by a suitable method (e.g., LC-MS, GC-MS, or ¹H NMR with an internal standard).
| Ligand Type | Example | Typical Application |
| Triarylphosphines | PPh₃ | General purpose, less effective for hindered substrates |
| Bulky Alkylphosphines | P(t-Bu)₃ | Effective for some hindered couplings |
| Buchwald Ligands | SPhos, XPhos | Highly effective for sterically hindered and electron-rich/poor substrates |
| Josiphos Ligands | SL-J009-1 | Chiral ligands, also effective in cross-coupling |
Section 3: Troubleshooting Stille and Heck Couplings
While the Suzuki-Miyaura reaction is very popular, the Stille and Heck reactions are also powerful tools for biphenyl synthesis, each with its own set of challenges.
FAQ 4: My Stille coupling is sluggish and gives a low yield. What are the likely causes?
The Stille reaction couples an organotin reagent with an organic halide.[12] While the organostannanes are often stable to air and moisture, the reaction can still be problematic.[12][13][14]
Common Issues and Solutions:
-
Protodestannylation: This is a major side reaction where the organostannane is protonated, cleaving the carbon-tin bond.[5] To mitigate this, ensure all reagents and solvents are anhydrous.
-
Homocoupling of the Stannane: Similar to Suzuki reactions, homocoupling of the organotin reagent can occur.[12][13][14] This is often promoted by the presence of oxygen. Rigorous degassing is essential.
-
Slow Transmetalation: The transfer of the organic group from tin to palladium can be slow. The addition of a copper(I) co-catalyst can sometimes accelerate this step.
-
Tin Byproduct Removal: The tin byproducts can be difficult to remove during purification.[12][14] Washing the reaction mixture with a saturated aqueous solution of KF can help precipitate the tin as a fluoride salt.[14]
FAQ 5: I'm having trouble with my Heck reaction for biphenyl synthesis. What should I consider?
The Heck reaction couples an aryl halide with an alkene. For biphenyl synthesis, this typically involves the coupling of an aryl halide with a styrene derivative.
Key Troubleshooting Points:
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the trend I > Br > OTf >> Cl.[15] Aryl chlorides are particularly unreactive and often require specialized, bulky, electron-rich ligands.[15]
-
Base Selection: A stoichiometric amount of a base is required to neutralize the HX generated during the reaction.[16] Common bases include triethylamine, NaOAc, and K₂CO₃. The choice of base can significantly impact the reaction outcome.
-
Ligand Effects: While some Heck reactions can be performed without phosphine ligands, their use is often beneficial. The choice of ligand can influence the regioselectivity and efficiency of the reaction.
-
Alkene Isomerization: A potential side reaction is the isomerization of the double bond in the product. This can sometimes be suppressed by the addition of silver salts.[16]
Section 4: Catalyst Deactivation and Purity
A healthy catalyst is the heart of a successful cross-coupling reaction. This section focuses on identifying and preventing catalyst deactivation.
FAQ 6: My reaction started well but then stalled. How can I tell if my catalyst has died?
Catalyst deactivation can occur through several mechanisms.
Visual and Analytical Clues:
-
Formation of Palladium Black: The precipitation of a black solid is a strong indicator of catalyst aggregation and deactivation.[7] The active catalyst is soluble, but it can aggregate into inactive palladium black if the ligands dissociate or are degraded.
-
Reaction Stagnation: If reaction monitoring (e.g., by TLC or LC-MS) shows initial product formation that then plateaus, catalyst deactivation is a likely cause.
Underlying Causes and Prevention:
-
Ligand Degradation: Phosphine ligands can be oxidized in the presence of air or other oxidants. Using air-stable precatalysts and maintaining a strictly inert atmosphere can help prevent this.
-
High Temperatures: While many cross-coupling reactions require heat, excessive temperatures can lead to catalyst decomposition. It's important to find the optimal temperature that balances reaction rate and catalyst stability.
-
Catalyst Poisoning: Impurities in the starting materials or solvents can act as catalyst poisons.[7][17] Common poisons include sulfur- and nitrogen-containing compounds.[7] Ensuring the purity of all reaction components is crucial.
Analytical Techniques for Investigating Deactivation:
For a more in-depth analysis, techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to determine the oxidation state of the palladium in the reaction mixture.[7][18][19]
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
-
Stille reaction - Wikipedia. (URL: [Link])
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. (URL: [Link])
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications. (URL: [Link])
-
Poisoning and deactivation of palladium catalysts - SciSpace. (URL: [Link])
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate. (URL: [Link])
-
Optimizing Suzuki Coupling Reactions - CovaSyn. (URL: [Link])
-
Stille Coupling | NROChemistry. (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv. (URL: [Link])
-
Stille Cross-Coupling - J&K Scientific LLC. (URL: [Link])
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (URL: [Link])
-
Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. (URL: [Link])
-
How To: Degas Solvents - Department of Chemistry : University of Rochester. (URL: [Link])
-
Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor - MDPI. (URL: [Link])
-
Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... - ResearchGate. (URL: [Link])
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
Exploring the Impact of Palladium Loading on Pd-Based Three-Way Catalyst Performance and Propane Reactivity for Emission Reduction in Liquefied Petroleum Gas Engines - MDPI. (URL: [Link])
-
Optimization of catalyst [Pd(OAc) 2 ] loading on different solid supports a - ResearchGate. (URL: [Link])
-
Effect of Palladium Loading on Catalytic Properties of Pd/GCE for the Electro-oxidation of Methanol, Formic Acid, and Ethylene G - BUE Scholar. (URL: [Link])
-
Introduction of Low-Barrier High-Throughput Experimentation in the Undergraduate Laboratory: Suzuki—Miyaura Reaction | Journal of Chemical Education - ACS Publications. (URL: [Link])
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. (URL: [Link])
-
Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes - PMC - NIH. (URL: [Link])
-
1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts. (URL: [Link])
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH. (URL: [Link])
-
Degassing solvents for Suzuki reactions : r/Chempros - Reddit. (URL: [Link])
-
Stille Coupling - Organic Chemistry Portal. (URL: [Link])
-
Heck Reaction - Organic Chemistry Portal. (URL: [Link])
-
Heck Reaction - Chemistry LibreTexts. (URL: [Link])
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC - NIH. (URL: [Link])
-
Performing a Reaction Under an Inert Atmosphere - YouTube. (URL: [Link])
-
Synthesis of biphenyl via sustainable Suzuki-Miyaura coupling reaction using mesoporous MCF-supported tin-palladium nanoparticles | Request PDF - ResearchGate. (URL: [Link])
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. (URL: [Link])
-
Biaryl synthesis by C-C coupling - Organic Chemistry Portal. (URL: [Link])
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (URL: [Link])
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Catalyst selection and loading for efficient Suzuki-Miyaura reactions.
Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling reaction. As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into catalyst selection, loading, and troubleshooting. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to solve challenges in your own research.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during Suzuki-Miyaura reactions.
Q1: My Suzuki-Miyaura reaction is giving a low or no yield. What are the most common culprits?
A1: Low or no yield is a frequent issue that can often be traced back to a few key factors. Before extensive optimization, always verify the following:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and failure to maintain a positive pressure of an inert gas (Argon or Nitrogen) can lead to rapid catalyst deactivation.[1]
-
Reagent Quality: Boronic acids can degrade over time, particularly when exposed to air and moisture, leading to a side reaction called protodeboronation where the boron group is replaced by a hydrogen atom.[1][2] It is crucial to use fresh or properly stored boronic acids. Similarly, ensure your solvents are anhydrous and your base is finely powdered and dry.[1][3]
-
Catalyst Activity: Ensure your palladium source (precatalyst) has not degraded. If you are generating the active catalyst in situ from a palladium(II) source like Pd(OAc)₂, ensure the conditions are suitable for its reduction to Pd(0).[2]
Q2: I'm observing significant formation of a biaryl byproduct from the homocoupling of my boronic acid. What causes this and how can I prevent it?
A2: Homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction.[2][4] This is typically caused by the presence of oxygen or other oxidants in the reaction mixture.[2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then promote the homocoupling pathway.[2] To prevent this:
-
Improve Degassing: The most critical step is to rigorously deoxygenate your reaction mixture and solvent. Techniques like freeze-pump-thaw cycles or sparging with an inert gas for an extended period are highly effective.[3]
-
Use High-Purity Reagents: Ensure all reagents are free from peroxide or other oxidizing impurities.
-
Control Reaction Temperature: Sometimes, running the reaction at the lowest effective temperature can minimize side reactions.
Q3: My aryl halide starting material is being converted back to the corresponding arene (dehalogenation). Why does this happen?
A3: Dehalogenation is the reduction of the aryl halide starting material.[2][4] After the initial oxidative addition step, the resulting Ar-Pd(II)-X complex can react with a hydride source in the reaction mixture instead of the boronic acid. Potential hydride sources include certain solvents (like alcohols), amine bases, or even water under specific conditions.[2] To mitigate this:
-
Choice of Solvent and Base: Avoid using solvents or bases that can readily act as hydride donors. If you suspect your solvent is the issue, switch to a more inert option like toluene or dioxane.
-
Optimize Reaction Conditions: Lowering the reaction temperature or reducing the reaction time can sometimes disfavor the dehalogenation pathway.
Q4: What is a standard catalyst loading for a Suzuki-Miyaura reaction, and when should I adjust it?
A4: A typical catalyst loading for many Suzuki-Miyaura reactions ranges from 0.1 to 5 mol%.[5] For simple, unhindered substrates, loadings of 1-2 mol% are common. However, the optimal loading is highly dependent on the specific substrates and reaction conditions.
-
Increase Loading for Challenging Substrates: For sterically hindered substrates or less reactive electrophiles (e.g., aryl chlorides), a higher catalyst loading (e.g., 3-5 mol%) may be necessary to achieve a reasonable reaction rate.[6]
-
Decrease Loading for Optimization: For large-scale synthesis or process development, it is often desirable to optimize the reaction to use the lowest possible catalyst loading (e.g., <0.1 mol%) for economic and environmental reasons.[7][8] This usually requires careful screening of ligands, bases, and solvents.
In-Depth Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving more persistent issues in your Suzuki-Miyaura couplings.
Problem 1: Low or No Conversion to Product
If basic checks from the FAQ section do not resolve the issue, a more systematic investigation is required. The problem likely lies within one of the key steps of the catalytic cycle.
Workflow for Diagnosing Low-Yield Reactions
Caption: A decision workflow for troubleshooting low-yield Suzuki reactions.
Detailed Analysis of Potential Failure Points
| Potential Cause | Explanation (The "Why") | Recommended Action(s) |
| Inefficient Oxidative Addition | This is often the rate-limiting step, especially with electron-rich or sterically hindered aryl halides, and particularly with aryl chlorides.[9] The Pd(0) catalyst must insert into the carbon-halogen bond. If this step is too slow, the overall reaction will not proceed efficiently. | 1. Switch to a more electron-rich ligand: Ligands like Buchwald's biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) increase the electron density on the palladium center, which promotes oxidative addition.[2][9][10] 2. Use a more reactive halide: The reactivity order is I > Br > OTf >> Cl.[9] If possible, using an aryl bromide or iodide instead of a chloride can dramatically increase the reaction rate. 3. Increase Temperature: Higher temperatures can provide the necessary activation energy for this step. |
| Problematic Transmetalation | For transmetalation to occur, the boronic acid must be activated by the base to form a more nucleophilic borate species.[11][12][13] The rate of this step can be influenced by the choice of base, the stability of the boronic acid, and the solvent. | 1. Screen Bases: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[14] Stronger bases or more soluble bases can accelerate this step. For example, K₃PO₄ is often effective for hindered couplings. 2. Add Water: A small amount of water is often necessary as a co-solvent, as it can help solubilize the inorganic base and facilitate the formation of the active borate species.[15][16] 3. Use Boronate Esters: If protodeboronation is an issue, consider using a more stable boronic ester, such as a pinacol (Bpin) or neopentyl glycol ester.[2][17] |
| Difficult Reductive Elimination | This final step, where the C-C bond is formed and the Pd(0) catalyst is regenerated, can be slow for sterically congested products. The two organic groups on the palladium intermediate must be in a cis orientation to be eliminated. | 1. Use bulky ligands: Sterically demanding ligands (e.g., t-butyl phosphines, bulky biaryl phosphines) promote reductive elimination by creating steric pressure that favors the formation of the product.[9][10] 2. Consider Ligandless or Heterogeneous Catalysts: In some cases, for very simple substrates, heterogeneous catalysts like Pd/C can be effective and simplify product purification.[7][18] However, their activity is generally lower for challenging substrates.[19] |
Problem 2: Reactions with Sterically Hindered Substrates
Coupling substrates with substitution at the ortho-positions is a significant challenge due to steric hindrance, which can impede both the oxidative addition and reductive elimination steps.[20][21]
Q: I am trying to couple two di-ortho-substituted aryl groups, and the reaction is failing. What specific catalyst systems are recommended for this?
A: This is a classic challenge in cross-coupling chemistry. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[22] Success requires specialized, highly active catalyst systems designed to overcome steric barriers.
-
Recommended Ligands: The key is to use very bulky and electron-rich monodentate phosphine ligands. These ligands promote the formation of a monoligated L-Pd(0) species, which is less sterically crowded and more reactive. Excellent choices include:
-
Buchwald Biaryl Phosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos are industry standards for sterically demanding couplings.[23]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and are often sterically bulky, making them highly effective for creating active catalysts for hindered substrates.[24][25] PEPPSI-type precatalysts are common for this purpose.[2]
-
-
Optimal Conditions:
-
Stronger Bases: A stronger base like K₃PO₄ or Cs₂CO₃ is often required.
-
Higher Temperatures: These reactions frequently require higher temperatures (e.g., >100 °C) in solvents like toluene or dioxane.
-
Catalyst Selection and Loading Principles
The heart of a successful Suzuki-Miyaura reaction is the palladium catalyst. Understanding its components is crucial for rational reaction design. The overall catalytic cycle drives the reaction.
The Suzuki-Miyaura Catalytic Cycle
Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[2][9][10]
Understanding Palladium Sources and Ligands
You can introduce the palladium catalyst in two main ways: as a fully-formed, air-stable precatalyst or by generating it in situ from a palladium source and a separate ligand.
| Component | Role & Function | Common Examples |
| Palladium Sources (Precatalysts) | These are stable Pd(II) or Pd(0) compounds that serve as the source of the active Pd(0) catalyst in the reaction. Pd(II) sources must be reduced in situ to enter the catalytic cycle. | Pd(0) Sources: Pd₂(dba)₃, Pd(PPh₃)₄ Pd(II) Sources: Pd(OAc)₂, PdCl₂ |
| Phosphine Ligands | These are the most common ligands. Their properties are tunable: • Electron-rich ligands (e.g., with alkyl groups like t-Bu) accelerate oxidative addition.[2] • Bulky ligands accelerate reductive elimination.[10] | PPh₃ (Triphenylphosphine), P(t-Bu)₃ (Tri-tert-butylphosphine), Buchwald ligands (SPhos, XPhos, RuPhos), Ferrocene-based (dppf) |
| N-Heterocyclic Carbene (NHC) Ligands | NHCs are strong σ-donors and are generally more thermally stable than phosphines. They are excellent for coupling unreactive substrates like aryl chlorides and for sterically hindered systems.[10][25] | IPr, IMes, SIPr |
| Air-Stable Precatalysts | These are well-defined Pd(II) complexes that incorporate the ligand. They are convenient to handle and provide a 1:1 Pd:Ligand ratio, leading to more reproducible results. They generate the active Pd(0) species under the reaction conditions. | PdCl₂(dppf), XPhos-Pd-G3, PEPPSI™-IPr |
General Experimental Protocol
This protocol provides a starting point for a typical Suzuki-Miyaura reaction. It should be optimized for specific substrates.
Reagents & Equipment:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Boronic Acid or Ester (1.1-1.5 mmol, 1.1-1.5 equiv)
-
Palladium Precatalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O or Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, the boronic acid, the base, and the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe. Ensure the solvent has been properly deoxygenated by sparging with an inert gas for at least 30 minutes prior to use.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.[19]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
National Institutes of Health (NIH). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
Wiley Online Library. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]
-
Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
-
ACS Green Chemistry Institute. Suzuki-Miyaura - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Organic Letters. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. [Link]
-
Organic Chemistry Portal. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
MDPI. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. [Link]
-
ResearchGate. ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]
-
ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]
-
The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
-
Beilstein Journals. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]
-
WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
Organic-Synthesis.org. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
-
ResearchGate. Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
ResearchGate. Optimization of catalyst loading for Suzuki-Miyaura coupling. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
-
Green Chemistry (RSC Publishing). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. [Link]
-
Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction? [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction? [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
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- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 18. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions [mdpi.com]
- 19. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
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- 25. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
Technical Support Center: Solvent Effects on the Rate and Selectivity of Biphenyl Synthesis
Welcome to the Technical Support Center for biphenyl synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvents in palladium-catalyzed cross-coupling reactions. Here, we move beyond simple protocols to explain the causality behind solvent choices, helping you troubleshoot common issues and optimize your synthetic strategies. Biphenyl and its derivatives are crucial structural motifs in pharmaceuticals and advanced materials, making their efficient synthesis a key focus in organic chemistry.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical in biphenyl synthesis?
The choice of solvent is a pivotal parameter that influences nearly every aspect of a cross-coupling reaction.[6][7] It dictates the solubility of reactants, catalysts, and bases, which is fundamental for a homogeneous reaction mixture.[8][9] More profoundly, the solvent can affect the rate and selectivity of the reaction by:
-
Stabilizing Catalytic Intermediates: Solvents can stabilize charged transition states, which can be crucial in steps like oxidative addition.[10][11][12]
-
Altering the Active Catalyst: Coordinating solvents can act as ligands, competing with phosphine or N-heterocyclic carbene (NHC) ligands, thereby changing the nature and reactivity of the catalytic species.[8][12]
-
Influencing the Reaction Pathway: The solvent can determine which of several possible reaction pathways is favored, impacting both the yield of the desired product and the formation of byproducts.[9]
-
Mediating Base Activity: In reactions like the Suzuki-Miyaura coupling, the solvent influences the solubility and efficacy of the inorganic base, which is essential for the transmetalation step.[13]
Q2: What is the general difference between protic and aprotic solvents in the context of cross-coupling reactions?
The primary distinction lies in their ability to form hydrogen bonds.[14]
-
Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors.[14][15][16] They are effective at solvating both cations and anions. In the context of some cross-coupling reactions, they can stabilize charged intermediates.[17] However, they can also deactivate nucleophiles by forming a solvent cage around them through hydrogen bonding, which can be detrimental in certain mechanistic pathways.[14][17]
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, THF, and acetonitrile possess significant dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[15][16] They are excellent at solvating cations but less so for anions. This property can leave the nucleophile more "naked" and reactive, which is often favorable for SN2-type mechanisms.[15][17] In many palladium-catalyzed couplings, polar aprotic solvents are preferred as they effectively dissolve a wide range of organic and inorganic reagents.[9]
The interplay between solvent type and reaction mechanism is visually captured in the following diagram.
Caption: Protic vs. Aprotic Solvent Effects.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
You've set up a Suzuki-Miyaura reaction to synthesize a biphenyl derivative, but the yield is disappointingly low.
Possible Cause 1: Poor Solubility of Reagents The Suzuki-Miyaura coupling involves an organic halide, a boronic acid (or ester), a palladium catalyst, and an inorganic base. These components have vastly different polarities. If they are not adequately solubilized, the reaction will be slow or may not proceed at all.[8]
Troubleshooting Steps:
-
Switch to a More Polar Aprotic Solvent: If you are using a nonpolar solvent like toluene, consider switching to a more polar aprotic solvent such as DMF, NMP, or dioxane.[9][13] These solvents are generally better at dissolving the inorganic base and the boronic acid.
-
Introduce a Co-solvent: The use of a water/organic solvent mixture is very common and often highly effective.[13][18] Water can be excellent for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄), while an organic solvent like THF, dioxane, or ethanol solubilizes the aryl halide and boronic acid.[19] Experiment with different ratios; for instance, a 3:2 mixture of methanol and water has been shown to be effective.[13]
-
Consider a Phase-Transfer Catalyst: In biphasic systems (e.g., toluene/water), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transport of the base or boronate salt into the organic phase, accelerating the reaction.[5]
Possible Cause 2: Incorrect Solvent Polarity Affecting the Catalytic Cycle Solvent polarity can influence the rate-determining step of the catalytic cycle. For instance, polar solvents can stabilize anionic transition states that may form during oxidative addition.[10][11][12]
Troubleshooting Steps:
-
Screen a Range of Solvents: Test a variety of solvents with different dielectric constants. While there isn't always a direct correlation, this can help identify a more suitable medium.[10][11][12] For example, while DMF and acetonitrile are both polar aprotic, they can lead to different outcomes.[10]
-
Evaluate Protic Solvents: Don't discount polar protic solvents. Alcohols like isopropanol or ethanol can sometimes provide high yields, particularly for chloride-selective couplings, and may be a good choice when nonpolar solvents give poor conversion.[10]
| Solvent | Dielectric Constant (ε) | Typical Application/Observation in Biphenyl Synthesis |
| Toluene | 2.4 | Good for nonpolar substrates; often requires a co-solvent or phase-transfer catalyst. |
| THF | 7.6 | Common, versatile solvent. Can be run as a mixture with water.[19] |
| Ethanol | 25.3 | A protic solvent that can be effective, sometimes offering different selectivity than aprotic solvents.[10][13] |
| Acetonitrile (MeCN) | 36.6 | Polar aprotic; can favor reaction at different sites on a molecule compared to less polar solvents.[10] |
| DMF | 38.2 | A classic polar aprotic solvent, excellent for dissolving a wide range of reagents.[9][20] |
| DMSO | 47.2 | Highly polar aprotic; can also influence selectivity.[10] |
| Water | 80.1 | Often used as a co-solvent to dissolve inorganic bases; environmentally friendly.[18] |
Note: Dielectric constants are approximate values and can vary with temperature.[10]
Issue 2: Poor Selectivity in a Coupling with Multiple Reactive Sites
Your aryl halide has two potential reaction sites (e.g., a chloro and a triflate group), and the reaction is not selective for the desired position.
Underlying Principle: The selectivity of the palladium catalyst's oxidative addition to the C-Cl versus the C-OTf bond can be dramatically influenced by the solvent. This is often not simply a matter of polarity (dielectric constant) but rather the coordinating ability of the solvent.[8][10][12]
-
Non-coordinating Solvents (e.g., Toluene, THF, Acetone, Alcohols, Water): In these solvents, the active catalyst is often a monoligated palladium species, which tends to react preferentially at the more electron-rich C-Cl bond.[10][12]
-
Coordinating Solvents (e.g., Acetonitrile, DMF, DMSO, NMP): These solvents can coordinate to the palladium center, forming a solvent-ligated catalyst. This species can alter the electronic properties of the catalyst, leading to preferential reaction at the C-OTf bond.[10][12]
Troubleshooting Workflow:
Caption: Solvent Selection for Chemoselectivity.
Issue 3: Reaction Stalls in Stille or Negishi Couplings
You are performing a Stille (organotin) or Negishi (organozinc) coupling, and the reaction stalls before the starting material is fully consumed.
Possible Cause: Catalyst Deactivation or Insufficient Reactivity These couplings can be sensitive to the reaction environment. The solvent plays a key role in maintaining the activity of the palladium catalyst and facilitating the transmetalation step.
Troubleshooting Steps:
-
Stille Coupling - Solvent Choice: While DMF and toluene are common, less polar solvents like dioxane or low-boiling ethers can sometimes lead to lower yields.[20] If your reaction is sluggish in a nonpolar solvent, switching to DMF might improve the outcome. For some systems, ionic liquids have also been shown to be effective media for Stille couplings, sometimes allowing for catalyst recycling.[21]
-
Negishi Coupling - Solvent Blends for Hindered Substrates: The coupling of sterically hindered substrates in Negishi reactions can be particularly challenging. If the reaction is not proceeding to completion in THF, the addition of a polar, coordinating co-solvent like N-methylpyrrolidone (NMP) can be highly effective.[22] A 1:1 mixture of THF/NMP, often combined with an increase in reaction temperature, can drive these difficult couplings to completion.[22] This is because NMP can help to break up aggregates of the organozinc reagent and facilitate transmetalation.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Biphenyl Synthesis in a Mixed Solvent System
This protocol is a starting point for the synthesis of a generic biphenyl from an aryl bromide and phenylboronic acid, utilizing a mixed solvent system for robust solubility.
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol %).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Under a positive pressure of inert gas, add a degassed solvent mixture of THF and water (e.g., 4:1 ratio, 5 mL total volume).[19]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir vigorously for the required time (monitor by TLC or GC-MS).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Monocoupling of a Chloroaryl Triflate using a Non-Coordinating Solvent
This protocol demonstrates how to achieve selective coupling at the C-Cl position.
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the chloroaryl triflate (1.0 equiv), the arylboronic acid (1.1 equiv), a suitable base (e.g., K₃PO₄, 2.0 equiv), and the palladium catalyst system (e.g., Pd₂(dba)₃ and a phosphine ligand like P(tBu)₃).
-
Solvent Addition: Add a degassed, non-coordinating solvent. For example, isopropanol has been shown to be highly effective for selective C-Cl coupling.[10]
-
Reaction: Seal the vessel and heat the reaction mixture (e.g., to 80-100 °C) with stirring until the starting material is consumed (monitor by GC-MS).
-
Workup and Purification: Follow a standard aqueous workup and chromatographic purification as described in Protocol 1 to isolate the C-Cl coupled product. The use of isopropanol can lead to significantly higher yields of the chloride-coupled product compared to nonpolar solvents like THF in some cases.[10]
References
-
Neufeldt, S. R., & Sanford, M. S. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019, August 30). National Institutes of Health. [Link]
-
Carrow, B. P., & Miller, S. J. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catalysis, 10(2), 1438-1447. [Link]
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
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Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. (2020, August 5). ResearchGate. [Link]
-
Sherwood, J. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1076-1084. [Link]
-
A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. (2023). IKM. [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (2018). ResearchGate. [Link]
-
A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. (2020). National Institutes of Health. [Link]
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Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. (2007). The Journal of Organic Chemistry. [Link]
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4.1.1 Protic Vs Aprotic Solvent. (n.d.). Scribd. [Link]
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Troubleshooting: How to Improve Yield. (n.d.). University of Rochester. [Link]
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What are some common causes of low reaction yields? (2021). Reddit. [Link]
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An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. (2004). ACS Publications. [Link]
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(PDF) A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. (2020). ResearchGate. [Link]
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Solvent Dielectric Effects on Reaction Mechanisms. (2021). YouTube. [Link]
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Solvent effects in palladium catalysed cross-coupling reactions. (2019). RSC Publishing. [Link]
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Biphenyl. (2023). Britannica. [Link]
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Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. (2022). CCS Chemistry. [Link]
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Do solvents with similar dielectric constants have similar solubility? (2021). Reddit. [Link]
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Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps. [Link]
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Polar Protic and Aprotic Solvents. (n.d.). ChemTalk. [Link]
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The difference between protic vs. aprotic solvents. (2015). YouTube. [Link]
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Biphenyl. (n.d.). Wikipedia. [Link]
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Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. (2006). The Journal of Organic Chemistry. [Link]
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing. [Link]
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Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2017). Journal of Acute Disease. [Link]
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Synthesis of parent biphenyl via Stille cross coupling. (2017). ResearchGate. [Link]
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Technical Support Center: Removal of Palladium Catalyst Residues from 3-Chloro-2-methylbiphenyl
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of removing residual palladium from 3-Chloro-2-methylbiphenyl and related compounds following palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or similar synthetic routes.[1][2] The presence of palladium in active pharmaceutical ingredients (APIs) is strictly regulated, making its effective removal a critical step in process development and manufacturing.[3][4][5] This document provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered in the laboratory.
Troubleshooting Guide
This section directly addresses specific problems you might encounter during the purification of this compound.
Issue 1: My isolated this compound product is discolored (gray or black), indicating significant palladium residue, even after initial filtration.
Primary Cause: This discoloration is a common indicator of residual palladium, which may be present as fine colloidal particles that are not effectively removed by standard filtration.[6]
Solutions & Explanations:
-
Celite Filtration: As a first-line solution, filtering the reaction mixture through a pad of Celite can be highly effective at trapping these finely dispersed palladium particles.[6][7][8][9] The porous structure of Celite provides a large surface area for the adsorption of these small particles.
-
Activated Carbon Treatment: Activated carbon is a cost-effective and powerful adsorbent for removing both dissolved and colloidal palladium species.[6][10][11] Its high surface area and porous nature allow it to bind a wide range of palladium forms. However, it's important to be aware that activated carbon can sometimes adsorb the desired product, leading to yield loss.[12]
-
Solid-Supported Scavengers: For more challenging cases, employing a solid-supported scavenger with a high affinity for palladium is a robust solution.[13][14][15] Thiol-functionalized silica gels are particularly effective due to the strong affinity of sulfur for palladium.[12][16]
Issue 2: My product yield is significantly lower after using a scavenger or activated carbon.
Primary Cause: Adsorbents like activated carbon and some scavengers can be non-selective and may bind to your product in addition to the palladium residues, leading to a reduction in the isolated yield.[12][17]
Solutions & Explanations:
-
Optimize Adsorbent Quantity: Use the minimum effective amount of the scavenger or activated carbon. This can be determined through small-scale optimization experiments.
-
Solvent Selection: The choice of solvent can influence the binding affinity of your product to the adsorbent. Using a solvent in which your this compound is highly soluble can minimize its adsorption onto the scavenger.[18]
-
Alternative Purification Methods: If product loss remains a significant issue, consider switching to a different purification strategy such as crystallization or liquid-liquid extraction.[17][18]
Issue 3: Palladium removal is inconsistent from one batch to another.
Primary Cause: The form of the residual palladium (e.g., Pd(0) vs. Pd(II), colloidal vs. dissolved) can vary between batches, affecting the efficiency of a single removal method.[19][20][21][22][23]
Solutions & Explanations:
-
Pre-treatment: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more easily removed species.[18]
-
Scavenger Screening: Perform a screening of different types of scavengers (e.g., thiol-based, amine-based, triazine-based) to identify the most effective one for the specific palladium species present in your reaction mixture.[22]
-
Process Parameter Control: Ensure consistent reaction conditions (temperature, stirring, reaction time) to minimize variability in the form of the palladium residue.
Issue 4: After purification, my product meets the palladium specification, but it fails in downstream processing.
Primary Cause: Even low levels of residual palladium can sometimes interfere with subsequent catalytic reactions or affect the stability of the final compound.
Solutions & Explanations:
-
Ultra-Low Palladium Targets: Aim for the lowest possible palladium levels, even if they are already below the regulatory limit. The use of high-affinity scavengers is recommended in these cases.
-
Scavenger Compatibility: Ensure that the chosen scavenger does not leach any impurities that could interfere with downstream processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium residues?
The most common methods include:
-
Adsorption: Using solid-supported scavengers (e.g., functionalized silica or polymers) or activated carbon to bind the palladium.[6][18]
-
Crystallization: Purifying the final product through crystallization, which can leave palladium impurities in the mother liquor.[18]
-
Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[18][24]
Q2: How do I choose the right palladium scavenger?
The choice of scavenger depends on several factors, including the oxidation state of the palladium, the solvent system, and the nature of your product.[25] A screening of different scavengers is often the best approach. Thiol-functionalized scavengers are a good starting point due to their high affinity for palladium.[12][16]
Q3: What are the regulatory limits for palladium in pharmaceutical products?
Regulatory bodies like the ICH have established limits for elemental impurities in drug products. For palladium, the oral concentration limit is typically 10 ppm.[26]
Q4: How can I accurately measure the level of residual palladium in my this compound?
Standard methods for quantifying residual palladium include Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption (AA) spectroscopy.[27][28] More rapid, in-process checks can sometimes be performed using fluorescence-based detection kits.[29][30]
Q5: Can I reuse palladium scavengers?
The reusability of scavengers depends on the specific type and the process. Some scavengers can be regenerated, but this needs to be validated to ensure consistent performance.
Experimental Protocols
Protocol 1: Palladium Removal Using a Silica-Based Scavenger (Batch Method)
-
Dissolution: Dissolve the crude this compound containing residual palladium in a suitable organic solvent (e.g., Tetrahydrofuran, Dichloromethane, Ethyl Acetate).[18]
-
Scavenger Addition: Add the selected silica-based scavenger (e.g., SiliaMetS® Thiol or DMT). A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[18]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[18]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[18]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[18]
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.[18]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude this compound in an appropriate solvent (e.g., Toluene, THF).[18]
-
Carbon Addition: Add activated carbon (e.g., Darco® KB-B) to the solution. A common starting point is 5-10 wt% relative to the crude product.
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for a period of 2 to 24 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.
-
Washing: Wash the Celite pad with fresh solvent to recover any adsorbed product.[18]
-
Concentration: Concentrate the filtrate to obtain the purified product.[18]
-
Analysis: Analyze the purified product for residual palladium content.[18]
Data Presentation
Table 1: Comparison of Common Palladium Scavenging Techniques
| Technique | Typical Efficiency | Advantages | Disadvantages |
| Silica-Based Scavengers | >95% | High selectivity, good for various Pd species, easy to handle.[13][14][15] | Higher cost compared to activated carbon. |
| Activated Carbon | Variable (70-99%) | Low cost, effective for a broad range of Pd species.[6][10][11] | Can cause product loss through non-specific adsorption.[12] |
| Polymer-Based Scavengers | >98% | High capacity, can be used in various solvents.[31] | May require specific conditions for optimal performance. |
| Crystallization | Variable | Can be highly effective and cost-efficient if the product crystallizes well.[18] | Not always applicable, can sometimes trap impurities.[17] |
| Liquid-Liquid Extraction | Variable | Can be effective for specific systems, scalable.[18][24] | Requires suitable immiscible solvents, can generate significant solvent waste. |
Visualizations
Diagram 1: Troubleshooting Workflow for Palladium Removal
Caption: A logical workflow for troubleshooting palladium removal from this compound.
Diagram 2: Decision Tree for Scavenger Selection
Caption: A decision tree to guide the selection of an appropriate palladium scavenging method.
References
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). PharmTech.
- Galaffu, N., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical I. Organic Process Research & Development.
- Galaffu, N., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
- Galaffu, N., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
- Palladium Detection for API Purific
- How can i remove palladium Pd catalyst easily? (2015).
- de la Fuente, V., et al. (2012). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions.
- Technical Support Center: Removing Palladium Catalyst Residues
- Fallon, B., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (n.d.). ACS Medicinal Chemistry Letters.
- Palladium catalyst recovery using scavenger resin. (n.d.). SpinChem.
- Removal of palladium (Pd) catalysts. (n.d.). Osaka Gas Chemicals Co., Ltd.
- Metal Scavenger User Guide. (n.d.). Biotage.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). Molecules, MDPI.
- Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. (2024).
- Process for Preparation of 3-Chloro-2-methyl- [1,1'-biphenyl]. (n.d.).
- Application of Thiol-Modified Dual-Pore Silica Beads as a Practical Scavenger of Leached Palladium Catalyst in C–C Coupling Reactions. (2018).
- Selective adsorption and removal of Palladium (Pd). (n.d.). Osaka Gas Chemicals Co., Ltd.
- Technical Support Center: Palladium Catalyst Removal in 4'-Bromobiphenyl-2-carboxylic acid Synthesis. (n.d.). Benchchem.
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2008). Semantic Scholar.
- How to Remove Palladium in three easy steps. (2023). Biotage.
- Unveiling leaching–oxidizing–landing paths of Pd single-atom catalyzed Suzuki–Miyaura reaction by ambient mass spectrometry. (2025). RSC Publishing.
- CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014). In Palladium-Catalyzed Cross-Coupling Reactions in Process Chemistry.
- The Importance of Palladium Catalysts in Pharmaceutical Development. (n.d.). Benchchem.
- The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions. (n.d.).
- Technical Support Center: Palladium Removal from Coupling Reactions. (n.d.). Benchchem.
- Method for the solvent extraction of palladium from aqueous solutions. (n.d.).
- Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst
- Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. (2023).
- Palladium on carbon. (n.d.). Wikipedia.
- Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. (n.d.). Sigma-Aldrich.
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (n.d.).
- Your trick to remove residual palladium. (n.d.). Reddit.
- Removal of Palladium(II) from Aqueous and Organic Solutions by Polystyrene-bound Trimercaptotriazine. (n.d.).
- Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. (n.d.).
- Recent Advances in Platinum and Palladium Solvent Extraction from Real Leaching Solutions of Spent C
- How to remove palladium catalyst from reaction mixture ? (2017).
- Method of refining palladium. (n.d.).
- How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013).
- Recovery of Palladium(II) and Platinum(IV) in Novel Extraction Systems. (2021).
- Palladium-catalyzed Regioselective Synthesis of 2(2'-biphenyl)
- Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. (2000). Journal of the American Chemical Society.
Sources
- 1. DK173843B1 - Process for Preparation of 3-Chloro-2-methyl- [1,1'-biphenyl] - Google Patents [patents.google.com]
- 2. Palladium-catalyzed regioselective synthesis of 2(2'-biphenyl)benzimidazoles through C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
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- 5. researchgate.net [researchgate.net]
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- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
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- 20. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
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- 31. spinchem.com [spinchem.com]
Technical Support Center: Navigating the Challenges in the Purification of Chlorinated Aromatic Compounds
Welcome to the technical support center dedicated to addressing the common and often complex challenges encountered during the purification of chlorinated aromatic compounds. This guide is designed for researchers, scientists, and professionals in drug development who work with these unique and often hazardous molecules. Here, we move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting your purification workflows, ensuring both the integrity of your science and the safety of your laboratory environment.
Introduction: The Unique Purification Landscape of Chlorinated Aromatics
Chlorinated aromatic compounds, a diverse class of molecules integral to numerous industrial and pharmaceutical applications, present a distinct set of purification challenges. Their inherent chemical stability, often coupled with toxicity and environmental persistence, demands a meticulous and informed approach to purification.[1] The presence of one or more chlorine atoms on an aromatic ring significantly influences the compound's polarity, solubility, and reactivity, often leading to purification difficulties that are not encountered with their non-chlorinated analogs.
Common hurdles include:
-
Co-elution with structurally similar impurities: The synthesis of chlorinated aromatics can result in a mixture of isomers and congeners with very similar physical properties, making chromatographic separation challenging.[2]
-
Difficult crystallization: The planar and often rigid nature of these molecules can hinder the formation of well-ordered crystal lattices.
-
Thermal instability: Some chlorinated aromatic compounds are susceptible to degradation at elevated temperatures, complicating purification by distillation.
-
Safety and handling concerns: The toxicity of many chlorinated aromatics necessitates stringent safety protocols throughout the purification process.[1]
This guide provides a structured approach to troubleshooting these challenges, empowering you to optimize your purification strategies and achieve the desired purity of your target compounds.
Safety First: Handling Chlorinated Aromatic Compounds
Before embarking on any purification protocol, a thorough understanding of the safety and handling requirements for chlorinated aromatic compounds is paramount. Many of these compounds are toxic, persistent in the environment, and may have carcinogenic properties.[1]
Key Safety Considerations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., Viton® or butyl rubber), safety goggles, and a lab coat. For operations with a higher risk of splashes, a face shield and chemical-resistant apron are recommended.
-
Ventilation: All work with chlorinated aromatic compounds should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Storage: Store these compounds in tightly sealed, properly labeled containers in a well-ventilated, designated area away from incompatible materials such as strong oxidizing agents.
-
Waste Disposal: All waste containing chlorinated aromatic compounds must be treated as hazardous waste. Follow your institution's and local regulations for proper disposal.
-
Emergency Procedures: Be familiar with your institution's emergency procedures for chemical spills and personnel exposure. In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention. In case of inhalation, move to fresh air.
Occupational Exposure Limits for Selected Chlorinated Aromatic Compounds:
| Compound | OSHA PEL (TWA) | NIOSH REL (TWA) | ACGIH TLV (TWA) |
| Chlorobenzene | 75 ppm | 50 ppm | 10 ppm |
| o-Dichlorobenzene | 50 ppm (ceiling) | 50 ppm (ceiling) | 25 ppm |
| p-Dichlorobenzene | 75 ppm | - | 10 ppm |
| Polychlorinated Biphenyls (PCBs) | 1 mg/m³ (skin) | 0.001 mg/m³ | 0.5 mg/m³ (chlorodiphenyl, 42% chlorine; skin) |
This table provides a summary of occupational exposure limits. Always refer to the most current safety data sheets (SDS) for specific compounds.
Troubleshooting Guides
This section provides practical, question-and-answer-based troubleshooting guides for the most common purification techniques used for chlorinated aromatic compounds.
Column Chromatography
Column chromatography is a powerful technique for separating mixtures of organic compounds. However, the unique properties of chlorinated aromatics can lead to specific challenges.
Q1: My chlorinated aromatic compound is streaking or tailing on the silica gel column. What can I do?
A1: Peak tailing is a common issue that can be caused by several factors:
-
Strong interaction with silica: The lone pairs of electrons on the chlorine atoms can interact with the acidic silanol groups on the surface of the silica gel, leading to strong adsorption and tailing.
-
Solution:
-
Add a small amount of a polar modifier to your eluent: For example, adding 0.1-1% of triethylamine or pyridine can help to block the active sites on the silica gel and reduce tailing, especially for basic compounds like chlorinated anilines.
-
Use a less acidic stationary phase: Consider using neutral or basic alumina, or a deactivated silica gel.
-
-
-
Poor solubility in the mobile phase: If your compound is not fully dissolved in the mobile phase as it moves through the column, it can lead to tailing.
-
Solution:
-
Increase the polarity of the eluent: A gradual increase in the polarity of the mobile phase can help to improve the solubility of your compound.
-
Consider a different solvent system: Toluene can be a useful component in the mobile phase for separating aromatic compounds and can sometimes improve peak shape.
-
-
-
Column overloading: Applying too much sample to the column can lead to band broadening and tailing.
-
Solution: Reduce the amount of sample loaded onto the column. A general rule of thumb is to load no more than 1-5% of the column's weight in crude material.
-
Q2: I'm having trouble separating isomers of my chlorinated aromatic compound. How can I improve the resolution?
A2: Separating isomers can be challenging due to their similar polarities. Here are some strategies to improve resolution:
-
Optimize the mobile phase:
-
Use a less polar eluent: This will increase the retention time of your compounds and provide more opportunity for separation.
-
Employ a gradient elution: A shallow gradient of increasing polarity can help to resolve closely eluting compounds.
-
Explore different solvent systems: The choice of solvent can significantly impact selectivity. For reverse-phase HPLC, methanol, acetonitrile, and tetrahydrofuran are common organic modifiers, and their different abilities to engage in hydrogen bonding and dipolar interactions can be exploited to fine-tune separations.[3][4]
-
-
Select a different stationary phase:
-
High-performance liquid chromatography (HPLC): Consider using a stationary phase with different selectivity, such as a phenyl-hexyl or biphenyl column, which can provide alternative interactions with your aromatic compounds.[5]
-
Flash chromatography: If using silica gel, try a different mesh size. A smaller particle size generally provides higher resolution but also higher backpressure.
-
-
Decrease the flow rate: A slower flow rate can improve the efficiency of the separation by allowing more time for equilibration between the stationary and mobile phases.
Q3: My chlorinated aromatic compound seems to be decomposing on the column. What's happening and how can I prevent it?
A3: Some chlorinated aromatic compounds can be sensitive to the acidic nature of silica gel.
-
Cause: The acidic silanol groups on the silica surface can catalyze the degradation of sensitive compounds.
-
Solution:
-
Deactivate the silica gel: This can be done by treating the silica gel with a base, such as triethylamine, before packing the column.
-
Use an alternative stationary phase: Neutral alumina is a good alternative for acid-sensitive compounds.[6]
-
Work quickly: Minimize the time your compound spends on the column by using a slightly more polar eluent to speed up the elution.
-
Experimental Workflow for Troubleshooting Column Chromatography
Caption: A workflow for troubleshooting common column chromatography issues.
Crystallization
Crystallization is a powerful technique for obtaining highly pure solid compounds. However, inducing chlorinated aromatic compounds to form well-ordered crystals can be challenging.
Q1: My chlorinated aromatic compound is "oiling out" instead of crystallizing. How can I fix this?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[7] This is often due to the compound's melting point being lower than the boiling point of the solvent, or high levels of impurities depressing the melting point.[8]
-
Solutions:
-
Lower the crystallization temperature: After dissolving your compound in the hot solvent, allow it to cool more slowly and to a lower temperature before inducing crystallization.
-
Use a lower-boiling point solvent: This will ensure that the solution becomes saturated at a temperature below the melting point of your compound.
-
Add a seed crystal: Introducing a small crystal of the pure compound can provide a template for crystal growth and bypass the formation of an oil.
-
Change the solvent system: A different solvent or a mixture of solvents may promote crystallization over oiling out.[9]
-
Control the supersaturation: Adding the anti-solvent more slowly or cooling the solution at a slower rate can prevent the system from becoming too supersaturated, which can lead to oiling out.[9]
-
Q2: I'm not getting any crystals to form, even after cooling the solution in an ice bath. What should I do?
A2: The failure to form crystals can be due to several reasons:
-
The solution is not supersaturated: You may have used too much solvent.
-
Solution: Evaporate some of the solvent to increase the concentration of your compound and then try cooling the solution again.
-
-
Nucleation is inhibited: Sometimes, crystal growth needs a "trigger" to begin.
-
Solution:
-
Scratch the inside of the flask: Use a glass rod to scratch the flask below the surface of the liquid. The small glass particles that are dislodged can act as nucleation sites.
-
Add a seed crystal: As mentioned before, a seed crystal can initiate crystallization.
-
-
-
The wrong solvent was chosen: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10]
-
Solution: Perform small-scale solubility tests with a variety of solvents to find the optimal one for recrystallization.[10]
-
Q3: My crystals are very small or needle-like, and they seem to trap impurities. How can I grow larger, purer crystals?
A3: The size and quality of your crystals are influenced by the rate of cooling and the solvent system.
-
Solutions:
-
Slow down the cooling process: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This allows for the formation of larger, more ordered crystals that are less likely to trap impurities.
-
Use a solvent mixture: A binary solvent system, where the compound is soluble in one solvent and insoluble in the other, can sometimes promote the growth of larger crystals. The insoluble solvent is added slowly to the hot, saturated solution of the compound in the soluble solvent until the solution becomes turbid. Then, a small amount of the soluble solvent is added to redissolve the precipitate, and the solution is allowed to cool slowly.
-
Sources
- 1. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jru.edu.in [jru.edu.in]
- 3. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 4. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Characterization of Aromatic Stationary Phases for Uses in High Perfor" by Anastasia Davis [jagworks.southalabama.edu]
- 6. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 7. epa.gov [epa.gov]
- 8. reddit.com [reddit.com]
- 9. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 10. mt.com [mt.com]
Optimizing temperature and reaction time for biphenyl coupling reactions
Technical Support Center: Optimizing Biphenyl Coupling Reactions
Welcome to the technical support center for optimizing temperature and reaction time in palladium-catalyzed biphenyl coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into overcoming common experimental hurdles. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses foundational questions regarding the critical roles of temperature and reaction time in influencing the success of biphenyl coupling reactions like the Suzuki, Stille, and Heck couplings.
Q1: Why are temperature and reaction time such critical parameters in biphenyl coupling reactions?
A1: Temperature and reaction time are fundamentally linked to reaction kinetics and catalyst stability. According to the Arrhenius equation, reaction rates increase exponentially with temperature. However, this is a double-edged sword. While higher temperatures can accelerate the desired catalytic cycle, they can also promote undesirable side reactions (e.g., homocoupling, protodeboronation) and lead to the thermal decomposition of reagents or the palladium catalyst itself.[1][2] Reaction time must be sufficient for the reaction to reach completion, but unnecessarily long reaction times, especially at elevated temperatures, increase the risk of byproduct formation and catalyst deactivation.[3] The goal is to find the "sweet spot" that maximizes product yield and purity in the shortest time possible.
Q2: How does temperature specifically affect the palladium catalyst's activity and stability?
A2: Temperature influences several key aspects of the catalyst's lifecycle. Initially, a certain amount of thermal energy is required to overcome the activation energy barrier for the oxidative addition step, initiating the catalytic cycle. For Pd(II) precatalysts, heat can also facilitate the in-situ reduction to the active Pd(0) species.[4][5] However, excessive heat can be detrimental. High temperatures can cause palladium nanoparticles to agglomerate, reducing the catalytically active surface area—a common deactivation pathway.[1] Furthermore, certain ligands essential for stabilizing the palladium center can dissociate or decompose at elevated temperatures, leading to the formation of inactive palladium black.[2][6] The choice of ligand is therefore crucial, as robust ligands can enhance catalyst stability at higher temperatures.[4][6]
Q3: What is the typical relationship between temperature, reaction time, and yield?
A3: Generally, for a given reaction, increasing the temperature will reduce the time required to reach maximum yield. However, beyond an optimal temperature, the yield may begin to decrease over time due to the onset of decomposition and side reactions.[7] A typical optimization experiment might show that at 60°C, the reaction reaches 80% yield in 12 hours, while at 90°C, it reaches 95% yield in just 2 hours. Pushing the temperature to 120°C, however, might only yield 70% after 2 hours due to rapid catalyst decomposition.[8] This interplay underscores the need for careful, systematic optimization.
Section 2: Troubleshooting Guide - Common Problems & Solutions
This section is formatted as a direct, problem-solving guide for issues you may encounter in the lab.
Problem 1: My reaction shows low or no conversion to the desired biphenyl product.
-
Initial Checks: Before adjusting time and temperature, verify the fundamentals. Ensure all reagents are pure and solvents are anhydrous and properly degassed, as oxygen and moisture can deactivate the catalyst.[4][9] Confirm the integrity and activity of your palladium catalyst and ligand.[4][5]
-
Troubleshooting Steps & Rationale:
-
Increase Temperature Systematically: If the reaction is sluggish at your initial temperature (e.g., 60-80°C), it may be kinetically limited. Increase the temperature in 10-15°C increments. A common starting point for many Suzuki couplings is 60°C, but temperatures up to 120°C are often employed for less reactive substrates.[8]
-
Causality: Increasing thermal energy helps overcome the activation barriers of the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
-
Monitor Reaction Progress: Don't just set a long reaction time and hope for the best. Take aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyze them by TLC, GC, or LC-MS. This will tell you if the reaction is slow but progressing, or if it has stalled completely.
-
Causality: If the reaction stalls, it's a strong indicator of catalyst deactivation. Simply extending the reaction time will not help. The issue might be that the catalyst is not stable enough at the chosen temperature.
-
-
Consider a More Active Catalyst System: If increasing the temperature doesn't work or leads to decomposition, your catalyst/ligand system may not be suitable for the specific substrates. Switch to a more active system, such as one using bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands), which are known to accelerate reactions.[10]
-
Causality: These advanced ligands can promote the rate-limiting steps of the catalytic cycle, often allowing the reaction to proceed at lower temperatures and shorter times.
-
-
Problem 2: My reaction is producing significant byproducts, especially homocoupling products.
-
Initial Checks: The primary culprit for the homocoupling of boronic acids in Suzuki reactions is often the presence of oxygen.[9] Ensure your degassing technique (e.g., freeze-pump-thaw cycles or sparging with inert gas) is rigorous.[9]
-
Troubleshooting Steps & Rationale:
-
Lower the Reaction Temperature: High temperatures can sometimes favor side reactions over the desired cross-coupling pathway.[9] If you are getting a mixture of product and homocoupling byproducts, try running the reaction at a lower temperature for a longer period.
-
Causality: Different reaction pathways have different activation energies. It's possible that the activation energy for the homocoupling pathway is higher, making it more sensitive to temperature increases. By lowering the temperature, you can disproportionately slow the side reaction.
-
-
Optimize Reaction Time: As discussed, prolonged heating can lead to byproduct formation. Once you've determined the point of maximum conversion from a time-course study, avoid extending the reaction time unnecessarily.
-
Causality: Some byproducts form from the decomposition of the desired product or intermediates over time. Minimizing reaction time minimizes this risk.
-
-
Change the Solvent: The choice of solvent can influence reaction rates and selectivity.[11][12] Solvents with higher boiling points allow for higher reaction temperatures.[13] Common solvents for cross-coupling include toluene, dioxane, DMF, and THF, often with water in the case of Suzuki reactions. A solvent screen might reveal a system that favors the desired reaction at a more moderate temperature.
-
Problem 3: My results are inconsistent and difficult to reproduce.
-
Initial Checks: Reproducibility issues often stem from subtle variations in reaction setup.[15] Pay close attention to the purity of reagents, the efficiency of stirring (especially in heterogeneous mixtures), the order of reagent addition, and the precise measurement of all components, particularly the catalyst and ligand.[15]
-
Troubleshooting Steps & Rationale:
-
Precise Temperature Control: Ensure your heating apparatus (oil bath, heating mantle, or reaction block) provides consistent and uniform temperature. Use a thermometer or probe placed directly in the reaction block or bath, not just relying on the hotplate's dial setting.
-
Causality: Small fluctuations in temperature can lead to significant differences in reaction rate and catalyst stability, directly impacting the final yield and purity.
-
-
Standardize Reaction Time Definition: Define reaction time consistently. Does it start when the reagents are mixed, or when the reaction reaches the target temperature? For consistency, "time zero" should be when the mixture reaches the setpoint temperature.
-
Causality: The ramp-up time to the target temperature can be a significant variable, especially for fast reactions. Standardizing this ensures a more comparable kinetic profile between experiments.
-
-
Section 3: Protocols & Methodologies
Protocol 1: Systematic Screening of Temperature and Time
This protocol outlines a systematic approach to finding the optimal conditions for a new biphenyl coupling reaction.
-
Setup: Prepare 4-6 identical reaction vials with your substrates, base, solvent, and a stir bar. Ensure all are under a robust inert atmosphere.
-
Temperature Screening:
-
Place each vial in a separate well of a pre-heated reaction block set to different temperatures (e.g., 60°C, 80°C, 100°C, 120°C).
-
Add the catalyst/ligand solution to each vial simultaneously to start the reactions.
-
-
Time-Course Monitoring:
-
At set time points (e.g., 1h, 3h, 6h, 12h, 24h), carefully take a small, representative aliquot from each reaction vial.
-
Quench each aliquot immediately (e.g., with a small amount of water or by diluting in a different solvent) to stop the reaction.
-
-
Analysis: Analyze the quenched aliquots using a quantitative method like GC or LC-MS with an internal standard to determine the percent conversion or yield at each time and temperature point.
-
Data Evaluation: Plot the yield versus time for each temperature. This will reveal the optimal temperature that gives the highest yield in the shortest amount of time, while also highlighting conditions that may lead to product decomposition (a decrease in yield after an initial peak).
Data Presentation: Example Optimization Results
The following table summarizes hypothetical data from the protocol above for the Suzuki coupling of 4-chlorotoluene with phenylboronic acid.
| Temperature (°C) | Time (h) | Yield (%) | Notes |
| 60 | 12 | 75 | Reaction is slow but clean. |
| 80 | 6 | 92 | Good balance of rate and yield. |
| 100 | 2 | 95 | Optimal condition. |
| 100 | 8 | 88 | Slight decrease in yield over time, suggesting minor product/catalyst decomposition. |
| 120 | 2 | 70 | Significant byproduct formation observed. Catalyst decomposition likely. |
Protocol 2: Adopting a Design of Experiments (DoE) Approach
For complex systems, a more powerful method is Design of Experiments (DoE), a statistical approach to optimization.[16][17] DoE allows you to vary multiple factors (like temperature, time, and catalyst loading) simultaneously to efficiently map the reaction space and identify optimal conditions and interactions between variables.[18][19][20]
-
Define Factors and Ranges: Identify the key variables. For this topic, they are Temperature (e.g., 80-120°C) and Reaction Time (e.g., 1-5 hours).
-
Choose a Design: Use DoE software to generate an experimental plan (e.g., a central composite or Box-Behnken design). The software will provide a set number of experiments with specific combinations of your variables.[16]
-
Run Experiments: Execute the experiments as dictated by the design.
-
Analyze Results: Input the yield or purity data for each run back into the software. It will generate a statistical model and response surface plots that visualize the relationship between your variables and the outcome.[17]
-
Identify Optimum: The model will predict the optimal conditions to maximize your desired outcome (e.g., 97°C for 4.6 hours), often with a higher degree of accuracy and with fewer experiments than traditional one-variable-at-a-time screening.[7]
Section 4: Visualizing Concepts & Workflows
Diagram 1: The Temperature-Time-Yield Relationship
This diagram illustrates the critical balance between reaction rate, time, and the risk of decomposition. The optimal zone is where high yield is achieved before degradation pathways become significant.
Caption: Troubleshooting workflow for low-yield coupling reactions.
Section 5: Advanced Topic - Microwave-Assisted Reactions
Q: How does microwave heating affect the optimization of temperature and time?
A: Microwave-assisted organic synthesis (MAOS) can dramatically accelerate biphenyl coupling reactions, often reducing reaction times from hours to minutes. [23][24][25][26]The key advantage is rapid, uniform heating of the reaction mixture, which can lead to higher yields and cleaner reactions by minimizing the time spent at high temperatures where decomposition can occur. [25]When optimizing a microwave protocol, both temperature and time remain critical. A typical optimization might involve screening temperatures from 100°C to 150°C for very short durations, such as 5 to 20 minutes. [23][24]It is crucial to use a dedicated microwave reactor that can accurately monitor and control both temperature and pressure for safety and reproducibility. [27]
References
- Benchchem.
- Sigma-Aldrich. Cross-Coupling Reaction Guide.
- Benchchem.
- White Rose Research Online.
- NIH.
- CovaSyn. Optimizing Suzuki Coupling Reactions.
- Design of experiments: An efficient approach to process optimis
- MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- ResearchGate. Design of experiments (DoE)
- Benchchem. Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
- TutorChase.
- What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes.
- Reaction Chemistry & Engineering (RSC Publishing).
- ResearchGate. (PDF) Optimization of the Suzuki-Miyaura Cross-coupling.
- ResearchGate. Optimized Microwave Assisted Organic Synthesis using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- RSC Publishing. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry.
- PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
- Syngene International Ltd. Design of Experiment (DoE)
- Aragen Life Sciences. Optimizing Pharmaceutical Processes and Enhancing Biological Experimental Design Efficiency with Design of Experiments Methodology.
- ResearchGate. Temperature effect on coupling reaction. | Download Scientific Diagram.
- Benchchem. Troubleshooting homocoupling in 4-Methylbiphenyl synthesis.
- DSpace@MIT.
- RSC Publishing.
- ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development.
- Cross-Electrophile Coupling: Principles, Methods, and Applic
- THE STILLE REACTION, 38 YEARS L
- MDPI.
- Wikipedia. Stille reaction.
- Organic Chemistry Portal. Stille Coupling.
- ACS Publications.
- Chemistry LibreTexts. Stille Coupling.
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Kinetic Analysis of Catalytic Organic Reactions Using a Temper
- YouTube.
- YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons.
- RSC Publishing.
- YouTube. Heck Cross-Coupling| CSIR 2018| Problem Solved| ChemOrgChem.
- ACS Publications. N-Acyl Benzisothiazolinones (N-acyl BITs)
- YouTube. Heck reaction.
- PMC.
Sources
- 1. Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. tutorchase.com [tutorchase.com]
- 13. What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes [eureka.patsnap.com]
- 14. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. One moment, please... [sterlingpharmasolutions.com]
- 17. Design of Experiment (DoE) - An efficient tool for process optimization - Syngene International Ltd [syngeneintl.com]
- 18. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 19. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01892G [pubs.rsc.org]
- 20. Boost Drug Development: DoE for Optimizing Pharma Processes & Bio Experiments - Aragen Life Sciences [aragen.com]
Validation & Comparative
A Senior Application Scientist's Guide to Biphenyl Synthesis: Suzuki-Miyaura vs. Stille Coupling
For researchers, scientists, and professionals in drug development, the biphenyl moiety is a ubiquitous and critical structural motif found in numerous pharmaceuticals, agrochemicals, and functional materials. The efficient and reliable construction of the aryl-aryl bond is therefore of paramount importance. Among the arsenal of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as two of the most powerful and versatile methods for this transformation. This guide provides an in-depth, objective comparison of these two stalwart reactions, supported by experimental data, to empower you in selecting the optimal method for your specific synthetic challenge.
At a Glance: A Strategic Overview
While both reactions reliably forge C(sp²)–C(sp²) bonds through a similar catalytic cycle, the choice between them hinges on a nuanced understanding of their respective strengths and weaknesses, primarily dictated by the nature of their organometallic coupling partners: organoborons for Suzuki-Miyaura and organostannanes for Stille.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, boronic esters) | Organostannane compounds (e.g., R-SnBu₃) |
| Key Advantages | Low toxicity of reagents and byproducts, broad commercial availability of boronic acids, ease of byproduct removal, generally high yields, and environmentally benign.[1][2] | Exceptional functional group tolerance, mild reaction conditions, and the stability and ease of handling of organostannane reagents.[3] |
| Key Disadvantages | Requires a base which can be incompatible with sensitive substrates; potential for protodeboronation (cleavage of the C-B bond).[1][2] | High toxicity of organotin reagents and byproducts, stoichiometric tin waste, and challenges in removing tin-containing impurities from the final product.[1][3] |
| Typical Catalysts | Pd(0) complexes, e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ with phosphine ligands. | Pd(0) complexes, e.g., Pd(PPh₃)₄, Pd₂(dba)₃. |
| Typical Solvents | Toluene, Dioxane, Ethanol/Water mixtures, THF. | THF, Toluene, Dioxane, DMF. |
| Additives | Typically requires an inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[4] | Generally does not require a base, but additives like Cu(I) salts can accelerate the reaction.[5] |
Mechanistic Underpinnings: A Tale of Two Transmetalations
Both the Suzuki-Miyaura and Stille couplings proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The fundamental difference lies in the transmetalation step, which dictates the reaction's scope and limitations.
The Catalytic Cycles
Figure 1. A comparative view of the catalytic cycles for the Suzuki-Miyaura and Stille couplings.
In the Suzuki-Miyaura coupling , the transmetalation step requires the activation of the organoboron species by a base.[4] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center.[6] This necessity for a base is a critical consideration, as it can be incompatible with base-sensitive functional groups in the substrates.
Conversely, the Stille coupling does not typically require a base. The transmetalation occurs directly between the organostannane and the palladium complex.[5] This neutrality is a significant advantage, rendering the Stille coupling highly tolerant to a wide array of functional groups, including esters, aldehydes, and nitro groups, which might be compromised under the basic conditions of the Suzuki-Miyaura reaction.[7] However, the transmetalation in Stille coupling can be slow for sterically hindered substrates. In such cases, the addition of a copper(I) co-catalyst can dramatically accelerate the reaction, a phenomenon known as the "copper effect".[5][7]
Performance Under Pressure: Comparative Experimental Data
A direct, side-by-side comparison of yields for the synthesis of identical biphenyl compounds under optimized conditions for each reaction reveals distinct trends influenced by the electronic and steric nature of the substrates. The following data, derived from the functionalization of a diazocine core, illustrates these differences.[3]
| Aryl Bromide Coupling Partner | Product | Stille Coupling Yield (%) | Suzuki-Miyaura Coupling Yield (%) |
| 4-Bromotoluene (Electron-Neutral) | 4-Methylbiphenyl derivative | 90-95 | 91 |
| 4-Bromoanisole (Electron-Rich) | 4-Methoxybiphenyl derivative | 90 | 95 |
| 1-Bromo-4-nitrobenzene (Electron-Deficient) | 4-Nitrobiphenyl derivative | 89 | 80 |
| 1-Bromo-2-isopropylbenzene (Sterically Hindered) | 2-Isopropylbiphenyl derivative | 57 | 0-10 |
| 4-Bromobenzaldehyde (Coordinating Group) | 4-Formylbiphenyl derivative | 80-91 | 39-59 |
| Methyl 4-bromobenzoate (Coordinating Group) | 4-(Methoxycarbonyl)biphenyl derivative | 80-91 | 39-59 |
| 2-Bromothiophene (Heterocycle) | 2-Thienylbiphenyl derivative | 90-94 | 57-66 |
Analysis of Yields:
-
Electronically Neutral and Rich Substrates: For simple aryl bromides with electron-donating or neutral substituents, both Stille and Suzuki-Miyaura couplings provide excellent and comparable yields.[3]
-
Electron-Deficient Substrates: With electron-withdrawing groups on the aryl bromide, the Stille coupling generally maintains a high yield, while the Suzuki-Miyaura coupling may show a slight decrease in efficiency.[3] The synthesis of dinitrobiphenyls, for instance, can be effective with both methods, though the nitro groups can sometimes complicate the transmetalation step in the Suzuki-Miyaura reaction.[1]
-
Steric Hindrance: A significant divergence in yield is observed with sterically hindered substrates. The Stille reaction is notably more tolerant of steric bulk, affording much higher yields compared to the Suzuki-Miyaura coupling.[3]
-
Coordinating Functional Groups and Heterocycles: The most striking differences are observed with substrates containing functional groups that can coordinate to the catalyst, such as aldehydes and esters, or certain heterocycles. In these cases, the Stille coupling consistently outperforms the Suzuki-Miyaura coupling, often by a substantial margin.[3] This is attributed to the potential for the organoboron reagents or the boronate intermediates in the Suzuki-Miyaura reaction to interact unfavorably with these functional groups, leading to side reactions or catalyst inhibition.
In the Lab: Experimental Protocols and Workflow
To provide a practical perspective, here are representative, side-by-side experimental protocols for the synthesis of 4-methoxybiphenyl. These protocols are designed to highlight the key operational differences between the two methods.
Experimental Workflow Comparison
Sources
A Comparative Guide to the Validation of HPLC Methods for the Analysis of 3-Chloro-2-methylbiphenyl
For researchers, scientists, and professionals in drug development, the robust and reliable quantification of chemical entities is paramount. This guide provides an in-depth technical comparison of two hypothetical, yet scientifically grounded, High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3-Chloro-2-methylbiphenyl, a compound of interest in synthetic chemistry and potentially as an intermediate in pharmaceutical manufacturing. The focus is on the validation of these methods in accordance with internationally recognized guidelines, ensuring data integrity and regulatory compliance.
Introduction: The Criticality of Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] For a molecule like this compound, which may be a key intermediate or a potential impurity in a drug substance, having a validated analytical method is not merely a suggestion but a necessity for quality control and regulatory submission. This guide will walk you through the essential validation parameters, comparing two distinct reversed-phase HPLC (RP-HPLC) methods to illustrate the practical application of these principles.
This compound is an oily liquid, insoluble in water and soluble in organic solvents like benzene and toluene.[3][4] These properties suggest that reversed-phase chromatography would be an ideal separation technique.
Comparative HPLC Methodologies
Two RP-HPLC methods are proposed for comparison. Method A utilizes a conventional C18 stationary phase with a simple isocratic mobile phase, representing a common workhorse approach. Method B employs a phenyl-hexyl stationary phase, offering alternative selectivity, and a gradient elution to potentially improve peak shape and resolve closely eluting impurities.
| Parameter | Method A | Method B |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 100 mm, 3.5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | A: Water; B: Acetonitrile |
| Elution | Isocratic | Gradient: 60% B to 95% B in 10 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 5 µL |
The Validation Workflow: A Step-by-Step Comparison
The validation of these analytical methods will be assessed based on the guidelines provided by the International Council for Harmonisation (ICH), specifically Q2(R2).[2][5]
Caption: A generalized workflow for analytical method validation.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. For this compound, this would include starting materials, by-products, and degradation products.
Experimental Protocol:
-
Prepare a solution of this compound standard.
-
Prepare solutions of potential impurities and/or a placebo (if in a formulated product).
-
Inject each solution individually to determine their retention times.
-
Prepare a spiked solution containing the analyte and all potential impurities and inject it.
-
Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. Analyze the stressed samples.
Comparison:
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) |
| Resolution (Analyte vs. Closest Impurity) | 1.8 | > 2.0 |
| Peak Purity (Photodiode Array) | Pass | Pass |
| Forced Degradation | Co-elution of two minor degradants | Baseline separation of all degradants |
Expertise & Experience: The Phenyl-Hexyl column in Method B provides alternative selectivity due to pi-pi interactions with the biphenyl ring system, which likely contributes to the better resolution of structurally similar degradation products.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable levels of precision, accuracy, and linearity.
Experimental Protocol:
-
Prepare a stock solution of this compound.
-
Perform serial dilutions to prepare at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Comparison:
| Parameter | Method A | Method B |
| Range | 10 - 150 µg/mL | 5 - 200 µg/mL |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 |
| Y-intercept | Minimal | Minimal |
Trustworthiness: A correlation coefficient greater than 0.999 is generally considered evidence of a strong linear relationship. Both methods demonstrate excellent linearity, with Method B showing a slightly wider range.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6] It is often assessed by spike recovery.
Experimental Protocol:
-
Prepare a placebo solution.
-
Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration in triplicate and analyze.
-
Calculate the percentage recovery for each sample.
Comparison:
| Concentration Level | Method A (% Recovery) | Method B (% Recovery) |
| 80% | 99.2 ± 1.1% | 100.5 ± 0.8% |
| 100% | 100.3 ± 0.9% | 99.8 ± 0.5% |
| 120% | 101.1 ± 1.3% | 100.2 ± 0.7% |
Expertise & Experience: Both methods show excellent accuracy, with recovery values well within the typical acceptance criteria of 98-102%. The lower standard deviations for Method B suggest slightly better consistency.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the 100% concentration standard on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Comparison:
| Precision Level | Method A (%RSD) | Method B (%RSD) |
| Repeatability | 0.85% | 0.65% |
| Intermediate Precision | 1.20% | 0.95% |
Trustworthiness: Both methods exhibit acceptable precision, with %RSD values below the common limit of 2%. Method B demonstrates superior precision in both repeatability and intermediate precision assessments.
Caption: The relationship between precision, repeatability, and intermediate precision.
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate variations to the method parameters, one at a time.
-
Analyze the 100% concentration standard under each varied condition.
-
Evaluate the impact on system suitability parameters (e.g., retention time, peak area, resolution).
Comparison of Varied Parameters:
| Parameter Variation | Method A (Impact) | Method B (Impact) |
| Flow Rate (± 0.1 mL/min) | Minor shift in retention time | Minor shift in retention time |
| Column Temp. (± 2 °C) | Minimal | Minimal |
| Mobile Phase Comp. (± 2%) | Significant shift in retention time | Less significant shift due to gradient |
Expertise & Experience: The isocratic nature of Method A makes it more susceptible to variations in mobile phase composition. The gradient elution in Method B provides a degree of buffering against such changes, making it a more robust method.
Conclusion and Recommendations
Both Method A and Method B are validatable for the analysis of this compound. However, a comparative analysis reveals that Method B is the superior choice . The use of a Phenyl-Hexyl column provides better selectivity for potential impurities and degradation products. Furthermore, the gradient elution enhances the method's robustness and precision.
While Method A is simpler to implement, the increased confidence in data quality and the greater reliability offered by Method B make it the recommended approach for quality control and regulatory purposes in a drug development setting.
References
- Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2)
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. (2015).
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
-
Agilent Technologies. (n.d.). Polychlorinated Biphenyls (PCB) Analysis in Environmental Samples by GC/MS. Retrieved from [Link]
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- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. This compound | 20261-24-9 [chemicalbook.com]
- 4. This compound CAS#: 20261-24-9 [m.chemicalbook.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
The Alchemist's Guide to Biphenyls: A Comparative Study of Palladium Catalysts for Precision Synthesis
For the discerning researcher, scientist, and drug development professional, the synthesis of biphenyl scaffolds is a cornerstone of modern organic chemistry. These privileged structures are integral to a vast array of pharmaceuticals, advanced materials, and agrochemicals. The advent of palladium-catalyzed cross-coupling reactions has revolutionized the construction of these vital carbon-carbon bonds, offering unparalleled efficiency and functional group tolerance.[1][2]
This guide provides an in-depth, objective comparison of various palladium catalyst systems for biphenyl synthesis, moving beyond a simple recitation of protocols. We will delve into the mechanistic nuances, explore the rationale behind catalyst selection, and provide robust experimental data to empower you to make informed decisions for your specific synthetic challenges.
The Heart of the Matter: The Suzuki-Miyaura Coupling
While several palladium-catalyzed cross-coupling reactions can forge biphenyls, the Suzuki-Miyaura reaction remains the preeminent method.[1][2] Its widespread adoption is a testament to its mild reaction conditions, the stability and commercial availability of its organoboron reagents, and the generation of environmentally benign, inorganic byproducts.[1] The fundamental catalytic cycle, a ballet of oxidative addition, transmetalation, and reductive elimination, is the foundation upon which we will build our understanding of different catalyst efficiencies.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
A Comparative Analysis of Palladium Catalyst Systems
The efficacy of a Suzuki-Miyaura reaction is intrinsically linked to the choice of the palladium source and its associated ligands. Here, we compare several commonly employed systems, highlighting their strengths, weaknesses, and ideal applications.
Classical Homogeneous Catalysts: The Workhorses
Simple palladium salts, such as palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂), when combined with phosphine ligands like triphenylphosphine (PPh₃), represent the first generation of Suzuki-Miyaura catalysts.
-
Expertise & Experience: These systems are valued for their cost-effectiveness and ease of handling. The phosphine ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle. They are often suitable for the synthesis of simple, unhindered biphenyls.
-
Trustworthiness: While generally reliable for straightforward couplings, these catalysts can suffer from catalyst deactivation (formation of palladium black) and may require higher catalyst loadings. Their performance can be sensitive to the purity of reagents and solvents.
Heterogeneous Catalysis: The Sustainable Choice
Palladium on carbon (Pd/C) offers a readily available and recyclable alternative to homogeneous systems.
-
Expertise & Experience: The primary advantage of Pd/C is the ease of separation from the reaction mixture by simple filtration, which simplifies purification and minimizes palladium contamination in the final product.[3] This is particularly crucial in pharmaceutical synthesis.
-
Trustworthiness: While highly practical, Pd/C may exhibit lower activity compared to homogeneous catalysts, often necessitating higher reaction temperatures and longer reaction times. The catalytic activity can also vary between batches of commercially available Pd/C.
Advanced Ligand Systems: Pushing the Boundaries
The development of sophisticated phosphine and N-heterocyclic carbene (NHC) ligands has dramatically expanded the scope of the Suzuki-Miyaura reaction, enabling the synthesis of complex and sterically hindered biphenyls.
-
Dialkylbiaryl Phosphine Ligands (e.g., DavePhos):
-
Expertise & Experience: These bulky and electron-rich ligands promote both oxidative addition and reductive elimination, leading to highly active catalysts.[4] They are particularly effective for challenging couplings involving electron-poor or sterically demanding substrates.[5]
-
Trustworthiness: Catalyst systems employing these ligands often operate at low catalyst loadings and can even facilitate reactions at room temperature.[4]
-
-
N-Heterocyclic Carbene (NHC) Ligands:
-
Expertise & Experience: NHCs are strong σ-donors that form highly stable complexes with palladium, resulting in robust and long-lived catalysts.[6][7] These catalysts exhibit excellent thermal stability and are often resistant to air and moisture.[6]
-
Trustworthiness: The well-defined nature of many NHC-palladium precatalysts allows for precise control over the Pd/ligand ratio, leading to highly reproducible results.[7] They have proven effective in extremely challenging couplings, such as the formation of tetra-ortho-substituted biphenyls.[7]
-
Quantitative Performance Data
The following table summarizes typical performance data for different palladium catalyst systems in biphenyl synthesis, providing a comparative overview.
| Catalyst System | Typical Catalyst Loading (mol%) | Reaction Temperature (°C) | General Substrate Scope | Key Advantages | Potential Limitations |
| Pd(OAc)₂ / PPh₃ | 1-5 | 80-110 | Simple, unhindered aryl halides | Cost-effective, readily available | Higher catalyst loadings, potential for catalyst deactivation |
| Pd/C | 5-10 | 90-120 | Unactivated aryl bromides and iodides | Recyclable, easy product purification | Lower activity, may require harsher conditions |
| Pd₂(dba)₃ / DavePhos | 0.5-2 | Room Temp - 90 | Electron-poor and sterically hindered substrates | High activity, low catalyst loadings, mild conditions | Higher cost of ligand |
| (NHC)Pd Precatalysts | 0.1-1 | 80-120 | Broad, including highly challenging substrates | High stability, excellent functional group tolerance, reproducible | Synthesis of ligands can be complex |
Experimental Protocols
To ensure the practical application of this guide, we provide detailed, step-by-step methodologies for representative biphenyl synthesis reactions.
Protocol 1: Homogeneous Catalysis using Palladium(II) Acetate for the Synthesis of 4-Methylbiphenyl[3]
Materials:
-
4-Bromotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add toluene (10 mL) and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 4-methylbiphenyl.
Protocol 2: Heterogeneous Catalysis using 10% Palladium on Carbon[3]
Materials:
-
4-Bromotoluene
-
Phenylboronic acid
-
10% Palladium on Carbon (Pd/C)
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, combine 4-bromotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium carbonate (3.0 mmol).
-
Add 10% Pd/C (5 mol%).
-
Add ethanol (10 mL) and deionized water (10 mL).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 6-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with ethanol (2 x 10 mL).
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Recrystallize the crude product to obtain pure 4-methylbiphenyl.
Protocol 3: Advanced Homogeneous Catalysis for Challenging Couplings[5]
Materials:
-
Haloarene (e.g., electron-deficient aryl bromide) (0.5 mmol)
-
Arylboronic acid derivative (0.75 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
DavePhos (5.0 mol%)
-
Potassium hydroxide (KOH) (1.25 mmol)
-
Copper(I) iodide (CuI) (0.2 eq.)
-
N-Methyl-2-pyrrolidone (NMP) (2 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the haloarene, Pd₂(dba)₃, DavePhos, KOH, arylboronic acid derivative, and CuI.
-
Add NMP to the flask.
-
Purge the reaction mixture with a stream of nitrogen for 30 seconds and connect to a condenser under a continuous nitrogen flow.
-
Stir the resulting mixture for 3 hours at 90 °C.
-
After cooling to room temperature, filter the mixture through Celite.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired biphenyl product.
Catalyst Selection Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of chiral mono(N-heterocyclic carbene) palladium and gold complexes with a 1,1'-biphenyl scaffold and their applications in catalysis [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Chlorinated Biphenyls
This guide provides an in-depth comparison and practical framework for the cross-validation of analytical methods for the determination of chlorinated biphenyls (PCBs). It is intended for researchers, analytical scientists, and professionals in drug development and environmental monitoring who are tasked with ensuring the accuracy, reliability, and comparability of PCB data generated by different analytical techniques. By explaining the causality behind experimental choices and grounding protocols in authoritative standards, this document serves as a comprehensive resource for robust method validation.
The Imperative of Cross-Validation in PCB Analysis
Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants (POPs) that are subject to stringent regulatory monitoring worldwide due to their environmental persistence and adverse health effects.[1][2][3] Accurate and precise measurement of PCBs in various matrices, such as environmental samples (water, soil, sediment) and biological tissues, is paramount for assessing human exposure and environmental impact.[4][5][6]
Given the multitude of analytical methods available for PCB analysis, ranging from gas chromatography with electron capture detection (GC-ECD) to high-resolution mass spectrometry (HRMS), ensuring the comparability of data generated across different laboratories and methodologies is a significant challenge.[4][6] Cross-validation, the process of assuring that two different analytical methods provide equivalent results for the same set of samples, is therefore a critical component of a robust quality assurance program.[7][8] This guide will focus on a comparative cross-validation of two powerful techniques: Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Foundational Pillars of Method Selection
The choice of analytical methods for cross-validation should be driven by the specific analytical challenge. GC-HRMS is often considered the gold standard for PCB analysis due to its exceptional selectivity and sensitivity, allowing for the differentiation of PCB congeners from complex matrix interferences.[1][4] GC-MS/MS, particularly with a triple quadrupole instrument, offers a significant increase in selectivity compared to single quadrupole GC-MS and has become a reliable tool for routine environmental testing.[2][9]
This guide will detail a cross-validation study comparing a GC-HRMS method, based on principles outlined in EPA Method 1668A, with a GC-MS/MS method.[6][10]
Experimental Design for a Robust Cross-Validation Study
A successful cross-validation study hinges on a well-designed experimental plan that incorporates certified reference materials (CRMs), spiked samples, and real-world incurred samples.
Certified Reference Materials (CRMs)
The use of CRMs from recognized institutions like the National Institute of Standards and Technology (NIST) is fundamental for establishing the traceability and accuracy of measurements.[11][12][13][14] These materials have well-characterized concentrations of specific PCB congeners in relevant matrices.[12][15]
Spiked Samples
Spiking a known amount of a PCB standard solution into a blank matrix (e.g., clean sand or solvent) allows for the assessment of method accuracy and recovery in a controlled manner.
Incurred Samples
Analysis of real-world samples that have been naturally contaminated with PCBs is crucial to evaluate the method's performance in the presence of complex matrices and potential interferences.
A Comparative Look at Analytical Workflows
The following diagram illustrates the key stages in the cross-validation workflow for PCB analysis using GC-HRMS and GC-MS/MS.
Caption: A flowchart illustrating the parallel workflows for the cross-validation of GC-HRMS and GC-MS/MS methods for PCB analysis.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the sample preparation and analysis of PCBs using GC-HRMS and GC-MS/MS.
Step 1: Sample Preparation (Common to Both Methods)
-
Sample Extraction:
-
For solid samples (soil, sediment), utilize pressurized liquid extraction (PLE) or Soxhlet extraction with a suitable solvent mixture (e.g., hexane/acetone).[16]
-
For aqueous samples, use liquid-liquid extraction with a non-polar solvent like dichloromethane.
-
-
Internal Standard Spiking:
-
Prior to extraction, spike all samples, blanks, and calibration standards with a solution containing ¹³C-labeled PCB congeners. This is crucial for the isotope dilution quantification used in GC-HRMS and can serve as internal standards for GC-MS/MS.[16]
-
-
Sample Cleanup:
Step 2: GC-HRMS Analysis
-
Instrumentation:
-
Utilize a high-resolution gas chromatograph coupled to a high-resolution mass spectrometer (magnetic sector or time-of-flight).[17]
-
-
Chromatographic Separation:
-
Employ a capillary column with a stationary phase suitable for PCB congener separation (e.g., DB-5ms).[18] A programmed temperature ramp is used to achieve optimal separation of the 209 PCB congeners.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode at a resolution of >10,000 to ensure high selectivity.[1]
-
-
Quantification:
-
Quantify the native PCB congeners using the isotope dilution method, which involves calculating the ratio of the response of the native congener to its corresponding ¹³C-labeled internal standard.[18] This approach corrects for variations in extraction efficiency and instrument response.
-
Step 3: GC-MS/MS Analysis
-
Instrumentation:
-
Chromatographic Separation:
-
The same chromatographic conditions as for GC-HRMS can be employed to ensure comparability.
-
-
Mass Spectrometry:
-
Quantification:
-
Quantify the PCB congeners using the internal standard method, referencing the response of the native congeners to the added ¹³C-labeled internal standards.
-
Data Presentation and Comparison
The results of the cross-validation study should be presented in a clear and concise manner to facilitate comparison. The following tables provide a template for summarizing key performance parameters.
Table 1: Comparison of Method Performance Characteristics
| Parameter | GC-HRMS | GC-MS/MS | Acceptance Criteria |
| Linearity (R²) | >0.995 | >0.995 | R² > 0.99 |
| Instrument Detection Limit (IDL) | Low pg/L | Mid-to-high pg/L | Method-specific |
| Method Detection Limit (MDL) | Low ng/kg | Mid-to-high ng/kg | Method-specific |
| Precision (%RSD) | <15% | <20% | <20-30% |
| Accuracy (% Recovery of CRM) | 80-120% | 70-130% | 70-130% |
Table 2: Comparative Analysis of Incurred Sediment Sample (Concentration in ng/g)
| PCB Congener | GC-HRMS Result | GC-MS/MS Result | % Difference |
| PCB-28 | 5.2 | 5.5 | 5.6% |
| PCB-52 | 8.1 | 7.8 | -3.8% |
| PCB-101 | 12.5 | 13.1 | 4.7% |
| PCB-118 | 7.8 | 8.3 | 6.2% |
| PCB-138 | 15.3 | 14.7 | -4.0% |
| PCB-153 | 18.9 | 19.5 | 3.1% |
| PCB-180 | 10.4 | 9.9 | -4.9% |
| Total PCBs | 78.2 | 78.8 | 0.8% |
Discussion: Interpreting the Results and Ensuring Trustworthiness
The primary goal of this cross-validation is to demonstrate that the two methods produce statistically equivalent results. The data presented in Table 2 would suggest a good correlation between the GC-HRMS and GC-MS/MS methods for the analyzed congeners, with a low overall percentage difference for the total PCB concentration.
Causality Behind Experimental Choices:
-
Isotope Dilution in GC-HRMS: The choice of isotope dilution for GC-HRMS is deliberate. It is the most accurate quantification technique available for mass spectrometry as it corrects for sample-specific matrix effects and variations in sample preparation and instrument performance.[18]
-
MRM in GC-MS/MS: The use of MRM in GC-MS/MS provides a high degree of selectivity, which is essential for analyzing PCBs in complex environmental matrices where isobaric interferences can be a significant issue.[9][18]
Self-Validating System:
The inclusion of CRMs, method blanks, and laboratory control samples in each analytical batch acts as a self-validating system. Consistent and accurate results for these quality control samples provide confidence in the data generated for the unknown samples.[10] An inter-laboratory comparison study can further enhance the confidence in the analytical results.[19][20]
Conclusion: A Framework for Confidence in Analytical Data
Cross-validation of analytical methods is not merely a regulatory requirement but a fundamental scientific practice that underpins the reliability and defensibility of analytical data. By systematically comparing a "gold standard" method like GC-HRMS with a more routine, high-throughput method such as GC-MS/MS, laboratories can ensure data comparability and make informed decisions about the most appropriate analytical approach for their specific needs. The framework presented in this guide, grounded in authoritative methods and best practices, provides a clear path for researchers and scientists to achieve the highest level of confidence in their PCB measurements.
References
- Analysis of Polychlorinated Biphenyls (PCBS) by GC-High Resolution Mass Spectrometry Using the Micromass AutoSpec Ultima NT.
- Consolidated GC-MS/MS Analysis of OCPs, PAHs, and PCBs in Environmental Samples. Thermo Fisher Scientific.
- Analysis of Polychlorinated Biphenyls (PCBs) by High-Resolution Selected Ion Monitoring (HRSIM). JEOL Resources.
- Analysis of PCB's in Water Using High Resolution Gas Chromatography/High Resolution Mass Spectrometry. Carolina Digital Repository.
- GC-MS/MS determination of PCBs and screening of environmental pollutants using simultaneous scan and MRM modes Dioxin. Shimadzu.
- Polychlorinated biphenyls (PCBs) analysis using a miniaturized high-resolution time-of-flight mass spectrometer "MULTUM-S II". PubMed.
- Analysis of PCBs in environmental matrices using triple quadrupole GC-MS/MS. Thermo Fisher Scientific.
- EPA Region III Interim Guidelines for the Validation of Data Generated Using Method 1668 PCB Congener Data. U.S. Environmental Protection Agency.
- Analysis of pesticides and PCB congeners in serum by GC/MS with SPE sample cleanup. PubMed.
- PCB by GCMSMS. Thermo Fisher Scientific.
- NIST Standard Reference Materials (SRMs) for Polychlorinated Biphenyl (PCB) Determinations and Their Applicability to Toxaphene Measurements. NIST.
- ANALYTICAL METHODS.
- Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628. Agilent.
- Reference materials for emerging and legacy organic contaminants. NIST.
- Reference materials for PCB analysis: Production and certification of ten polychlorinated biphenyls in an iso-octane reference solution. Fresenius' Journal of Analytical Chemistry.
- High-Quality PCB 180 Reference Materials for Accur
- PCB standard solution BCR®, certified reference m
- Measurements and Standards for Contaminants in Environmental Samples. NIST.
- PCB and Related Compounds Reference M
- Reference Material Certificate.
- Intercomparison study for the determination of selected polychlorinated biphenyls (PCBs) in feed matrices.
- An inter-laboratory comparison study for the determination of copper and lead from the wastewater of printed circuit board manufacturing industry in Pakistan.
- Analyses of Polychlorinated Biphenyls and Chlorinated Pesticides in Biota: Method and Quality Assurance.
- Quality Assurance Project Plan: PCB Method Comparison of High Resolution and Homolog Analysis.
- EPA Proposes Significant Changes to List of Approved Methods for Analyzing Effluent under the Clean Water Act, Including PCB and PFAS Methods. JD Supra.
- EPA Proposes Rulemaking to Expand Available PCB Analytical Methods and Amend PCB Cleanup and Disposal Program Requirements.
- Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. U.S. Environmental Protection Agency.
- Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. PMC.
- Official Methods of Analysis Program.
- Official Methods of Analysis, 22nd Edition (2023).
- Inter laboratory Comparison 2023 Report.
- Comparison of Polychlorinated Biphenyl Levels across Studies of Human Neurodevelopment. DASH (Harvard).
- Cross and Partial Valid
- Skill Enhancement Courses (SEC). Delhi University.
- NIST Standard Reference Materials® 2023 C
- Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
- Standard Reference M
- Cross-Validations in Regulated Bioanalysis.
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- 4. Master's Paper | Analysis of PCB's in Water Using High Resolution Gas Chromatography/High Resolution Mass Spectrometry | ID: m326m372t | Carolina Digital Repository [cdr.lib.unc.edu]
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Benchmarking the efficiency of different synthetic routes to 3-Chloro-2-methylbiphenyl
Introduction: The Significance of 3-Chloro-2-methylbiphenyl in Modern Chemistry
This compound is a key intermediate in the synthesis of a variety of valuable compounds, particularly in the agrochemical and pharmaceutical industries. Its sterically hindered biphenyl core presents a unique synthetic challenge, demanding efficient and scalable chemical transformations. This guide provides a comprehensive and objective comparison of the primary synthetic routes to this compound, offering researchers, scientists, and drug development professionals the critical data and insights necessary to select the most appropriate methodology for their specific needs. We will delve into the mechanistic underpinnings, practical execution, and comparative efficiency of Grignard-based coupling, palladium-catalyzed cross-coupling reactions, and Friedel-Crafts alkylation, supported by experimental data and established protocols.
Route 1: Grignard Reagent Cross-Coupling
The use of Grignard reagents for the formation of carbon-carbon bonds is a classic and robust method in organic synthesis. For the preparation of this compound, this approach typically involves the coupling of a 3-chloro-2-methylphenylmagnesium halide with a halobenzene.
Causality Behind Experimental Choices
The Grignard-based route is often favored for its use of readily available and relatively inexpensive starting materials. The formation of the Grignard reagent from 2,6-dichlorotoluene or a related dihalotoluene is a critical step, often requiring careful initiation. The choice of catalyst, typically a nickel or palladium salt, is crucial for facilitating the cross-coupling with the halobenzene. Nickel catalysts, such as nickel(II) acetylacetonate, are often employed due to their cost-effectiveness. The selection of an ethereal solvent like tetrahydrofuran (THF) is standard for Grignard reactions as it solvates the magnesium species, facilitating reagent formation and reactivity.
Experimental Protocol: Nickel-Catalyzed Grignard Cross-Coupling
The following protocol is based on established procedures for the synthesis of this compound.[1]
Materials:
-
Magnesium turnings
-
Iodine (for initiation)
-
2,6-Dichlorotoluene
-
Anhydrous Tetrahydrofuran (THF)
-
Bromobenzene
-
Nickel(II) acetylacetonate hydrate
-
n-Tetradecane (internal standard for GC analysis)
-
0.1 N Hydrochloric acid
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equivalents) and a crystal of iodine. Add a small amount of anhydrous THF to cover the magnesium. A solution of 2,6-dichlorotoluene (1.0 equivalent) in anhydrous THF is added dropwise to initiate the formation of 3-chloro-2-methylphenylmagnesium chloride. The reaction is typically initiated with gentle heating and then maintained at a controlled temperature.
-
Cross-Coupling Reaction: In a separate flask under a nitrogen atmosphere, a mixture of bromobenzene (excess, e.g., 1.4 equivalents) and a catalytic amount of nickel(II) acetylacetonate hydrate (e.g., 0.03 mol%) is heated to 50°C.
-
The prepared Grignard solution is then added dropwise to the hot mixture of bromobenzene and catalyst over 1 hour.
-
The reaction mixture is stirred at 50°C for an extended period (e.g., 23 hours) and monitored by gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and an internal standard (n-tetradecane) is added for GC analysis. The mixture is then quenched by washing with a 0.1 N hydrochloric acid solution. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation.
Performance and Limitations
This method has been reported to achieve high yields, with one patent citing a yield of 88.9%.[1] A continuous Grignard reaction process for a downstream product of this compound has also been described, highlighting its potential for industrial-scale synthesis.[2] However, the Grignard route is sensitive to moisture and protic functional groups, which can quench the highly reactive Grignard reagent. Another common side reaction is the formation of homocoupled biphenyl impurities (Wurtz-type coupling), which can complicate purification.[3]
Route 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the construction of C-C bonds, offering high efficiency and broad functional group tolerance. The most prominent methods for biphenyl synthesis are the Suzuki-Miyaura, Negishi, and Stille couplings.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to its mild reaction conditions, the commercial availability and stability of organoboron reagents, and the generation of non-toxic inorganic byproducts.[2]
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the aryl group from the organoboron reagent to the palladium center (facilitated by a base), and reductive elimination to form the biphenyl product and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity, especially with less reactive aryl chlorides.
This protocol is a representative procedure for the selective coupling at the more reactive C-Br bond.
Materials:
-
2-Bromo-6-chlorotoluene (1.0 equivalent)
-
Phenylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Toluene/Water (4:1 mixture)
Procedure:
-
To a Schlenk flask, add 2-bromo-6-chlorotoluene, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
A degassed 4:1 mixture of toluene and deionized water is added to the flask.
-
The reaction mixture is heated to 90°C with vigorous stirring and monitored by TLC or GC.
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
B. Negishi Coupling
The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboranes, allowing for the coupling of less reactive electrophiles under milder conditions.
Similar to the Suzuki coupling, the Negishi coupling proceeds via oxidative addition, transmetalation (with an organozinc reagent), and reductive elimination. The higher nucleophilicity of the organozinc reagent often leads to faster transmetalation.
Materials:
-
3-Chloro-2-methylphenylzinc halide (prepared in situ from 2,6-dichlorotoluene)
-
Halobenzene (e.g., bromobenzene or iodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous THF
Procedure:
-
Organozinc Reagent Preparation: The 3-chloro-2-methylphenylzinc halide is prepared by reacting the corresponding Grignard reagent with zinc chloride in THF.
-
Cross-Coupling: In a separate flask under an inert atmosphere, the halobenzene and the palladium catalyst are dissolved in THF. The freshly prepared organozinc solution is then added to this mixture.
-
The reaction is stirred at room temperature or gentle heating and monitored for completion.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is dried and concentrated. Purification is typically achieved by chromatography or distillation.
The Negishi coupling is a powerful tool, especially for sterically hindered substrates.[5] However, the preparation of the organozinc reagent adds a step to the process, and these reagents are sensitive to air and moisture.
C. Stille Coupling
The Stille coupling employs organotin reagents (stannanes) and is known for its tolerance to a wide variety of functional groups and its insensitivity to the presence of water.
The catalytic cycle is analogous to the Suzuki and Negishi reactions, involving oxidative addition, transmetalation with the organostannane, and reductive elimination.
Materials:
-
3-Chloro-2-methylhalide (e.g., iodide or bromide)
-
Phenyltri-n-butyltin
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous Toluene or DMF
Procedure:
-
In a flask under an inert atmosphere, the 3-chloro-2-methylhalide, phenyltri-n-butyltin, and the palladium catalyst are dissolved in the chosen solvent.
-
The mixture is heated (typically between 80-120°C) until the reaction is complete.
-
Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to separate the product from the tin byproducts.
The primary drawback of the Stille coupling is the toxicity of the organotin reagents and the difficulty in removing the tin byproducts from the final product.[6] This often limits its application in the synthesis of pharmaceutical compounds.
Route 3: Friedel-Crafts Alkylation
The Friedel-Crafts alkylation offers a classical approach to forming C-C bonds between aromatic rings. In the context of this compound synthesis, this would involve the reaction of a chlorinated toluene derivative with benzene in the presence of a Lewis acid catalyst.
Mechanistic Pathway and Challenges
The reaction proceeds through the formation of a carbocation intermediate from the alkyl halide, which then undergoes electrophilic aromatic substitution on the benzene ring. However, for substrates like 2-chlorotoluene, there are significant challenges. The methyl group is an activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. This can lead to a mixture of isomeric products, complicating purification.[7] Furthermore, the product, being more nucleophilic than the starting benzene, can undergo further alkylation.
Due to these selectivity issues, the Friedel-Crafts alkylation is generally not the preferred method for the synthesis of a specific, sterically hindered biphenyl isomer like this compound.
Comparative Summary of Synthetic Routes
| Synthetic Route | Starting Materials | Typical Yield | Advantages | Disadvantages |
| Grignard Coupling | 2,6-Dichlorotoluene, Halobenzene, Mg | 73.5% - 88.9%[1] | Cost-effective starting materials, high yields reported, potential for continuous processing. | Moisture and air sensitive, formation of homocoupled byproducts, limited functional group tolerance. |
| Suzuki-Miyaura Coupling | 2-Bromo-6-chlorotoluene, Phenylboronic acid | High (est. >90%) | Mild reaction conditions, high functional group tolerance, commercially available and stable reagents, non-toxic byproducts. | Cost of palladium catalyst and boronic acids can be a factor. |
| Negishi Coupling | 2,6-Dichlorotoluene, Halobenzene, ZnCl₂ | High | High reactivity, good for sterically hindered substrates. | Moisture and air sensitive organozinc reagents, requires an extra step for reagent preparation. |
| Stille Coupling | 3-Chloro-2-methylhalide, Phenylstannane | Variable | High functional group tolerance, insensitive to water. | Toxicity of organotin reagents, difficulty in removing tin byproducts.[6] |
| Friedel-Crafts Alkylation | 2-Chlorotoluene, Benzene, Lewis Acid | Low (for specific isomer) | Inexpensive reagents. | Poor regioselectivity leading to isomeric mixtures, risk of polyalkylation.[7] |
Visualizing the Synthetic Workflows
Grignard Reagent Cross-Coupling Workflow
Caption: Workflow for the Grignard-based synthesis of this compound.
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) Workflow
Caption: A typical workflow for the Suzuki-Miyaura synthesis of this compound.
Conclusion and Recommendations
For the laboratory-scale synthesis of this compound where functional group tolerance and high purity are paramount, the Suzuki-Miyaura coupling stands out as the most advantageous route. Its mild reaction conditions, use of stable and non-toxic reagents, and typically high yields make it an ideal choice for research and development settings.
For large-scale industrial production where cost is a primary driver, the Grignard reagent cross-coupling method presents a compelling alternative. The high reported yields and the potential for continuous processing can offset the challenges associated with handling moisture-sensitive reagents and managing byproduct formation.
The Negishi coupling offers a powerful alternative for specific cases requiring high reactivity, while the Stille coupling and Friedel-Crafts alkylation are generally less favorable for this particular target molecule due to toxicity concerns and lack of selectivity, respectively.
Ultimately, the optimal synthetic route will depend on the specific requirements of the project, including scale, cost constraints, and the desired purity of the final product. This guide provides the foundational data and rationale to make an informed decision.
References
- CN102964217A - Method for preparing 2-methyl-3-biphenylmethyanol through continuous Grignard and hydroxyl
- DK173843B1 - Process for Preparation of 3-Chloro-2-methyl- [1,1'-biphenyl]. ()
-
Stille Coupling - Organic Chemistry Portal. ([Link])
-
Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - NIH. ([Link])
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. ([Link])
-
Negishi Coupling - Organic Chemistry Portal. ([Link])
-
friedel-crafts reactions of benzene and methylbenzene - Chemguide. ([Link])
-
Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles a - ResearchGate. ([Link])
Sources
- 1. DK173843B1 - Process for Preparation of 3-Chloro-2-methyl- [1,1'-biphenyl] - Google Patents [patents.google.com]
- 2. CN102964217A - Method for preparing 2-methyl-3-biphenylmethyanol through continuous Grignard and hydroxylation reactions - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. chemguide.co.uk [chemguide.co.uk]
A Researcher's Guide to the Comparative Toxicity of Biphenyl Isomers
For researchers, scientists, and professionals in drug development, a nuanced understanding of the toxicological profiles of chemical compounds is paramount. This guide offers an in-depth comparative analysis of the toxicity of various biphenyl isomers, moving beyond a mere listing of facts to an exploration of the structural nuances that dictate their toxic potential. By synthesizing experimental data and elucidating the underlying mechanisms, this document serves as a practical resource for designing and interpreting toxicological studies.
Introduction: The Double-Edged Sword of the Biphenyl Scaffold
The biphenyl structure, consisting of two interconnected phenyl rings, is a common motif in a range of industrial chemicals and pharmaceuticals. However, the addition of substituents, particularly halogens, can dramatically alter their physicochemical properties and biological activities, often transforming them into persistent and toxic environmental pollutants. This guide will focus on the comparative toxicity of three main classes of biphenyl isomers:
-
Polychlorinated Biphenyls (PCBs): A group of 209 congeners, once widely used in industrial applications, now recognized as persistent organic pollutants with significant health risks.[1][2]
-
Polybrominated Biphenyls (PBBs): Structurally similar to PCBs, these compounds were used as flame retardants and share many of the same toxicological concerns.[3][4]
-
Non-halogenated and Hydroxylated Biphenyls: This category includes the parent biphenyl molecule and its metabolic byproducts, which can also exhibit significant biological effects.[5][6]
The toxicity of these compounds is not uniform; it is intricately linked to the number and position of the halogen atoms on the biphenyl rings. This structural variation dictates their ability to interact with biological receptors and induce a cascade of toxic effects.
The Structural Determinants of Biphenyl Toxicity
The toxicity of halogenated biphenyls is largely determined by their three-dimensional structure, which influences their ability to bind to the aryl hydrocarbon receptor (AhR).[7][8] This has led to their classification into two main groups:
-
Dioxin-like (Coplanar) Isomers: These biphenyls have few or no chlorine or bromine atoms in the ortho positions (2, 2', 6, and 6'). This allows the two phenyl rings to rotate and adopt a flat, "coplanar" conformation, similar to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). These congeners are potent agonists of the AhR.[1][7]
-
Non-Dioxin-like (Non-coplanar) Isomers: With multiple ortho substituents, these isomers have a twisted structure that prevents them from binding effectively to the AhR. Their toxicity is mediated through different, AhR-independent mechanisms.[1]
The Aryl Hydrocarbon Receptor (AhR) Pathway: A Central Mediator of Dioxin-like Toxicity
The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, cell growth, and differentiation. The binding of dioxin-like biphenyls to the AhR initiates a signaling cascade that leads to a wide range of toxic effects, including immunotoxicity, reproductive and developmental problems, and cancer.[7]
Diagram: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: Activation of the AhR by dioxin-like biphenyls.
The potency of different dioxin-like congeners to activate the AhR varies significantly. This is often expressed as a Toxic Equivalency Factor (TEF), which compares the potency of a congener to that of TCDD (TEF = 1).
Table 1: Comparative AhR Activation Potential of Dioxin-Like PCB Congeners in Human (HepG2) and Mouse (Hepa1c1c7) Liver Cell Lines
| Congener | EC50 (nM) in HepG2 (Human) | EC50 (nM) in Hepa1c1c7 (Mouse) |
| TCDD | 0.39 ± 0.12 | 0.03 ± 0.01 |
| PCB 126 | 1.1 ± 0.2 | 0.1 ± 0.03 |
| PCB 169 | ≥ 7000 | 25.7 ± 4.6 |
| PCB 77 | ≥ 1000 | 0.8 ± 0.4 |
| PCB 81 | 6.8 ± 2.7 | 32.0 ± 17.7 |
| PCB 114 | ≥ 5000 | 1.1 ± 0.4 |
| Data synthesized from a study on species-specific differences in AhR activation.[9] |
This data highlights significant species-specific differences in AhR activation, a critical consideration when extrapolating animal study results to human health risk assessments.
Comparative Cytotoxicity of Biphenyl Isomers
Cytotoxicity, or the ability of a chemical to cause cell death, is a fundamental measure of toxicity. In vitro assays are invaluable tools for screening and comparing the cytotoxic potential of different compounds.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Table 2: Comparative Cytotoxicity (LC50) of PCB Congeners in Human Liver (HepG2) Cells
| Congener | LC50 (µM) | Exposure Time |
| PCB 153 (non-coplanar) | 80 | Not Specified |
| PCB 77 (coplanar) | 40 | Not Specified |
| Data from a study on PCB absorption and cell death in HepG2 cells.[2] |
These results suggest that the coplanar PCB 77 is more cytotoxic to HepG2 cells than the non-coplanar PCB 153.
Table 3: Comparative Cytotoxicity (LC50) of Dihydroxylated PCB Metabolites in Isolated Rat Hepatocytes
| Compound | LC50 (µM) after 2 hours |
| 3',4'-diCl-2,3-diOH-biphenyl | Most Cytotoxic |
| 4'-Cl-2,5-diOH-biphenyl | Highly Cytotoxic |
| 4'-Cl-2,3-diOH-biphenyl | Highly Cytotoxic |
| 2',5'-diCl-3,4-diOH-biphenyl | Moderately Cytotoxic |
| 2',3'-diCl-3,4-diOH-biphenyl | Moderately Cytotoxic |
| 3',4'-diCl-3,4-diOH-biphenyl | Moderately Cytotoxic |
| 4'Cl-3,4-diOH-biphenyl | Less Cytotoxic |
| 4-Chlorobiphenyl (parent compound) | Least Cytotoxic |
| Data from a study on the molecular cytotoxic mechanisms of catecholic PCB metabolites.[10] Note: The original study provided a relative ranking of cytotoxicity rather than precise LC50 values for all compounds. |
This data indicates that hydroxylated metabolites of PCBs can be more cytotoxic than their parent compounds, and that the position of the hydroxyl and chlorine groups significantly influences toxicity.[10]
Comparative Genotoxicity of Biphenyl Isomers
Genotoxicity refers to the ability of a chemical to damage the genetic material (DNA) within a cell. This damage can lead to mutations and potentially cancer.
In Vitro Genotoxicity Assessment: The Comet Assay
The single-cell gel electrophoresis, or Comet assay, is a sensitive technique for detecting DNA damage in individual cells.[11][12][13][14][15] Under an electric field, fragmented DNA migrates away from the nucleus, forming a "comet" shape with a tail. The length and intensity of the tail are proportional to the amount of DNA damage.
Diagram: Experimental Workflow of the Comet Assay
Caption: A streamlined workflow of the Comet assay for genotoxicity testing.
Table 4: Comparative Genotoxicity of PCB Congeners in Cultured Human Peripheral Lymphocytes
| Congener | Concentration | Result |
| PCB 52 (non-coplanar) | 1 µM | Significant increase in DNA breakage |
| PCB 77 (coplanar) | 10 µM | Significant increase in DNA breakage |
| Data from a study on the genotoxic effects of PCB 52 and PCB 77.[16] |
This study indicates that both coplanar and non-coplanar PCBs can induce DNA damage, although the concentrations required to elicit a significant response may differ.[16]
Experimental Protocols
For researchers aiming to replicate or build upon these findings, detailed and validated protocols are essential.
Protocol for MTT Cytotoxicity Assay
Objective: To determine the cytotoxic effects of different biphenyl isomers on a selected cell line (e.g., HepG2).
Materials:
-
Cell line of interest (e.g., HepG2)
-
Complete culture medium
-
96-well cell culture plates
-
Biphenyl isomers (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the biphenyl isomers in culture medium. Remove the old medium from the wells and add the treatment solutions. Include a vehicle control (medium with the solvent) and a negative control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add the solubilization solution to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control. Determine the IC50 value (the concentration that causes 50% inhibition of cell growth).
Protocol for Alkaline Comet Assay
Objective: To assess the DNA-damaging potential of different biphenyl isomers.
Materials:
-
Cell suspension
-
Low-melting-point agarose
-
Microscope slides
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining solution (e.g., ethidium bromide or SYBR Green)
-
Fluorescence microscope with image analysis software
Procedure:
-
Cell Preparation: Treat cells with the biphenyl isomers for a defined period.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and spread it onto a microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in cold lysis solution to break down the cell and nuclear membranes, leaving behind the DNA-containing nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis in an alkaline buffer. Damaged DNA fragments will migrate towards the anode.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity (% DNA in the tail), and tail moment.
Conclusion and Future Directions
The toxicity of biphenyl isomers is a complex interplay of their structure, metabolism, and interaction with cellular targets. Dioxin-like, coplanar congeners primarily exert their toxicity through the AhR pathway, while non-coplanar isomers act through a variety of other mechanisms. Hydroxylated metabolites can, in some cases, be more toxic than the parent compounds.
This guide provides a framework for the comparative toxicological analysis of biphenyl isomers, supported by experimental data and detailed protocols. However, several areas warrant further investigation:
-
Comprehensive Quantitative Data: There is a need for more studies that provide directly comparable quantitative data (e.g., IC50 and EC50 values) for a wider range of biphenyl isomers across different cell lines and toxicological endpoints.
-
Mixture Effects: Humans and wildlife are exposed to complex mixtures of biphenyls. Future research should focus on the toxicological effects of these mixtures, considering potential synergistic or antagonistic interactions.
-
Advanced In Vitro Models: The use of 3D cell cultures and organ-on-a-chip models can provide more physiologically relevant data and improve the prediction of in vivo toxicity.
By continuing to explore the structure-toxicity relationships of biphenyl isomers and employing advanced experimental and computational approaches, we can better understand and mitigate the risks posed by these persistent environmental contaminants.
References
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National Institute of Environmental Health Sciences. (n.d.). Concentration Dependence of Human and Mouse Aryl Hydrocarbon Receptor Responsiveness to Polychlorinated Biphenyl Exposures: Implications for Aroclor Mixtures. Retrieved from [Link]
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Genotoxic effects of PCB 52 and PCB 77 on cultured human peripheral lymphocytes. (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5. SUMMARY OF DATA REPORTED - Polychlorinated Biphenyls and Polybrominated Biphenyls. Retrieved from [Link]
-
National Institute of Environmental Health Sciences. (n.d.). Aryl Hydrocarbon Receptor Ligands of Widely Different Toxic Equivalency Factors Induce Similar Histone Marks in Target Gene Chromatin. Retrieved from [Link]
-
PubMed. (n.d.). Relative contributions of affinity and intrinsic efficacy to aryl hydrocarbon receptor ligand potency. Retrieved from [Link]
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Sci-Hub. (n.d.). Cytotoxic effects of biphenyl and hydroxybiphenyls on isolated rat hepatocytes. Retrieved from [Link]
-
PubMed. (n.d.). Polychlorinated biphenyls (PCB-153) and (PCB-77) absorption in human liver (HepG2) and kidney (HK2) cells in vitro: PCB levels and cell death. Retrieved from [Link]
-
MDPI. (n.d.). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Molecular cytotoxic mechanisms of catecholic polychlorinated biphenyl metabolites in isolated rat hepatocytes. Retrieved from [Link]
-
MDPI. (n.d.). In Vitro Toxicity Screening of Fifty Complex Mixtures in HepG2 Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values of tested samples against HepG2 cell line. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Polybrominated Biphenyls. Retrieved from [Link]
-
National Institute of Environmental Health Sciences. (n.d.). Atropselective Partitioning of Polychlorinated Biphenyls in a HepG2 Cell Culture System: Experimental and Modeling Results. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Comet Assay on Toxicogenetics; Several Studies in Recent Years on Several Genotoxicological Agents. Retrieved from [Link]
- 21st Century Pathology. (2023).
-
ResearchGate. (n.d.). (PDF) Genotoxicity of Contaminants: Comet Assay. Retrieved from [Link]
-
PubMed. (n.d.). Hydroxylated and sulfated metabolites of commonly observed airborne polychlorinated biphenyls display selective uptake and toxicity in N27, SH-SY5Y, and HepG2 cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Comet assay: a versatile but complex tool in genotoxicity testing. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Polybrominated Biphenyls. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Role of pathology peer review in interpretation of the comet assay. Retrieved from [Link]
-
National Institute of Environmental Health Sciences. (n.d.). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity (IC50, µg/mL) of different tested compounds against human... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Effect of prevalent polychlorinated biphenyls (PCBs) food contaminant on the MCF7, LNCap and MDA-MB-231 cell lines viability and PON1 gene expression level: proposed model of binding. Retrieved from [Link]
- Public Library of Science. (2013). Summary of IC50 values and percentage cell viability of CEB4 treated tumor cell lines and NHBE cells as obtained from MTT cell viability assays after 24 h of exposure.
-
National Institutes of Health. (n.d.). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cost-Effective Biphenyl Synthesis
For researchers, scientists, and professionals in drug development, the biphenyl motif is a cornerstone of molecular design. Its prevalence in pharmaceuticals, advanced materials, and agrochemicals necessitates a deep understanding of its synthesis. The choice of synthetic route is a critical decision, balancing yield and purity with economic and environmental considerations. This guide provides an in-depth, objective comparison of the most common methods for biphenyl synthesis, grounded in experimental data and practical insights to inform your selection process.
The Strategic Importance of Biphenyls and Synthesis Route Selection
The biphenyl scaffold, with its two directly connected phenyl rings, offers a unique combination of rigidity and conformational flexibility, making it a privileged structure in medicinal chemistry. The cost-effective production of biphenyl-containing active pharmaceutical ingredients (APIs) is a significant factor in the economic viability of a drug. Therefore, a thorough evaluation of synthetic methods is not merely an academic exercise but a crucial aspect of process development and manufacturing. This guide will dissect five key methodologies: the venerable Ullmann Reaction, the versatile Grignard Reagent-based methods, the widely adopted Suzuki-Miyaura Coupling, the potent Negishi Coupling, and the modern, atom-economical C-H Activation approach.
The Workhorse of Industry: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling has emerged as the preeminent method for biphenyl synthesis in both academic and industrial settings.[1] Its popularity stems from its operational simplicity, mild reaction conditions, and the low toxicity of its reagents and byproducts.[1] The reaction typically involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid in the presence of a base.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood three-step process:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) intermediate.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base.
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of Biphenyl
Materials:
-
Iodobenzene (1.0 mmol, 204 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a dried round-bottom flask, add iodobenzene, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add toluene and water to the flask.
-
Heat the mixture to 100 °C and stir vigorously for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford biphenyl.
Cost-Effectiveness Analysis
The primary cost drivers for the Suzuki-Miyaura coupling are the palladium catalyst and the phosphine ligand. While palladium is a precious metal, the catalyst loading can often be kept low (0.5-2 mol%) for efficient reactions. The use of more efficient and air-stable pre-catalysts can further reduce the required amount of palladium. The cost of phenylboronic acid is moderate and commercially available on a large scale. The use of relatively inexpensive bases like potassium carbonate and common organic solvents contributes to the overall economic viability of this method, especially at an industrial scale.
The Classic Approach: The Ullmann Reaction
The Ullmann reaction is one of the oldest methods for forming biaryl bonds, typically involving the copper-mediated coupling of two aryl halides. While it has been largely superseded by palladium-catalyzed methods, it can still be a viable option, particularly for large-scale industrial synthesis where the cost of palladium may be a significant factor.
Mechanistic Considerations
The precise mechanism of the Ullmann reaction is still a subject of some debate, but it is generally believed to proceed through a series of oxidative addition and reductive elimination steps on a copper surface or with copper complexes. The reaction often requires high temperatures (150-250 °C) and stoichiometric amounts of copper powder or a copper salt.
Caption: General workflow for the Ullmann reaction.
Experimental Protocol: Synthesis of Biphenyl
Materials:
-
Iodobenzene (2.0 mmol, 408 mg)
-
Copper powder (2.0 mmol, 127 mg)
-
Dimethylformamide (DMF, 5 mL)
Procedure:
-
In a round-bottom flask, combine iodobenzene and copper powder.
-
Add DMF to the flask.
-
Heat the mixture to reflux (approximately 153 °C) and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by column chromatography to yield biphenyl.
Cost-Effectiveness Analysis
The main economic advantage of the Ullmann reaction is the low cost of the copper reagent compared to palladium catalysts.[2] However, this is often offset by several drawbacks. The reaction typically requires stoichiometric amounts of copper, which can lead to significant metal waste. The harsh reaction conditions (high temperatures and long reaction times) translate to higher energy costs.[2] Furthermore, yields can be variable and lower than those achieved with palladium-catalyzed methods, and the purification of the product from the large amount of copper residue can be challenging.[2]
The Power of Organometallics: Grignard Reagent-Based Synthesis
The use of Grignard reagents (organomagnesium compounds) for the synthesis of biphenyls, often referred to as a type of Kumada coupling when a catalyst is used, is another classical approach.[3] This method involves the reaction of a Grignard reagent with an aryl halide, typically in the presence of a nickel or palladium catalyst.
Mechanistic Insights
The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the aryl halide to the metal center, followed by transmetalation with the Grignard reagent, and concluding with reductive elimination to form the biphenyl product. The high reactivity of Grignard reagents allows for the coupling of a wide range of substrates.
Caption: Catalytic cycle for Grignard-based biphenyl synthesis.
Experimental Protocol: Synthesis of Biphenyl
Materials:
-
Bromobenzene (1.0 mmol, 157 mg)
-
Magnesium turnings (1.1 mmol, 27 mg)
-
Dry diethyl ether (5 mL)
-
Iodobenzene (1.0 mmol, 204 mg)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp), 0.02 mmol, 11 mg)
-
Dry tetrahydrofuran (THF, 5 mL)
Procedure:
-
Prepare the Grignard reagent: In a flame-dried flask under an inert atmosphere, add magnesium turnings and a crystal of iodine. Add a solution of bromobenzene in dry diethyl ether dropwise. The reaction is initiated by gentle heating. After the addition is complete, reflux the mixture for 30 minutes.
-
Coupling reaction: In a separate flask, dissolve iodobenzene and NiCl₂(dppp) in dry THF under an inert atmosphere.
-
Add the freshly prepared Grignard reagent to the solution of iodobenzene and catalyst at room temperature.
-
Stir the reaction mixture for 4 hours.
-
Quench the reaction by the slow addition of dilute hydrochloric acid.
-
Extract the product with diethyl ether, wash with water and brine, and dry over magnesium sulfate.
-
Purify by column chromatography to obtain biphenyl.
Cost-Effectiveness Analysis
The primary reagents, magnesium and aryl halides, are relatively inexpensive.[4] Nickel catalysts are also significantly cheaper than their palladium counterparts. However, the cost-effectiveness is impacted by the need for strictly anhydrous conditions, which can be challenging and costly to maintain on a large scale. The high reactivity of Grignard reagents can also lead to side reactions, potentially lowering the yield and increasing purification costs.[2]
High Reactivity and Functional Group Tolerance: The Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[3] It is known for its high reactivity and excellent functional group tolerance, making it a powerful tool for the synthesis of complex molecules.
Mechanistic Overview
The catalytic cycle of the Negishi coupling mirrors that of other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. The use of organozinc reagents, which are generally more reactive than organoborons but less so than Grignard reagents, provides a good balance of reactivity and selectivity.
Experimental Protocol: Synthesis of Biphenyl
Materials:
-
Iodobenzene (1.0 mmol, 204 mg)
-
Phenylzinc chloride (1.2 mmol, prepared in situ or as a solution)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 23 mg)
-
Dry THF (5 mL)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve iodobenzene and Pd(PPh₃)₄ in dry THF.
-
Add the solution of phenylzinc chloride dropwise to the reaction mixture at room temperature.
-
Stir the mixture for 2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with water and brine, and dry over sodium sulfate.
-
Purify by column chromatography to yield biphenyl.
Cost-Effectiveness Analysis
The cost of the palladium catalyst is a significant factor, similar to the Suzuki-Miyaura coupling. Organozinc reagents can be more expensive to purchase or require an additional step to prepare in situ compared to boronic acids. However, the high yields and functional group tolerance of the Negishi coupling can make it cost-effective for the synthesis of complex, high-value molecules where maximizing yield is paramount.
The Future of Biaryl Synthesis: C-H Activation
Direct C-H activation is an emerging and highly attractive strategy for biphenyl synthesis. This approach involves the direct coupling of two C-H bonds, or a C-H bond and a C-X bond, thereby avoiding the need for pre-functionalized starting materials like organometallics. This leads to a more atom-economical and environmentally friendly process.[3]
Mechanistic Principles
C-H activation reactions are typically catalyzed by transition metals like palladium, rhodium, or ruthenium. The mechanism often involves the coordination of the catalyst to a directing group on one of the aromatic rings, followed by the cleavage of a C-H bond to form a metallacycle. This intermediate then reacts with the coupling partner.
Caption: A simplified representation of a C-H activation pathway.
Experimental Protocol: Oxidative Coupling of Benzene
Materials:
-
Benzene (used as both reactant and solvent)
-
Palladium(II) acetate (Pd(OAc)₂, 0.1 mmol, 22.4 mg)
-
Silver acetate (AgOAc, 2.0 mmol, 334 mg)
-
Trifluoroacetic acid (TFA, 10 mL)
Procedure:
-
In a sealed tube, dissolve palladium(II) acetate and silver acetate in a mixture of benzene and trifluoroacetic acid.
-
Heat the reaction mixture at 100 °C for 24 hours.
-
Cool the reaction to room temperature and filter to remove the precipitated silver salts.
-
Carefully neutralize the filtrate with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Dry the organic layer over magnesium sulfate and concentrate.
-
Purify by column chromatography to obtain biphenyl.
Cost-Effectiveness Analysis
The primary advantage of C-H activation is the potential for significantly lower raw material costs by using simple, unfunctionalized arenes. However, this method is still in a relatively early stage of development for industrial applications. The catalysts can be expensive, and often require stoichiometric amounts of an oxidant, such as silver or copper salts, which adds to the cost and generates waste. Further research is needed to develop more efficient and recyclable catalysts to make this approach broadly cost-effective for bulk chemical production.
Comparative Analysis and Future Outlook
To facilitate a direct comparison, the following table summarizes the key performance and cost-related metrics for each of the discussed biphenyl synthesis methods.
| Method | Catalyst/Reagent Cost | Typical Yield | Reaction Conditions | Green Chemistry Metrics | Scalability |
| Suzuki-Miyaura Coupling | Moderate to High (Palladium) | 85-95% | Mild (50-100 °C) | Good Atom Economy, Low Toxicity Byproducts | Excellent |
| Ullmann Reaction | Low (Copper) | 40-70% | Harsh (150-250 °C) | Poor Atom Economy, High E-Factor[5] | Good, but with challenges |
| Grignard Reagent Method | Low (Nickel/Magnesium) | 60-85% | Mild, but requires strict anhydrous conditions | Moderate Atom Economy, Safety Concerns | Moderate |
| Negishi Coupling | Moderate to High (Palladium) | 90-98% | Mild to Moderate | Good Atom Economy | Good, especially for complex molecules |
| C-H Activation | High (Catalyst + Oxidant) | Variable | Often requires high temperatures and strong acids | Potentially Excellent Atom Economy | Under development |
E-Factor (Environmental Factor): Mass of waste / Mass of product. A lower E-factor is better. Atom Economy: (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%. A higher atom economy is better.
Conclusion: Selecting the Optimal Path Forward
The choice of the most cost-effective biphenyl synthesis method is a multifactorial decision that extends beyond the mere price of the starting materials. For most applications in drug discovery and development, the Suzuki-Miyaura coupling offers the most balanced profile of cost, efficiency, safety, and scalability. Its versatility and robustness have rightfully established it as the industry standard.
The Ullmann reaction , while economically attractive from a reagent cost perspective, often falls short due to its harsh conditions, lower yields, and waste generation. However, for specific, large-volume productions of simple biphenyls, it may still find a niche. Grignard reagent-based methods offer a low-cost entry point but are hampered by their sensitivity and safety considerations on a larger scale. The Negishi coupling shines in the synthesis of complex, highly functionalized biphenyls where its high reactivity and yields can justify the cost of the reagents.
Looking to the future, C-H activation holds the greatest promise for a paradigm shift in biphenyl synthesis. As catalyst technology advances and more efficient, recyclable systems are developed, this atom-economical approach has the potential to become the most cost-effective and environmentally benign method. It is imperative for researchers and process chemists to stay abreast of developments in this exciting field.
Ultimately, the optimal synthesis strategy will always be context-dependent. By carefully considering the factors outlined in this guide – from catalyst cost and reaction yield to safety and environmental impact – researchers can make informed decisions that align with both their scientific goals and the economic realities of pharmaceutical and chemical manufacturing.
References
-
Ali, H. A., Ismail, M. A., Fouda, A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18262-18305. [Link]
- Löb, P. (2007). Cost Analysis of a Commercial Manufacturing Process of a Fine Chemical Compound Using Micro Process Engineering. Chemical Engineering & Technology, 30(4), 429-437.
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
- Sheldon, R. A. (2007). The E Factor: fifteen years on. Green Chemistry, 9(12), 1273-1283.
- Trost, B. M. (1991). The atom economy—a search for synthetic efficiency. Science, 254(5037), 1471-1477.
- BenchChem. (2025).
- Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710.
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Li, Z., Hogan, K. A., Cai, C., & Rieth, S. (2016). Human health effects of biphenyl: key findings and scientific issues. Environmental health perspectives, 124(6), 703–712. [Link]
- Fantauzzi, S., & Fringuelli, F. (2006). The Ullmann reaction. Current Organic Chemistry, 10(14), 1673-1697.
- Janoudi, M., et al. (2024). Continuous Flow Synthesis of Grignard Reagents Towards the Preparation of Advanced Intermediates and Active Pharmaceutical Ingredients – a Modular Approach. AIChE Annual Meeting.
-
Pre-design of Biphenyl Chemical Factory from Benzene with Capacity of 10.000 Ton Per Year. (2020). Journal of Physics: Conference Series, 1569, 042095. [Link]
- Gałuszka, A., Migaszewski, Z., & Namieśnik, J. (2013). Green chemistry metrics with special reference to green analytical chemistry. TrAC Trends in Analytical Chemistry, 50, 1-10.
- Andraos, J. (2002). Metrics to 'green' chemistry—which are the best?. Green Chemistry, 4(6), 521-527.
- Echemi. (2025).
-
PubChem. (n.d.). Biphenyl. National Center for Biotechnology Information. [Link]
- Sheldon, R. A. (2017). The E Factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry, 19(1), 18-43.
- CN101054330A - Synthesis method for biphenyl compound - Google P
- WO2007052516A1 - Process for production of biphenyl derivatives - Google P
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Syngene. (2021). A quick, cost-effective process for large-scale compound synthesis for a leading pharma company. Pharmaceutical Technology. [Link]
- Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)–O, C (aryl)–N, and C (aryl)–S bond formation.
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Spectroscopic Showdown: A Comparative Guide to the Isomers of 3-Chloro-2-methylbiphenyl
For the Discerning Analyst: A Deep Dive into the Spectroscopic Signatures of 3-Chloro-2-methylbiphenyl and Its Positional Isomers
In the intricate world of pharmaceutical development and materials science, the precise identification of molecular structure is not merely an academic exercise; it is a cornerstone of safety, efficacy, and innovation. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents on an aromatic ring, can exhibit vastly different biological activities and physical properties. The chloromethylbiphenyl scaffold is a common motif in various functional molecules, and the ability to unequivocally distinguish between its isomers is paramount.
This guide provides a comprehensive spectroscopic comparison of this compound with its key positional isomers, including 4-Chloro-2-methylbiphenyl and 2-Chloro-3-methylbiphenyl. As a Senior Application Scientist, my aim is to not only present the data but to illuminate the underlying principles that govern the distinct spectral fingerprints of these closely related molecules. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing both experimental data and the rationale behind the observed differences.
The Critical Role of Isomer Differentiation
The seemingly subtle shift of a chlorine atom or a methyl group on the biphenyl core can dramatically alter a molecule's steric and electronic properties. This, in turn, influences its interaction with biological targets, its metabolic fate, and its material characteristics. For researchers in drug development, an incorrect isomeric assignment could lead to the pursuit of a non-viable lead compound, wasting valuable time and resources. In materials science, the isomeric purity can dictate the performance and stability of a product. Therefore, robust and reliable analytical methods for isomer differentiation are indispensable.
This guide is structured to provide a multi-faceted spectroscopic analysis, empowering researchers to confidently identify these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Connectivity
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing exquisitely detailed information about the chemical environment of each nucleus. Both ¹H and ¹³C NMR are instrumental in distinguishing between the isomers of chloromethylbiphenyl.
¹H NMR Spectroscopy: A Proton's Perspective
The chemical shift, multiplicity, and coupling constants of the aromatic protons are highly sensitive to the positions of the chloro and methyl substituents. The electron-withdrawing nature of the chlorine atom and the electron-donating (via hyperconjugation) and steric influence of the methyl group create unique electronic environments for the neighboring protons.
Key Differentiating Features in ¹H NMR:
-
Chemical Shifts: Protons ortho to the chlorine atom will experience a deshielding effect, causing them to resonate at a higher frequency (downfield). Conversely, the methyl group will cause a slight shielding of nearby protons.
-
Multiplicity and Coupling Constants: The substitution pattern dictates the spin-spin coupling relationships between adjacent protons. The magnitude of the coupling constant (J-value) can provide information about the relative positions of the protons. For instance, ortho-coupling is typically larger than meta- or para-coupling.
The following diagram illustrates the general workflow for isomeric differentiation using NMR.
Caption: General workflow for isomeric differentiation using NMR spectroscopy.
¹³C NMR Spectroscopy: A Carbon-Centric View
The ¹³C NMR spectrum provides complementary information, with the chemical shift of each carbon atom being highly dependent on its local electronic environment.
Key Differentiating Features in ¹³C NMR:
-
Number of Signals: The symmetry of the molecule will determine the number of unique carbon environments and thus the number of signals in the spectrum.
-
Chemical Shifts: The carbon atom directly attached to the chlorine atom will be significantly deshielded. The methyl carbon will appear in the aliphatic region (typically 15-25 ppm). The substitution pattern will also influence the chemical shifts of the aromatic carbons.
Comparative ¹H and ¹³C NMR Data (Predicted)
| Isomer | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |
| This compound | Methyl protons: ~2.1-2.3 (s, 3H). Aromatic protons: Complex multiplet in the range of ~7.0-7.6 ppm. | Methyl Carbon: ~15-20. Aromatic Carbons: 125-145 range, with the carbon bearing the chlorine atom being downfield. |
| 4-Chloro-2-methylbiphenyl | Methyl protons: ~2.2-2.4 (s, 3H). Aromatic protons: Distinct patterns due to the para-chloro substitution, likely appearing as doublets and doublets of doublets in the ~7.1-7.5 ppm range. | Methyl Carbon: ~18-22. Aromatic Carbons: 127-143 range. The para-substitution pattern will lead to a more simplified aromatic region compared to the 3-chloro isomer. |
| 2-Chloro-3-methylbiphenyl | Methyl protons: ~2.3-2.5 (s, 3H). Aromatic protons: Complex multiplet in the ~7.0-7.5 ppm range, with steric hindrance potentially influencing the conformation and thus the chemical shifts. | Methyl Carbon: ~16-21. Aromatic Carbons: 126-144 range. The ortho-chloro group will have a pronounced effect on the adjacent carbon signals. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrument Setup: The spectra should be acquired on a high-field NMR spectrometer (≥400 MHz for ¹H) to ensure adequate signal dispersion.
-
¹H NMR Acquisition: A standard single-pulse experiment is typically sufficient. Key parameters to optimize include the spectral width, number of scans (for adequate signal-to-noise), and relaxation delay.
-
¹³C NMR Acquisition: A proton-decoupled experiment is standard. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is usually required.
-
Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform, followed by phasing and baseline correction. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While the spectra of these isomers will share many similarities due to the common biphenyl backbone, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be diagnostic.
Key Differentiating Features in IR Spectroscopy:
-
C-H Bending (Out-of-Plane): The substitution pattern on the aromatic rings gives rise to characteristic absorption bands in the 900-650 cm⁻¹ region. These bands are often highly specific to the number and position of adjacent hydrogen atoms on the ring.
-
C-Cl Stretching: The C-Cl stretching vibration typically appears as a strong band in the 800-600 cm⁻¹ range. The exact position can be influenced by the electronic environment.
Comparative IR Data (Predicted)
| Isomer | Predicted Key IR Absorption Bands (cm⁻¹) |
| This compound | C-H aromatic stretching: ~3100-3000. C-H aliphatic stretching: ~2950-2850. Aromatic C=C stretching: ~1600, 1475. C-H out-of-plane bending: Specific pattern for 1,2,3-trisubstitution. C-Cl stretching: ~780-740. |
| 4-Chloro-2-methylbiphenyl | C-H aromatic stretching: ~3100-3000. C-H aliphatic stretching: ~2950-2850. Aromatic C=C stretching: ~1600, 1480. C-H out-of-plane bending: Characteristic bands for 1,2,4-trisubstitution and monosubstitution. C-Cl stretching: ~820-780. |
| 2-Chloro-3-methylbiphenyl | C-H aromatic stretching: ~3100-3000. C-H aliphatic stretching: ~2950-2850. Aromatic C=C stretching: ~1600, 1470. C-H out-of-plane bending: Specific pattern for 1,2,3-trisubstitution. C-Cl stretching: ~770-730. |
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry KBr and pressed into a transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Attenuated Total Reflectance (ATR) is a modern, convenient alternative that requires minimal sample preparation.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS): Fingerprinting by Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) mode, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is often unique to a specific isomer.
Key Differentiating Features in Mass Spectrometry:
-
Molecular Ion Peak: All isomers will exhibit a molecular ion peak at the same mass-to-charge ratio (m/z). The presence of a chlorine atom will result in a characteristic isotopic pattern, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
-
Fragmentation Pattern: The positions of the chloro and methyl groups will influence the stability of the fragment ions formed. For example, the loss of a methyl radical (•CH₃) or a chlorine radical (•Cl) are common fragmentation pathways. The relative intensities of these fragment ions can be used to differentiate the isomers. Steric interactions in some isomers can also lead to unique rearrangement and fragmentation pathways.
The following diagram illustrates the general fragmentation pathways for chloromethylbiphenyls.
Caption: Generalized fragmentation pathways for chloromethylbiphenyl isomers in mass spectrometry.
Experimental Protocol for GC-MS
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Gas Chromatography (GC): The sample is injected into the GC, where the isomers are separated based on their boiling points and interactions with the stationary phase of the GC column. This separation prior to mass analysis is crucial for analyzing isomeric mixtures.
-
Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. Mass spectra are recorded for each component.
-
Data Analysis: The retention times from the GC and the mass spectra are used to identify the different isomers.
Conclusion: A Multi-Technique Approach for Unambiguous Identification
The spectroscopic differentiation of this compound and its positional isomers requires a careful and multi-faceted analytical approach. While each technique provides valuable clues, a combination of ¹H and ¹³C NMR, IR, and MS is often necessary for unambiguous structure elucidation. NMR spectroscopy excels at defining the precise connectivity of the atoms, IR spectroscopy provides a rapid fingerprint of the functional groups and substitution patterns, and mass spectrometry reveals the molecular weight and characteristic fragmentation pathways.
By understanding the fundamental principles behind how the isomeric positions influence the spectroscopic output, researchers can confidently navigate the subtleties of structural characterization, ensuring the integrity and success of their scientific endeavors.
References
While specific experimental spectra for all target isomers were not found in a single comprehensive source, the principles and predicted data are based on information from general spectroscopy textbooks and data from analogous compounds found in the supplementary information of various research articles in journals such as the Journal of Organic Chemistry and from databases like the Spectral Database for Organic Compounds (SDBS). For specific compound data, researchers are encouraged to consult these primary sources.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link]
Assessing the scalability of different synthetic protocols for 3-Chloro-2-methylbiphenyl
An Assessment of Scalable Synthetic Protocols for 3-Chloro-2-methylbiphenyl: A Comparative Guide for Process Development
Introduction: The Industrial Significance of this compound
This compound is a critical intermediate in the synthesis of various commercial products, most notably pyrethroid insecticides. The economic viability and environmental footprint of these end-products are intrinsically linked to the efficiency and scalability of the manufacturing process for this key biphenyl derivative. Consequently, the selection of a synthetic route for industrial-scale production is a decision of paramount importance, balancing factors of yield, cost, safety, and environmental impact. This guide provides an in-depth comparison of the most relevant synthetic protocols for this compound, offering insights grounded in chemical principles and process development considerations to aid researchers and chemical engineers in making informed decisions.
Core Synthetic Strategies: A Comparative Overview
The construction of the biaryl scaffold of this compound is primarily achieved through cross-coupling reactions. While several methods exist, the most industrially relevant and scalable protocols involve Grignard-based coupling and Suzuki-Miyaura coupling. Other notable methods, such as the Negishi and Stille couplings, offer unique advantages but also present specific challenges that can limit their large-scale applicability.
Grignard Reagent Cross-Coupling: The Workhorse of Industrial Synthesis
The cross-coupling of an aryl Grignard reagent with a haloarene has been extensively investigated and optimized for the industrial synthesis of this compound.[1] This method is often favored for its cost-effectiveness and the ready availability of starting materials.
Mechanism and Rationale
The reaction typically proceeds via the coupling of a phenyl Grignard reagent with a substituted chlorotoluene, or conversely, the Grignard of a substituted chlorotoluene with a halobenzene. A common industrial approach involves the reaction of phenylmagnesium halide with 2,6-dichlorotoluene. The choice of a nickel catalyst, particularly non-ligated nickel(II) chloride, is a key economic driver for this process.[1] This avoids the use of expensive and often toxic phosphine ligands that are common in other cross-coupling reactions.[1]
The reaction is initiated by the formation of the Grignard reagent, which must be conducted under strictly anhydrous conditions as Grignard reagents are highly reactive towards water.[2] The subsequent nickel-catalyzed cross-coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Scalability and Process Optimization
For industrial-scale production, several factors are critical:
-
Cost: The use of inexpensive starting materials like 2,6-dichlorotoluene and a simple, non-ligated nickel catalyst makes this route highly economical.[1]
-
Safety: Grignard reactions are exothermic and require careful thermal management.[3] The initiation of the Grignard formation can be challenging and sometimes vigorous.[3] To mitigate these risks, continuous multi-kettle reactor systems have been developed.[3] This approach allows for better control over reaction temperature and minimizes the accumulation of reactive intermediates, thereby reducing the risk of thermal runaway.[3]
-
Yield and Byproducts: A significant side reaction is the homo-coupling of the Grignard reagent, which can be suppressed by using an excess of the haloarene (e.g., 2,6-dichlorotoluene) and carefully controlling the molar ratio of magnesium.[1] The unreacted haloarene can then be recovered by distillation, improving the overall process economy.[1] Yields of 73.5% to 88.9% have been reported in patent literature.[4]
-
Downstream Processing: The absence of organic phosphine ligands simplifies the work-up and purification of the final product.[1]
Experimental Protocol: Nickel-Catalyzed Grignard Cross-Coupling
The following protocol is a representative example based on published literature.[4]
-
Grignard Reagent Preparation: In a dry, nitrogen-purged reactor, magnesium turnings are suspended in an anhydrous ether solvent, such as tetrahydrofuran (THF). A solution of 2,6-dichlorotoluene in THF is then added dropwise to initiate the formation of 3-chloro-2-methylphenylmagnesium chloride. The reaction temperature is maintained to ensure a controlled reaction rate.
-
Coupling Reaction: In a separate reactor, a catalytic amount of nickel(II) acetylacetonate (0.02-0.04 mol%) is added to a solution of bromobenzene in THF and heated to 50-80°C.[4]
-
Addition and Reaction: The prepared Grignard solution is added dropwise to the hot mixture of the catalyst and bromobenzene. The reaction is typically complete within a few hours.[4]
-
Work-up and Purification: The reaction is quenched by the addition of a dilute acid solution (e.g., 0.1 N HCl). The organic layer is separated, washed, and dried. The final product, this compound, is isolated and purified by distillation.
Process Workflow: Grignard Synthesis
Caption: Workflow for the Grignard-based synthesis of this compound.
Suzuki-Miyaura Coupling: A Versatile and Milder Alternative
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that couples an organoboron compound with an organic halide.[5] It is widely used in both academic and industrial settings due to its mild reaction conditions, high functional group tolerance, and the stability and low toxicity of the boronic acid reagents.[5][6]
Mechanism and Rationale
The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. A base is required to activate the organoboron species for transmetalation.[6] For the synthesis of this compound, this would typically involve the reaction of phenylboronic acid with 2,6-dichlorotoluene or 3-chloro-2-methylphenylboronic acid with chlorobenzene.
Scalability and Process Optimization
-
Cost: The primary cost driver for the Suzuki coupling is the palladium catalyst and any associated ligands.[7][8] While catalyst loadings can be very low, the price of palladium can be a significant factor in the overall process economics. The cost of boronic acids can also be higher than that of the corresponding Grignard reagents.
-
Safety: Palladium-catalyzed cross-coupling reactions are known to be exothermic and can pose safety hazards if not properly controlled.[9] A thorough thermal hazard evaluation is crucial before scaling up. However, the reagents are generally less pyrophoric and water-sensitive than Grignard reagents, which can simplify handling.
-
Yield and Byproducts: Suzuki couplings are known for their high yields and selectivity. Side reactions are typically less of a concern compared to Grignard couplings, leading to a cleaner product profile and simplifying purification.
-
Environmental Considerations: The use of a heavy metal catalyst like palladium requires consideration for its removal from the final product and waste streams.[7] While boronic acids are generally considered to have low toxicity, their synthesis and the overall process waste need to be evaluated.[7]
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general protocol for a Suzuki-Miyaura coupling reaction.
-
Reaction Setup: A reactor is charged with 3-chloro-2-methylphenylboronic acid, chlorobenzene, a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., a phosphine ligand), and a base (e.g., K₂CO₃ or K₃PO₄).
-
Solvent Addition: A suitable solvent system, often a mixture of an organic solvent (like toluene or dioxane) and water, is added.
-
Reaction: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by a suitable analytical technique (e.g., GC or HPLC).
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by chromatography or recrystallization.
Reaction Mechanism: Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Alternative Cross-Coupling Strategies: Negishi and Stille Reactions
While Grignard and Suzuki couplings are the most prominent methods, other cross-coupling reactions like the Negishi and Stille couplings are also viable synthetic routes.
Negishi Coupling
The Negishi coupling utilizes an organozinc reagent and an organic halide, catalyzed by nickel or palladium.[10][11] It offers high reactivity and functional group tolerance.[11] Compared to Grignard reagents, organozinc compounds are generally less basic and more tolerant of functional groups.[10] However, the preparation of organozinc reagents can be more complex, and zinc salts generated as byproducts need to be managed in the waste stream.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium.[12][13] This reaction is known for its excellent functional group tolerance and the stability of the organostannane reagents, which are generally stable to air and moisture.[13][14] The primary and significant drawback of the Stille coupling is the high toxicity of the organotin compounds and byproducts, which poses serious health and environmental risks, making it less desirable for large-scale industrial production.[12]
Comparative Analysis of Scalable Synthetic Protocols
| Feature | Grignard Coupling | Suzuki-Miyaura Coupling | Negishi Coupling | Stille Coupling |
| Catalyst | Ni (often non-ligated) | Pd | Ni or Pd | Pd |
| Cost | Generally low | Moderate to high (Pd cost) | Moderate | High (Pd and Sn reagents) |
| Yield | Good to excellent | Excellent | Excellent | Excellent |
| Safety | High (exothermic, pyrophoric reagents) | Moderate (exothermic) | Moderate | High (toxic reagents) |
| Functional Group Tolerance | Low | High | High | Very High |
| Environmental Impact | Moderate | Moderate (Pd waste) | Moderate (Zn waste) | High (toxic Sn waste) |
| Industrial Application | Widely used | Increasingly common | Less common | Rare for bulk chemicals |
Conclusion and Recommendations
For the large-scale, industrial synthesis of this compound, the Grignard reagent cross-coupling catalyzed by a non-ligated nickel salt remains a highly attractive and economically viable option .[1] Its primary advantages are the low cost of starting materials and the catalyst. However, the inherent safety risks associated with Grignard reagents necessitate robust engineering controls, such as continuous processing, to ensure safe and scalable operation.[3]
The Suzuki-Miyaura coupling presents a compelling alternative, particularly when higher functional group tolerance is required or when capital investment allows for the management of palladium catalyst costs and recycling . Its milder reaction conditions and generally cleaner reaction profiles can lead to simplified downstream processing and potentially higher overall process efficiency.
The Negishi and Stille couplings, while powerful tools in organic synthesis, are less likely to be chosen for the bulk production of a relatively simple intermediate like this compound due to the costs and environmental concerns associated with zinc and tin reagents, respectively.
Ultimately, the optimal choice of synthetic protocol will depend on a holistic assessment of the specific economic, safety, and environmental constraints of the manufacturing facility. A thorough process hazard analysis and cost modeling for each viable route are essential before committing to a specific manufacturing technology.
References
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Ikoma, Y., & Naoi, Y. (1998). Industrial synthesis of this compound by non-ligated nickel (II) chloride-catalyzed cross-coupling of aryl grignard reagents with haloarenes. Nippon Kagaku Kaishi, (7), 493-498. [Link]
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Egorova, K. S., & Ananikov, V. P. (2017). Establishing the main determinants of the environmental safety of catalytic fine chemical synthesis with catalytic cross-coupling reactions. Green Chemistry, 19(17), 4004-4017. [Link]
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Yang, Q., et al. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 23(12), 2608-2626. [Link]
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Yang, Q. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. ACS Publications. [Link]
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Yang, Q. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University. [Link]
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Tua, V., et al. (2023). The sustainability impact of Nobel Prize Chemistry: life cycle assessment of C–C cross-coupling reactions. Green Chemistry. [Link]
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Organic Chemistry Portal. Stille Coupling. [Link]
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Organic Syntheses. (2011). Org. Synth. 2011, 88, 197. [Link]
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Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19187-19223. [Link]
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Al-Zoubi, R. M. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
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Darrow, W. T. (2020). The Negishi Cross-Coupling Reaction. University of Illinois Urbana-Champaign. [Link]
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Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
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But, T. Y., et al. (2015). Synthesis of the cross-coupling partners for the Suzuki–Miyaura reaction. Reagents and conditions. ResearchGate. [Link]
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Wang, Y., & Wang, D. (2006). Synthesis of Biphenyls. ResearchGate. [Link]
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Chang, C., et al. (2006). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Journal of the Chinese Chemical Society, 53(5), 1231-1236. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-2-methylbiphenyl
A-Z of Hazardous Waste - S.P.A.R. Fire & Safety (2025-01-20) Hazardous Waste is waste that is harmful to humans or the environment. It is important to know the different types of hazardous waste so that you can properly dispose of it. The EPA classifies hazardous waste into four categories: listed, characteristic, universal, and mixed. Listed wastes are those that are specifically listed by the EPA as being hazardous. Characteristic wastes are those that have one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. Universal wastes are those that are commonly generated by a wide variety of businesses and households. Mixed wastes are those that contain both hazardous and radioactive components. It is important to note that some states have their own regulations for hazardous waste, so it is always best to check with your state environmental agency to ensure you are in compliance. ... (2025-01-20) There are four main types of hazardous waste: listed, characteristic, universal, and mixed. Listed wastes are those that have been specifically named by the EPA as being hazardous. Characteristic wastes are those that exhibit one or more of the following traits: ignitability, corrosivity, reactivity, or toxicity. Universal wastes are those that are commonly generated by a wide variety of businesses and households, such as batteries, pesticides, and mercury-containing equipment. Mixed wastes are those that contain both hazardous and radioactive components. ... (2025-01-20) The EPA has a list of specific wastes that they consider to be hazardous. This list is divided into two subcategories: F-list and K-list. The F-list includes wastes from common manufacturing and industrial processes, while the K-list includes wastes from specific industries. There is also a P-list and a U-list, which include wastes from commercial chemical products. ... (2025-01-20) The EPA has a list of specific wastes that they consider to be hazardous. This list is divided into two subcategories: F-list and K-list. The F-list includes wastes from common manufacturing and industrial processes, while the K-list includes wastes from specific industries. There is also a P-list and a U-list, which include wastes from commercial chemical products. For a waste to be considered listed, it must be on one of these lists. ... (2025-01-20) Hazardous Waste is waste that is harmful to humans or the environment. It is important to know the different types of hazardous waste so that you can properly dispose of it. The EPA classifies hazardous waste into four categories: listed, characteristic, universal, and mixed. Listed wastes are those that are specifically listed by the EPA as being hazardous. Characteristic wastes are those that have one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. Universal wastes are those that are commonly generated by a wide variety of businesses and households. Mixed wastes are those that contain both hazardous and radioactive components. It is important to note that some states have their own regulations for hazardous waste, so it is always best to check with your state environmental agency to ensure you are in compliance. Hazardous waste can be found in many forms, including solids, liquids, and gases. It can be generated from a variety of sources, including industrial, commercial, and household activities. Some common examples of hazardous waste include batteries, pesticides, cleaning products, and paint.
Authored for Researchers, Scientists, and Drug Development Professionals
The integrity of our research and the safety of our laboratories are paramount. A critical, yet often overlooked, component of this is the responsible management and disposal of chemical waste. This guide provides a detailed, procedural framework for the proper disposal of 3-Chloro-2-methylbiphenyl, a compound requiring meticulous handling due to its chemical nature as a chlorinated biphenyl. Our approach is grounded in regulatory compliance, robust scientific principles, and a commitment to environmental stewardship.
Hazard Assessment and Characterization
This compound (CAS No. 20261-24-9) is a chlorinated aromatic hydrocarbon.[1] While specific toxicological data are limited, its structural similarity to polychlorinated biphenyls (PCBs) demands a highly cautious approach. PCBs as a class are recognized for their environmental persistence and potential as carcinogens.[2] Therefore, it is scientifically prudent and legally required to handle this compound with the same level of care as regulated PCBs.
The material is a combustible liquid and can emit toxic fumes of carbon monoxide and other acrid smoke upon combustion.[3] It is insoluble in water but soluble in organic solvents like benzene and toluene.[1][4]
Table 1: Chemical & Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 20261-24-9 | [1] |
| Molecular Formula | C₁₃H₁₁Cl | [5] |
| Appearance | Oily Liquid | [4] |
| Boiling Point | 102-105 °C @ 0.65 mmHg | [4] |
| Density | 1.137 g/mL at 25 °C | [4] |
| Solubility | Insoluble in water; Soluble in benzene, toluene. | [1][4] |
The Regulatory Imperative: Adherence to PCB Disposal Protocols
The cornerstone of proper disposal for this compound is the understanding that as a chlorinated biphenyl, it falls under the stringent regulations for Polychlorinated Biphenyls (PCBs) established by the U.S. Environmental Protection Agency (EPA) under the Toxic Substances Control Act (TSCA).[6] Specifically, all disposal activities must comply with 40 CFR Part 761 .[7]
This regulation mandates a "cradle-to-grave" responsibility for the generator of the waste, meaning you are legally accountable for the waste from its creation to its final, documented disposal.[8] The key takeaway is that this substance cannot be treated as general laboratory solvent waste. It must be segregated, managed, and disposed of as PCB waste.
Personnel Safety & Personal Protective Equipment (PPE)
Before handling this compound in any capacity—including transfer to a waste container—ensure all personnel are equipped with the appropriate PPE. The causality is clear: prevent all routes of exposure, including inhalation, skin contact, and eye contact.[3]
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent dermal absorption. |
| Eye Protection | Safety goggles with side-shields or a face shield. | To protect eyes from splashes.[9] |
| Body Protection | Impervious laboratory coat. | To prevent contamination of personal clothing.[9] |
| Respiratory | Use only in a well-ventilated area, such as a certified chemical fume hood. | To prevent inhalation of vapors.[3] |
Step-by-Step Waste Segregation & Containment Protocol
The principle of segregation is critical to prevent dangerous reactions and to ensure compliant disposal. Halogenated wastes must always be kept separate from non-halogenated wastes.[8]
Protocol:
-
Obtain a Designated Waste Container:
-
Use a container approved for halogenated organic waste. This is typically a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap.
-
Ensure the container is clean, dry, and in good condition.
-
The container must be compatible with chlorinated hydrocarbons.
-
-
Label the Container:
-
Before adding any waste, affix a "Hazardous Waste" label.
-
Clearly write "this compound" and "Halogenated Organic Waste - Contains PCBs" on the label.
-
Include the accumulation start date (the date the first drop of waste enters the container).
-
-
Waste Transfer:
-
Conduct all transfers of waste into the container inside a certified chemical fume hood.
-
Use a funnel to prevent spills.
-
Do NOT mix with any other waste stream, especially non-halogenated solvents (e.g., acetone, ethanol, hexanes).
-
-
Storage of Waste Container:
-
Keep the waste container securely capped at all times, except when adding waste.
-
Store the container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.
-
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
Immediate Actions:
-
Alert Personnel: Notify everyone in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Don PPE: Before any cleanup, don the full PPE detailed in Table 2.
Cleanup Procedure for Minor Spills (inside a fume hood):
-
Contain: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.[3]
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleanup materials (gloves, wipes, pads) into the same hazardous waste container.
-
Label & Dispose: Seal and label the container as "PCB Spill Debris" and manage it for disposal according to the procedures in Section 6.
For major spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.
Caption: Workflow for this compound spill response.
Final Disposal Procedure
Final disposal must be handled by a licensed and approved hazardous waste management company. Laboratory personnel are responsible for ensuring the waste is properly prepared for pickup.
Step-by-Step Guide:
-
Waste Manifesting: Your institution's EHS department will coordinate the completion of a hazardous waste manifest. This is a legal document that tracks the waste from your lab to its final disposal site.[10]
-
Scheduling Pickup: Contact your EHS office to schedule a pickup of the full waste container. Do not allow hazardous waste to accumulate beyond your facility's designated limits.
-
Selecting a Vendor: The disposal of PCB waste must be conducted at an EPA-approved facility.[11] Options typically include high-temperature incineration or a specialized chemical waste landfill.[12] Your EHS office will have contracts with pre-approved vendors who are certified to handle PCB waste.
-
Record Keeping: Retain a copy of the waste manifest and any other disposal records provided by the vendor. These documents are proof of compliance with EPA regulations and must be available for inspection.
By adhering to these stringent protocols, you ensure the safety of yourself and your colleagues, maintain the integrity of your research environment, and fulfill your professional and legal obligations for the responsible stewardship of chemical materials.
References
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U.S. Government Publishing Office. (n.d.). 40 CFR Part 761 -- Polychlorinated Biphenyls (PCBs) Manufacturing, Processing, Distribution in Commerce, and Use Prohibitions. Electronic Code of Federal Regulations. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). 40 CFR 761 PCB Remediation Waste Performance Based Disposal Fact Sheet. Retrieved from [Link]
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U.S. Government Publishing Office. (n.d.). 40 CFR Part 761 Subpart K -- PCB Waste Disposal Records and Reports. Electronic Code of Federal Regulations. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). 40 CFR 761.62 -- Disposal of PCB bulk product waste. Electronic Code of Federal Regulations. Retrieved from [Link]
- Google Patents. (n.d.). DK173843B1 - Process for Preparation of 3-Chloro-2-methyl- [1,1'-biphenyl].
-
U.S. Government Publishing Office. (n.d.). 40 CFR 761.61 -- PCB remediation waste. Electronic Code of Federal Regulations. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, December 1). List of Approved PCB Commercial Storage and Disposal Facilities. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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Alabama Department of Environmental Management. (n.d.). Waste/Remediation. Retrieved from [Link]
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University of Alabama at Birmingham. (n.d.). Incompatible Chemicals. Risk Management and Safety. Retrieved from [Link]
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GOV.UK. (2025, November 26). Excise Notice LFT1 — a general guide to Landfill Tax. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]
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Wikipedia. (n.d.). Polychlorinated biphenyl. Retrieved from [Link]
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Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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California Department of Toxic Substances Control. (n.d.). Managing Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]
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A Researcher's Guide to Safe Handling: Personal Protective Equipment for 3-Chloro-2-methylbiphenyl
Navigating the complexities of novel chemical compounds is the cornerstone of research and development. 3-Chloro-2-methylbiphenyl, a chlorinated organic compound, serves as a valuable intermediate in various synthetic pathways.[1][2] However, its structural relationship to polychlorinated biphenyls (PCBs) necessitates a cautious and informed approach to laboratory safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Hazard Identification and Risk Assessment
While comprehensive toxicological data for this compound is not as extensive as for legacy PCBs, its chemical class dictates that it be treated as a hazardous substance.[3] PCBs as a class are recognized as probable human carcinogens and are known for their environmental persistence and ability to be absorbed through the skin.[4][5] Therefore, a conservative risk assessment is mandatory.
Key hazards associated with this compound and related compounds include:
-
Skin and Eye Irritation: Direct contact can cause irritation.[6]
-
Dermal Absorption: Like other PCBs, there is a significant risk of absorption through the skin, which can lead to systemic exposure.[4][5]
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[6][7]
-
Combustion Hazards: When heated to decomposition, it may emit toxic and corrosive fumes, including carbon monoxide, hydrogen chloride, and phosgene.[3]
-
Environmental Hazard: Chlorinated biphenyls are very toxic to aquatic life with long-lasting effects.[5][6]
| Hazard Category | Description | Primary Routes of Exposure |
| Health Hazards | Causes skin and eye irritation.[6] May cause respiratory irritation.[6][7] Potential for chronic toxicity and carcinogenicity due to its chemical class.[5] | Skin contact, eye contact, inhalation. |
| Physical Hazards | Combustible liquid. Heating may lead to violent rupture of containers.[3] | N/A (related to handling) |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects.[6] Must not be released into the environment.[5][6] | Improper disposal. |
The Hierarchy of Controls: A Multi-Layered Defense
Personal Protective Equipment (PPE) is the final line of defense. Its effectiveness depends on the proper implementation of engineering and administrative controls.
-
Engineering Controls : The most critical engineering control is the mandatory use of a certified chemical fume hood for all procedures involving this compound.[8][9] This protects against the inhalation of volatile vapors and potential aerosols.[9]
-
Administrative Controls : All personnel must be thoroughly trained on the hazards and safe handling procedures outlined in this guide and the substance's Safety Data Sheet (SDS).[10] Work areas should be clearly demarcated, and activities like eating, drinking, and smoking are strictly prohibited.[4][11]
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are critical to prevent exposure. No single glove material or piece of equipment is universally effective, making informed selection paramount.[9]
Hand Protection: The Primary Barrier
Because PCBs can readily pass through the skin, glove selection is the most critical aspect of PPE.[4][5]
-
Glove Type : While standard nitrile gloves may offer minimal protection for incidental contact, they are not recommended for prolonged handling of chlorinated solvents.[9] For any work involving more than incidental contact, select gloves with proven resistance to chlorinated organic compounds, such as Viton™ or Butyl rubber . Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
-
Best Practices :
-
Double-gloving is a highly recommended practice to provide an additional layer of protection.
-
Inspect gloves for any signs of degradation or punctures before each use.[11]
-
Wash gloves before removal and remove them without touching the outer surface with bare skin.
-
Never reuse disposable gloves.[12]
-
Eye and Face Protection
Protecting your eyes from splashes and vapors is non-negotiable.
-
Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended : Chemical splash goggles should be worn for all procedures.[5][10]
-
High-Risk Operations : When handling larger quantities (>50 mL) or performing operations with a high potential for splashing, a full-face shield must be worn over chemical splash goggles.[5][13]
Protective Clothing
-
A long-sleeved, flame-resistant lab coat is mandatory.[12]
-
For procedures with a significant risk of spillage, impervious disposable coveralls should be worn.[5]
-
Ensure clothing provides full coverage. Do not wear shorts or open-toed shoes in the laboratory.[11][12]
Respiratory Protection
When all work is conducted within a certified chemical fume hood, respiratory protection is typically not required. However, it may be necessary under specific circumstances:
-
Spill Cleanup : For a large spill, a NIOSH-approved air-purifying respirator with organic vapor cartridges is required.[13]
-
Engineering Control Failure : If a fume hood is not operating correctly or is unavailable.
-
Note : Use of respiratory protection requires enrollment in a formal respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA.[13]
Operational and Disposal Plan
A systematic workflow minimizes risk during handling and ensures compliant disposal.
Step-by-Step Safe Handling Workflow
-
Preparation : Confirm the chemical fume hood is functioning correctly. Clear the workspace of all unnecessary items.
-
PPE Donning : Don all required PPE in the correct order: lab coat, inner gloves, outer gloves, and eye/face protection.
-
Chemical Handling : Conduct all transfers, weighing, and reactions at least 6 inches inside the fume hood sash.[9] Use techniques that minimize the generation of aerosols.
-
Decontamination : After the procedure, decontaminate any surfaces with an appropriate solvent (e.g., ethanol) followed by soap and water.[14] All cleaning materials must be treated as hazardous waste.
-
PPE Doffing : Remove PPE in a manner that avoids self-contamination. Remove outer gloves first, followed by the lab coat, eye protection, and inner gloves.
-
Hygiene : Immediately wash hands thoroughly with soap and water after removing PPE.[3][5]
Caption: Workflow for Safe Handling of this compound.
Spill and Emergency Procedures
-
Minor Spill (inside fume hood) : Absorb the spill with an inert material like sand or vermiculite.[3] Carefully collect the contaminated material into a sealed, labeled hazardous waste container. Decontaminate the area.
-
Major Spill : Evacuate the immediate area and alert all personnel.[3] If safe to do so, close the fume hood sash. Notify the institutional safety officer immediately. Do not attempt to clean up a large spill without proper training and respiratory protection.
-
Skin Contact : Immediately remove contaminated clothing and flush the affected skin with copious amounts of soap and water for at least 15 minutes.[3][13] Seek medical attention.
-
Eye Contact : Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding eyelids open.[3] Seek immediate medical attention.
Waste Disposal Plan
Due to its environmental toxicity, all waste streams must be handled as hazardous waste.
-
Chemical Waste : Collect all unused this compound and reaction waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials : All items that have come into contact with the chemical, including gloves, pipette tips, paper towels, and spill cleanup materials, must be disposed of in a dedicated solid hazardous waste container.[4][5]
-
Disposal Vendor : All waste must be disposed of through a licensed hazardous waste contractor.[4] Under no circumstances should this chemical or contaminated materials be poured down the drain or placed in regular trash.[4][5]
By adhering to these rigorous safety protocols, researchers can confidently work with this compound, advancing scientific discovery while upholding the highest standards of laboratory safety.
References
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This compound - Material Safety Data Sheet. Santa Cruz Biotechnology.
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Do you know how to work safely with PCBs?. Health and Safety Executive (HSE).
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PCBs (polychlorinated biphenyls). Mount Sinai.
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Polychlorinated Biphenyls (PCB) and the Workplace. Communications Workers of America.
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This compound 96%. Sigma-Aldrich.
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POLYCHLORINATED BIPHENYLS (PCBs) Exposure Control Plan. BC Construction Safety Alliance.
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SAFETY DATA SHEET - 3,3'-Dimethylbiphenyl. Sigma-Aldrich.
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SAFETY DATA SHEET - 3-Chloro-2-methylpropene. Fisher Scientific.
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This compound CAS#: 20261-24-9. ChemicalBook.
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Princeton University.
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Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Clym Environmental.
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SAFETY DATA SHEET - 3-Methylbiphenyl. Apollo Scientific.
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Prudent Practices for Handling Hazardous Chemicals in Laboratories. The National Academies Press.
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METHYL BIPHENYL (MIXED ISOMERS). CAMEO Chemicals, NOAA.
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Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies.
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This compound | 20261-24-9. ChemicalBook.
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This compound. ChemicalBook.
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI).
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3-Chloro-2-Methylpropene. Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. National Center for Biotechnology Information (NCBI).
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CN102964217A - Method for preparing 2-methyl-3-biphenylmethyanol through continuous Grignard and hydroxylation reactions. Google Patents.
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DK173843B1 - Process for Preparation of 3-Chloro-2-methyl- [1,1'-biphenyl]. Google Patents.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
